molecular formula C13H17NO2 B1334851 1-Benzylpiperidine-2-carboxylic acid CAS No. 21319-53-9

1-Benzylpiperidine-2-carboxylic acid

Cat. No.: B1334851
CAS No.: 21319-53-9
M. Wt: 219.28 g/mol
InChI Key: FEUCBQVXYVZGCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzylpiperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12-8-4-5-9-14(12)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUCBQVXYVZGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385687
Record name 1-benzylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21319-53-9
Record name 1-benzylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2R)-1-benzylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of (2R)-1-benzylpiperidine-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its relevance in the development of therapeutic agents, tailored for an audience of researchers, scientists, and drug development professionals.

Chemical Identity and Structure

(2R)-1-benzylpiperidine-2-carboxylic acid is a derivative of D-pipecolinic acid, which is the (R)-enantiomer of piperidine-2-carboxylic acid. The structure features a piperidine ring with a benzyl group attached to the nitrogen atom and a carboxylic acid group at the C2 position, with a defined (R) stereochemistry at this chiral center.

IUPAC Name: The systematically generated and accepted IUPAC name for this compound is (2R)-1-benzylpiperidine-2-carboxylic acid [1].

Synonyms: It is also known by other names, including (R)-1-Benzylpiperidine-2-carboxylic acid and N-benzyl-D-homoproline[1].

Chemical Structure: The 2D chemical structure is depicted below.

G [R] N1 N C2 C N1->C2 C_benzyl CH₂ N1->C_benzyl C3 C C2->C3 C_carboxyl C C2->C_carboxyl C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->N1 O1_carboxyl O C_carboxyl->O1_carboxyl O2_carboxyl OH C_carboxyl->O2_carboxyl C_phenyl1 C_benzyl->C_phenyl1 C_phenyl2 C_phenyl1->C_phenyl2 C_phenyl3 C_phenyl2->C_phenyl3 C_phenyl4 C_phenyl3->C_phenyl4 C_phenyl5 C_phenyl4->C_phenyl5 C_phenyl6 C_phenyl5->C_phenyl6 C_phenyl6->C_phenyl1

Figure 1: 2D Structure of (2R)-1-benzylpiperidine-2-carboxylic acid.

Physicochemical and Computed Properties

The key properties of (2R)-1-benzylpiperidine-2-carboxylic acid are summarized in the table below. These values are critical for experimental design, including solvent selection, reaction condition optimization, and analytical method development.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₂[1][2][3][4]
Molecular Weight 219.28 g/mol [1][2][3]
Appearance White to off-white solid
Melting Point 77-79 °C[2]
Boiling Point (Predicted) 358.6 ± 35.0 °C[2]
Density (Predicted) 1.165 ± 0.06 g/cm³[2]
pKa (Predicted) 2.37 ± 0.20[2]
XLogP3 (Predicted) 2.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 3[1]

Synthesis and Experimental Protocols

The most direct synthesis of (2R)-1-benzylpiperidine-2-carboxylic acid involves the N-alkylation of the parent amino acid, (2R)-piperidine-2-carboxylic acid (D-pipecolinic acid), with a benzyl halide. This is a standard procedure in synthetic organic chemistry.

G start_material (2R)-piperidine-2-carboxylic acid (D-Pipecolinic Acid) reagents Benzyl Bromide (BnBr) + Base (e.g., K₂CO₃) workup Aqueous Workup & Purification start_material->workup 1. N-Alkylation solvent Solvent (e.g., Acetonitrile) reagents->workup 2. Reaction solvent->workup 3. Conditions product (2R)-1-benzylpiperidine- 2-carboxylic acid workup->product 4. Isolation

Figure 2: General Synthetic Workflow for N-Benzylation.

Detailed Experimental Protocol: N-Benzylation

This protocol describes a representative method for the synthesis of the title compound.

Materials:

  • (2R)-piperidine-2-carboxylic acid (1.0 eq)

  • Benzyl bromide or benzyl chloride (1.1 eq)

  • Potassium carbonate (K₂CO₃) or another suitable inorganic base (2.0-3.0 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add (2R)-piperidine-2-carboxylic acid (1.0 eq) and the chosen solvent (e.g., acetonitrile).

  • Addition of Base: Add potassium carbonate (2.0-3.0 eq) to the suspension.

  • Addition of Alkylating Agent: While stirring vigorously at room temperature, add benzyl bromide (1.1 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture (e.g., to 50-80 °C or reflux) and monitor its progress by a suitable technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Extraction: Dissolve the resulting residue in dichloromethane. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure (2R)-1-benzylpiperidine-2-carboxylic acid.

Relevance in Medicinal Chemistry and Drug Development

The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, particularly for targeting the central nervous system (CNS). Derivatives of this core are widely investigated for a range of biological activities.

Cholinesterase Inhibition: A significant application for this structural motif is in the design of acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease[5][6]. The N-benzyl group often plays a crucial role by interacting with specific sites within the enzyme's active gorge. The carboxylic acid moiety of the title compound provides a convenient handle for further chemical modification, such as conversion to amides or esters, to create libraries of potential inhibitors with improved potency, selectivity, and pharmacokinetic profiles[5]. For instance, studies have shown that N-benzylpiperidine carboxamide derivatives can be potent cholinesterase inhibitors[5].

While (2R)-1-benzylpiperidine-2-carboxylic acid itself is primarily a synthetic intermediate, its structure embodies the core pharmacophoric elements that are essential for the biological activity of more complex drug candidates. Its stereochemistry is often critical for achieving specific and high-affinity interactions with biological targets.

References

1-Benzylpiperidine-2-carboxylic acid chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1-Benzylpiperidine-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, with the molecular formula C₁₃H₁₇NO₂, is a derivative of piperidine, a common scaffold in medicinal chemistry. It is a white to off-white crystalline solid.[1][2] Its solubility profile indicates that it is soluble in alcohol and sodium hydroxide solutions, while being only slightly soluble in water.[2]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below. It is important to note the discrepancy in reported melting points, which may be attributed to the measurement of different forms of the compound, such as the free acid versus a salt form (e.g., hydrochloride), or differences between racemic and enantiomerically pure samples. The significantly higher melting point of 223-228 °C is likely for the hydrochloride salt, while the values of 77-79 °C and 109-111 °C are more representative of the free carboxylic acid.[1][2][3]

PropertyValueSource(s)
Molecular Formula C₁₃H₁₇NO₂[4]
Molecular Weight 219.28 g/mol [2]
Appearance White to off-white crystalline solid[1][2]
Melting Point 77-79 °C; 109-111 °C; 223-228 °C (likely HCl salt)[1][2][3]
Boiling Point 381.1 °C at 760 mmHg[2]
Predicted pKa 2.37 ± 0.20[1]
Solubility Soluble in alcohol and sodium hydroxide solution; slightly soluble in water.[2]

Synthesis and Experimental Protocols

A common synthetic route to this compound involves the N-benzylation of piperidine-2-carboxylic acid (also known as pipecolic acid). This method provides a straightforward approach to the target molecule.

Experimental Protocol: N-benzylation of Piperidine-2-carboxylic Acid

This protocol is based on general methods for the N-alkylation of amino acids.

Materials:

  • Piperidine-2-carboxylic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolution: In a round-bottom flask, dissolve piperidine-2-carboxylic acid (1 equivalent) and potassium carbonate (2.5 equivalents) in anhydrous dimethylformamide (DMF).

  • Addition of Benzylating Agent: To the stirred solution, add benzyl bromide (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain stirring for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and diethyl ether.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Acidification: Carefully acidify the aqueous layer to a pH of approximately 2 using 1 M hydrochloric acid. The product should precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Drying: Dry the solid product under vacuum over anhydrous sodium sulfate to yield this compound.

G cluster_synthesis Synthesis Workflow start Start Materials: Piperidine-2-carboxylic acid Benzyl bromide K₂CO₃ in DMF reaction N-benzylation Reaction (60-70 °C, 12-24h) start->reaction 1. workup Aqueous Work-up (Water/Diethyl Ether Extraction) reaction->workup 2. acidification Acidification with HCl (pH ~2) workup->acidification 3. isolation Filtration and Washing acidification->isolation 4. product Final Product: This compound isolation->product 5.

Caption: A flowchart illustrating the key steps in the synthesis of this compound via N-benzylation.

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.2-7.4 ppm), the benzylic methylene protons (~3.5-4.0 ppm), and the protons of the piperidine ring, which will exhibit complex splitting patterns in the aliphatic region (~1.5-3.5 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (~10-13 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will display a signal for the carbonyl carbon of the carboxylic acid at approximately 170-180 ppm. The aromatic carbons of the benzyl group will resonate in the 125-140 ppm region. The benzylic carbon and the carbons of the piperidine ring will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a very broad O-H stretching vibration for the carboxylic acid, typically observed between 2500 and 3300 cm⁻¹. A strong carbonyl (C=O) stretching band will be present around 1700-1725 cm⁻¹. Additionally, C-H stretching bands for the aromatic and aliphatic portions of the molecule will be visible around 2850-3100 cm⁻¹.

Biological Activity and Applications in Drug Development

The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds that target the central nervous system (CNS).[5] Derivatives of 1-benzylpiperidine have been investigated for their potential as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[6]

This compound itself is considered a key intermediate in the synthesis of more complex pharmaceutical agents.[2][7] Its structural similarity to dopamine receptor ligands suggests its potential as a building block for drugs targeting neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[7] The presence of the carboxylic acid group provides a handle for further chemical modifications, allowing for the synthesis of a library of derivatives to explore structure-activity relationships.

G cluster_drug_dev Role in CNS Drug Development bpc 1-Benzylpiperidine- 2-carboxylic acid (Precursor Molecule) derivatization Chemical Derivatization bpc->derivatization derivatives Library of Benzylpiperidine Derivatives derivatization->derivatives screening High-Throughput Screening derivatives->screening cns_targets CNS Targets (e.g., Dopamine Receptors, AChE) screening->cns_targets lead_compounds Lead Compounds for CNS Disorders cns_targets->lead_compounds

Caption: Conceptual diagram showing the role of this compound as a precursor in the development of drugs targeting the central nervous system.

References

A Technical Guide to 1-Benzylpiperidine-2-carboxylic Acid: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Benzylpiperidine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The N-benzylpiperidine structural motif is a key feature in numerous pharmaceuticals, valued for its structural flexibility and ability to interact with biological targets.[1] This document outlines the fundamental molecular properties of this compound, a detailed experimental protocol for its synthesis, and its potential role in modulating key neurological pathways.

Core Molecular Properties

The fundamental molecular characteristics of this compound are summarized below. These properties are essential for its application in experimental and computational research.

PropertyValue
Molecular Formula C₁₃H₁₇NO₂[2][3]
Molecular Weight 219.28 g/mol [4]
CAS Number 21319-53-9[2][3]
Synonyms 1-(Phenylmethyl)-2-piperidinecarboxylic acid

Synthesis Protocol: Asymmetric Synthesis via Chiral Auxiliary

A reliable method for the asymmetric synthesis of this compound involves the use of a chiral auxiliary, such as an Evans' oxazolidinone. This approach allows for the stereocontrolled introduction of the benzyl group. The following protocol is adapted from established methodologies for the synthesis of related chiral carboxylic acids.[5]

Experimental Protocol

Step 1: Acylation of the Chiral Auxiliary

  • In a round-bottom flask under an argon atmosphere, dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78°C.

  • Add n-butyllithium (1.05 equivalents) dropwise to the solution. Stir for 30 minutes.

  • Add propionyl chloride (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at -78°C for 1 hour, then allow it to warm to 0°C over 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the resulting acylated oxazolidinone, (S)-4-benzyl-3-propionyl-2-oxazolidinone, using flash chromatography.[5]

Step 2: Diastereoselective Alkylation

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.05 equivalents) to diisopropylamine (1.1 equivalents) in anhydrous THF at -78°C.

  • Add the purified acylated oxazolidinone (1.0 equivalent) in THF dropwise to the LDA solution at -78°C.

  • After stirring for 30 minutes, add benzyl bromide (1.2 equivalents).

  • Stir the reaction mixture for 4 hours at -78°C.

  • Quench the reaction with saturated aqueous NH₄Cl and perform an aqueous work-up as described in the previous step.

  • Purify the product by flash chromatography to separate the diastereomers.[5]

Step 3: Cleavage of the Chiral Auxiliary to Yield the Carboxylic Acid

  • Dissolve the major diastereomer from the alkylation step (1.0 equivalent) in a 3:1 mixture of THF and water. Cool the solution to 0°C.

  • Add lithium hydroxide (2.0 equivalents) and 30% aqueous hydrogen peroxide (4.0 equivalents).

  • Stir the mixture vigorously at 0°C for 4 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • The chiral auxiliary can be recovered by extraction with ethyl acetate.

  • Acidify the aqueous layer with 1 M hydrochloric acid (HCl) and extract the final product, this compound, with ethyl acetate.[5]

Potential Biological Activity and Signaling Pathways

Derivatives of 1-benzylpiperidine have been investigated for their potential to modulate neurological pathways, particularly in the context of neurodegenerative diseases like Alzheimer's.[6] These compounds have been designed as dual-target inhibitors, simultaneously acting on acetylcholinesterase (AChE) and the serotonin transporter (SERT).[6]

  • Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, a key strategy in managing the symptoms of Alzheimer's disease.

  • Serotonin Transporter (SERT) Inhibition: Inhibition of SERT increases the synaptic concentration of serotonin, which can help in managing the depressive symptoms often associated with Alzheimer's.

The dual-inhibitory action of 1-benzylpiperidine derivatives represents a promising polypharmacological approach to treating the complex symptoms of Alzheimer's disease.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh Acetylcholine ACh_syn Acetylcholine ACh->ACh_syn Release SERT Serotonin Transporter (SERT) Serotonin_pre Serotonin Serotonin_syn Serotonin Serotonin_pre->Serotonin_syn Release AChE AChE ACh_syn->AChE Degradation AChR Acetylcholine Receptor ACh_syn->AChR Binding Serotonin_syn->SERT Reuptake SerotoninR Serotonin Receptor Serotonin_syn->SerotoninR Binding Compound 1-Benzylpiperidine -2-carboxylic acid Derivative Compound->SERT Inhibition Compound->AChE Inhibition

Caption: Dual inhibition of AChE and SERT by a 1-benzylpiperidine derivative.

References

Spectroscopic Data Interpretation for 1-Benzylpiperidine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected spectroscopic data for 1-Benzylpiperidine-2-carboxylic acid. The interpretation of Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data is presented to facilitate the structural elucidation and characterization of this compound.

Chemical Structure and Overview

This compound is an organic compound with the chemical formula C₁₃H₁₇NO₂.[1] It features a piperidine ring N-substituted with a benzyl group and a carboxylic acid group at the 2-position. This structure suggests characteristic spectroscopic features arising from the aromatic ring, the aliphatic piperidine ring, and the carboxylic acid moiety.

Molecular Weight: 219.28 g/mol [1][2]

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the expected spectroscopic data based on the analysis of its functional groups and data from analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 7.20 - 7.40Multiplet5HAromatic protons (C₆H₅)
~ 3.50 - 4.00Doublet of Doublets1HCH at position 2 of piperidine
~ 3.40 - 3.60Doublet2HCH₂ of the benzyl group
~ 2.80 - 3.20Multiplet2HCH₂ at position 6 of piperidine
~ 1.50 - 2.00Multiplet6HCH₂ at positions 3, 4, 5 of piperidine
> 10.00Broad Singlet1HCarboxylic acid proton (COOH)

Protons on carbon atoms adjacent to carbonyl groups typically resonate in the 2.0-3.0 ppm range in ¹H NMR spectra.[3][4]

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~ 170 - 180Carboxylic acid carbon (C=O)
~ 135 - 140Quaternary aromatic carbon of the benzyl group
~ 128 - 130Aromatic CH carbons of the benzyl group
~ 60 - 65CH₂ of the benzyl group
~ 55 - 60CH at position 2 of the piperidine ring
~ 50 - 55CH₂ at position 6 of the piperidine ring
~ 20 - 30CH₂ at positions 3, 4, 5 of the piperidine ring

The carbonyl carbons of carboxylic acid derivatives are typically observed in the 160-180 ppm range in ¹³C NMR spectra.[4]

Table 3: Predicted FTIR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
2500 - 3300BroadO-H stretch of the carboxylic acid
2850 - 3000MediumC-H stretch of aromatic and aliphatic groups
1680 - 1720StrongC=O stretch of the carboxylic acid
1450 - 1600Medium to WeakC=C stretch of the aromatic ring
1210 - 1320StrongC-O stretch of the carboxylic acid
690 - 770StrongC-H out-of-plane bend of the monosubstituted benzene ring

Carboxylic acids typically show a very broad O-H stretching band in the region of 3300-2500 cm⁻¹.[5] The carbonyl (C=O) stretch of a carboxylic acid appears as an intense band between 1760-1690 cm⁻¹.[5]

Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
219Molecular ion (M⁺)
174Loss of COOH (M - 45)
91Benzyl cation (C₇H₇⁺) - typically a base peak
128Piperidine-2-carboxylic acid fragment

In mass spectrometry, carboxylic acids may show peaks corresponding to the loss of OH (M-17) and COOH (M-45).[6] For N-benzyl compounds, a prominent peak at m/z 91 corresponding to the benzyl cation is expected.[6]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

    • Acquire ¹³C NMR spectra on a 100 MHz or higher field spectrometer.

    • Standard pulse programs are used for both ¹H and ¹³C NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr) from a solution.

  • Data Acquisition:

    • Record the spectrum using an FTIR spectrometer.

    • Typically, data is collected over a range of 4000 to 400 cm⁻¹.

    • A background spectrum of the empty sample holder or solvent is recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesis of 1-Benzylpiperidine- 2-carboxylic acid purification Purification synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms data_proc Data Processing nmr->data_proc ftir->data_proc ms->data_proc struct_elucid Structural Elucidation data_proc->struct_elucid

Caption: Experimental workflow for spectroscopic analysis.

Structural Elucidation Logic

This diagram shows the logical relationship between the different spectroscopic data and the final structural confirmation of this compound.

structural_elucidation cluster_data Spectroscopic Data cluster_fragments Structural Fragments cluster_structure Final Structure HNMR 1H NMR Data Aromatic Benzyl Group HNMR->Aromatic Piperidine Piperidine Ring HNMR->Piperidine COOH Carboxylic Acid HNMR->COOH CNMR 13C NMR Data CNMR->Aromatic CNMR->Piperidine CNMR->COOH FTIR FTIR Data FTIR->Aromatic FTIR->COOH MS Mass Spec Data MS->Aromatic Final 1-Benzylpiperidine- 2-carboxylic acid MS->Final Molecular Weight Aromatic->Final Piperidine->Final COOH->Final

Caption: Logical flow of structural elucidation.

References

The Multifaceted Biological Activities of N-Benzylpiperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The N-benzylpiperidine scaffold represents a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its inherent structural features and synthetic tractability have made it a focal point for the development of novel therapeutic agents targeting a wide array of diseases, most notably neurodegenerative disorders such as Alzheimer's disease.[3][4] This technical guide provides a comprehensive overview of the diverse biological activities of N-benzylpiperidine derivatives, with a focus on their well-established role as cholinesterase inhibitors. We delve into their synthesis, in vitro and in vivo pharmacological profiles, and the underlying molecular mechanisms of action. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical class.

Cholinesterase Inhibition: A Primary Therapeutic Target

A significant body of research on N-benzylpiperidine derivatives has centered on their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[5] The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to the cognitive deficits observed in patients.[5] By inhibiting these enzymes, N-benzylpiperidine derivatives can increase acetylcholine levels in the brain, offering a symptomatic treatment for the disease.[5] The design of these inhibitors often draws inspiration from the structure of donepezil, a clinically approved AChE inhibitor that features an N-benzylpiperidine moiety.[6]

Quantitative Analysis of Cholinesterase Inhibitory Activity

The inhibitory potency of N-benzylpiperidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the in vitro cholinesterase inhibitory activities of several representative N-benzylpiperidine derivatives from the scientific literature.

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
Donepezil Derivatives
Compound 23Butyrylcholinesterase (BChE)0.72[3]
1,3-Dimethylbenzimidazolinone Derivatives
Compound 15bAcetylcholinesterase (eeAChE)0.39 ± 0.11[5]
Compound 15jButyrylcholinesterase (eqBChE)0.16 ± 0.04[5]
Compound 15bHuman Acetylcholinesterase (huAChE)1.49 ± 0.43[5]
Compound 15bHuman Butyrylcholinesterase (huBChE)1.33 ± 0.55[5]
Compound 15jHuman Acetylcholinesterase (huAChE)1.25 ± 0.48[5]
Compound 15jHuman Butyrylcholinesterase (huBChE)0.66 ± 0.22[5]
HDAC/AChE Dual Inhibitors
Compound d5Acetylcholinesterase (AChE)6.89[4]
Compound d10Acetylcholinesterase (AChE)3.22[4]
N-Benzylpiperidine Carboxamide Derivatives
Lead Compound 5Acetylcholinesterase (AChE)0.03 ± 0.07[7]
Compound 28Acetylcholinesterase (AChE)0.41 ± 1.25[7]
Compound 20Acetylcholinesterase (AChE)5.94 ± 1.08[7]
N-Benzylpyridinium-Based Compounds
Compound 8aAcetylcholinesterase (AChE)≤ 0.056[6]
Compound 8bAcetylcholinesterase (AChE)≤ 0.056[6]
Molecular Interactions with Acetylcholinesterase

Molecular docking studies have elucidated the binding modes of N-benzylpiperidine derivatives within the active site of AChE. These compounds typically engage with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. The N-benzyl group often establishes crucial cation-π or π-π stacking interactions with aromatic residues such as Trp86 and Tyr341 in the active site gorge.[5][8]

G cluster_AChE Acetylcholinesterase (AChE) Active Site cluster_key Interaction Key CAS Catalytic Active Site (CAS) (e.g., Trp86) Inhibition Enzyme Inhibition PAS Peripheral Anionic Site (PAS) (e.g., Trp286, Tyr341) NBP N-Benzylpiperidine Derivative NBP->CAS π-π / Cation-π Interactions NBP->PAS π-π Stacking Interactions Key_NBP Inhibitor Key_CAS CAS Key_PAS PAS Key_Inhibition Outcome

Figure 1. Binding of N-benzylpiperidine derivatives to AChE.

Beyond Cholinesterase Inhibition: A Spectrum of Biological Activities

The pharmacological profile of N-benzylpiperidine derivatives extends beyond their effects on cholinesterases. Researchers have explored their potential in various other therapeutic areas.

Neuroprotection and Antioxidant Activity

Several N-benzylpiperidine derivatives have demonstrated neuroprotective effects against oxidative stress-induced cell death in vitro.[5] For instance, compounds 15b and 15j showed a protective effect against H₂O₂-induced oxidative damage in PC12 cells.[5] This neuroprotective activity is often associated with their antioxidant properties, as determined by assays such as the DPPH radical scavenging assay.[5]

β-Amyloid Anti-Aggregation Properties

In the context of Alzheimer's disease, the aggregation of β-amyloid (Aβ) peptides is a key pathological hallmark. Some N-benzylpiperidine derivatives have been shown to inhibit Aβ aggregation.[3] For example, compound 23 exhibited 72.5% inhibition of Aβ aggregation at a concentration of 10 µM.[3] This multi-target approach, combining cholinesterase inhibition with Aβ anti-aggregation activity, is a promising strategy for developing more effective Alzheimer's therapies.[3]

Monoacylglycerol Lipase (MAGL) Inhibition

More recently, the N-benzylpiperidine scaffold has been explored for the development of monoacylglycerol lipase (MAGL) inhibitors.[9] MAGL is an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[9] Inhibition of MAGL can lead to anti-inflammatory, analgesic, and neuroprotective effects.[9]

Compound/DerivativeTarget EnzymeIC50 (nM)Reference
Benzylpiperidine/Benzylpiperazine Derivatives
Compound 28Human MAGL (hMAGL)12.3 ± 1.1[9]
Compound 29Human MAGL (hMAGL)14.2 ± 1.3[9]
Histone Deacetylase (HDAC) Inhibition

A multitarget-directed ligand approach has also led to the development of N-benzylpiperidine derivatives that dually inhibit both AChE and histone deacetylases (HDACs).[4] HDAC inhibitors have shown therapeutic potential in various diseases, including cancer and neurodegenerative disorders.

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
HDAC/AChE Dual Inhibitors
Compound d5Histone Deacetylase (HDAC)0.17[4]
Compound d10Histone Deacetylase (HDAC)0.45[4]

Experimental Protocols

The biological evaluation of N-benzylpiperidine derivatives employs a range of standardized in vitro and in vivo assays. Below are detailed methodologies for some of the key experiments cited.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE and BChE.[5][10]

Principle: The assay measures the activity of cholinesterase by monitoring the formation of thiocholine, which results from the enzymatic hydrolysis of acetylthiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[1]

Procedure:

  • Prepare solutions of the test compound at various concentrations.

  • In a 96-well microplate, add the enzyme solution (AChE or BChE) and the test compound solution.

  • Pre-incubate the mixture at a controlled temperature (e.g., 37 °C).

  • Initiate the enzymatic reaction by adding the substrate, acetylthiocholine iodide (ATCI).

  • Add DTNB to the reaction mixture.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[1]

G Start Prepare Reagents (Enzyme, Inhibitor, Substrate, DTNB) Incubate Pre-incubate Enzyme and Inhibitor Start->Incubate Reaction Initiate Reaction with Substrate (ATCI) Incubate->Reaction Color_Dev Color Development with DTNB Reaction->Color_Dev Measure Measure Absorbance at 412 nm Color_Dev->Measure Analyze Calculate % Inhibition and IC50 Value Measure->Analyze

Figure 2. Workflow for the Ellman's cholinesterase assay.

Radioligand Binding Assay for Sigma-1 (σ₁) Receptor Affinity

This assay is used to determine the binding affinity of test compounds for a specific receptor, in this case, the σ₁ receptor.[1]

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Procedure:

  • Prepare cell membrane homogenates containing the σ₁ receptor.

  • In a reaction tube, add the membrane homogenate, a radiolabeled ligand (e.g., [³H]-(+)-pentazocine), and the test compound at various concentrations.

  • Incubate the mixture at a specific temperature (e.g., 37 °C) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound and unbound radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

  • Determine the Ki or IC50 value for the test compound.[1]

In Vivo Evaluation

Promising N-benzylpiperidine derivatives identified from in vitro screening are often advanced to in vivo studies to assess their efficacy and pharmacokinetic properties in animal models.

Scopolamine-Induced Memory Impairment Model

This is a widely used animal model to evaluate the potential of compounds to ameliorate memory deficits, which is relevant for Alzheimer's disease research.[3][11]

Procedure:

  • Administer the test compound to the animals (e.g., mice or rats).

  • After a specific time, induce amnesia by administering scopolamine, a muscarinic receptor antagonist.

  • Assess the animals' memory performance using behavioral tests such as the Morris water maze or passive avoidance test.[3][11]

  • Compare the performance of the compound-treated group with that of the scopolamine-treated control group and a vehicle-treated group.

Synthesis of N-Benzylpiperidine Derivatives

The synthesis of N-benzylpiperidine derivatives is typically straightforward, often involving the N-alkylation of a piperidine ring with a suitable benzyl halide.[1]

General Procedure for N-Alkylation:

  • Dissolve the piperidine derivative and a base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetonitrile or DMF).

  • Add the corresponding benzyl halide (e.g., benzyl bromide or benzyl chloride) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and perform an aqueous work-up to remove inorganic salts.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization.[1]

G Reactants Piperidine Derivative + Benzyl Halide + Base Reaction N-Alkylation Reaction (Reflux) Reactants->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product N-Benzylpiperidine Derivative Purification->Product

Figure 3. General synthetic workflow for N-benzylpiperidines.

Conclusion

N-benzylpiperidine derivatives constitute a versatile and highly valuable class of compounds in modern drug discovery. Their well-established role as potent cholinesterase inhibitors has positioned them as leading candidates in the search for novel treatments for Alzheimer's disease. Furthermore, the expanding scope of their biological activities, including neuroprotective, antioxidant, Aβ anti-aggregation, MAGL inhibitory, and HDAC inhibitory effects, underscores their potential to yield multi-target-directed ligands for complex multifactorial diseases. The straightforward synthetic accessibility of the N-benzylpiperidine scaffold, coupled with the detailed understanding of its structure-activity relationships, provides a solid foundation for the future design and development of innovative therapeutics. This technical guide serves as a comprehensive resource to facilitate and inspire further research into this promising area of medicinal chemistry.

References

Solubility profile of 1-Benzylpiperidine-2-carboxylic acid in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 1-Benzylpiperidine-2-carboxylic acid, a key consideration for its handling, formulation, and application in research and development. This document outlines its solubility in various solvents, details established experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.

Physicochemical Properties

This compound is a derivative of piperidine with a benzyl group attached to the nitrogen atom and a carboxylic acid group at the 2-position of the piperidine ring. Its structure imparts both lipophilic (benzyl and piperidine rings) and hydrophilic (carboxylic acid) characteristics, influencing its solubility in different media.

PropertyValue
Molecular FormulaC₁₃H₁₇NO₂
Molecular Weight219.28 g/mol
AppearanceWhite crystalline solid[1]
pKa (Predicted)2.37 ± 0.20

Solubility Data

Quantitative solubility data for this compound is not extensively available in the public domain. However, based on available information and the physicochemical properties of the compound and its analogs, a qualitative solubility profile can be summarized.

The presence of the polar carboxylic acid group suggests solubility in polar solvents, while the nonpolar benzyl and piperidine backbone indicates potential solubility in certain organic solvents. As a carboxylic acid, its solubility is expected to be highly dependent on the pH of the medium.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolventSolubilityReference / Rationale
Aqueous WaterSlightly Soluble[1]
5% Sodium Hydroxide (aq)Soluble[1] Forms a soluble salt.
5% Sodium Bicarbonate (aq)SolubleExpected to form a soluble salt with effervescence.
5% Hydrochloric Acid (aq)SolubleThe tertiary amine can be protonated to form a soluble salt.
Polar Protic MethanolSoluble"Alcohol" is mentioned as a solvent.[1]
EthanolSoluble"Alcohol" is mentioned as a solvent.[1]
Polar Aprotic AcetoneLikely SolubleThe polarity is intermediate, and it can solvate both polar and nonpolar parts of the molecule.
Ethyl AcetateLikely SolubleSimilar reasoning to acetone; good solvent for moderately polar compounds.
Halogenated DichloromethaneLikely SolubleOften a good solvent for organic compounds with moderate polarity.
Nonpolar HexaneLikely InsolubleThe overall polarity of the molecule is too high for significant solubility in nonpolar aliphatic solvents.

Note: "Likely Soluble" and "Likely Insoluble" are estimations based on the chemical structure and the solubility of similar compounds. Experimental verification is recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications. The following are standard methodologies for qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.

Materials:

  • This compound

  • A range of solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane, 5% NaOH, 5% HCl)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Visually inspect the solution against a dark background to determine if the solid has dissolved completely.

  • If the solid has not fully dissolved, add another 2 mL of the solvent and repeat the agitation.

  • Record the observation as "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound

  • Chosen solvent of interest

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of this compound to a vial (enough to ensure a saturated solution with undissolved solid remaining).

  • Accurately pipette a known volume of the solvent into the vial.

  • Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration is no longer increasing).

  • Allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

  • Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent to a concentration within the analytical instrument's linear range.

  • Quantify the concentration of this compound in the diluted filtrate using a pre-validated analytical method (e.g., HPLC-UV).

  • Calculate the solubility in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive assessment of a compound's solubility profile.

G cluster_0 Initial Assessment cluster_1 Quantitative Analysis cluster_2 pH-Dependent Solubility cluster_3 Data Interpretation & Reporting start Obtain Pure Compound qual_sol Qualitative Solubility Screening (in various solvents) start->qual_sol shake_flask Shake-Flask Method (Thermodynamic Solubility) qual_sol->shake_flask Select key solvents ph_profile pH-Solubility Profile (using buffers) qual_sol->ph_profile If ionizable hplc Concentration Analysis (e.g., HPLC, UV-Vis) shake_flask->hplc data_analysis Data Analysis and Solubility Curve Generation hplc->data_analysis ph_analysis Analysis of Saturated Solutions ph_profile->ph_analysis ph_analysis->data_analysis report Technical Report data_analysis->report

Caption: Workflow for Solubility Profile Assessment.

References

Potential Therapeutic Applications of Piperidine Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its inherent conformational rigidity and the ability to present functional groups in a well-defined spatial orientation make it an attractive starting point for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the therapeutic applications of piperidine carboxylic acids, with a focus on their roles as N-methyl-D-aspartate (NMDA) receptor antagonists and γ-aminobutyric acid (GABA)ergic modulators. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and synthetic workflows.

Piperidine Carboxylic Acids as NMDA Receptor Antagonists

Overactivation of the NMDA receptor is implicated in a variety of neurological disorders, including epilepsy, stroke-related neuronal damage, and neurodegenerative diseases such as Alzheimer's disease.[1] Piperidine carboxylic acids have been extensively investigated as competitive NMDA receptor antagonists, offering a potential therapeutic strategy to mitigate excitotoxicity.

Mechanism of Action and Key Compounds

These compounds typically act by competing with the endogenous co-agonist glycine or glutamate at their respective binding sites on the NMDA receptor complex. A notable example is the series of cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids. The tetrazole moiety serves as a bioisostere for the carboxylic acid group, contributing to the compound's potency and selectivity.[1]

One of the most potent compounds in this series is LY233053.[1] Its activity resides in the (-)-2R,4S-isomer, known as LY235723.[2] These antagonists are unique for their shorter duration of action in vivo compared to their phosphonic acid counterparts, which could be advantageous for treating acute conditions like stroke by allowing for better dosage control.[1][3]

Quantitative Data: NMDA Receptor Antagonists

The following table summarizes the in vitro and in vivo potency of selected piperidine carboxylic acid-based NMDA receptor antagonists.

CompoundIn Vitro ActivityIn Vivo ActivityReference
LY233053 (racemate) IC50 ([3H]CGS-19755 binding) = 107 ± 7 nMMED (NMDA-induced convulsions, neonatal rats) = 20 mg/kg ip[1][3]
IC50 (cortical wedge, vs. NMDA) = 4.2 ± 0.4 µMMED (NMDA-induced lethality, mice) = 5 mg/kg ip[1][3]
LY235723 ((-)-isomer) IC50 ([3H]CGS-19755 binding) = 67 ± 6 nMBlocks NMDA-induced convulsions in neonatal rats[2]
IC50 (cortical slice, vs. 40 µM NMDA) = 1.9 ± 0.24 µMBlocks NMDA-induced lethality in mice[2]
Compound 1 Ki (NMDA receptor binding) = 74 nMED50 (mouse hot-plate, i.t.) = 0.53 nmol (racemate)[4]
Compound 2 (ketone analog of 1) Ki (NMDA receptor binding) = 64 nMED50 (mouse hot-plate, i.t.) = 0.51 nmol (racemate)[4]
Signaling Pathway: NMDA Receptor Antagonism

The following diagram illustrates the mechanism of action of competitive NMDA receptor antagonists.

NMDA_Antagonism cluster_postsynaptic Postsynaptic Neuron NMDA_Receptor NMDA Receptor Ca_Channel Ion Channel NMDA_Receptor->Ca_Channel opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Glutamate Glutamate Glutamate->NMDA_Receptor binds Glycine Glycine Glycine->NMDA_Receptor binds Antagonist Piperidine Carboxylic Acid Antagonist Antagonist->NMDA_Receptor blocks binding

Caption: Competitive antagonism at the NMDA receptor by piperidine carboxylic acids.

Piperidine Carboxylic Acids as GABAergic Modulators

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. Enhancing GABAergic signaling is a key therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety. Piperidine carboxylic acids, particularly derivatives of nipecotic acid and isonipecotic acid, have been instrumental in the development of GABA uptake inhibitors and GABAA receptor agonists.[5][6]

Mechanism of Action: GABA Uptake Inhibition

Piperidine-3-carboxylic acid (nipecotic acid) is a potent inhibitor of GABA transporters (GATs), particularly GAT1.[5] By blocking the reuptake of GABA from the synaptic cleft, these compounds increase the concentration and prolong the action of GABA, thereby enhancing inhibitory neurotransmission. However, nipecotic acid itself has poor blood-brain barrier permeability.[5] Medicinal chemistry efforts have focused on developing lipophilic derivatives to improve CNS penetration, leading to the development of the antiepileptic drug Tiagabine.[5][7]

Quantitative Data: GABA Uptake Inhibitors

The following table presents the inhibitory activity of nipecotic acid and its derivatives on GABA transporters.

CompoundTargetIC50Reference
(±)-Nipecotic Acid mouse GAT-12.6 µM[8]
mouse GAT-2310 µM[8]
mouse GAT-329 µM[8]
mouse GAT-416 µM[8]
rabbit choroid plexus GABA uptake244 µM[8]
Tiagabine GAT-1Potent and selective inhibitor[9]
Signaling Pathway: GABAergic Modulation

The following diagram illustrates the enhancement of GABAergic neurotransmission by GABA uptake inhibitors.

GABA_Modulation cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds GAT1 GAT1 Transporter GABA->GAT1 reuptake Cl_Channel Cl- Channel GABA_A_Receptor->Cl_Channel opens Hyperpolarization Hyperpolarization (Inhibition) Cl_Channel->Hyperpolarization Uptake_Inhibitor Piperidine Carboxylic Acid Inhibitor Uptake_Inhibitor->GAT1 blocks

Caption: Mechanism of GABA uptake inhibition by piperidine carboxylic acid derivatives.

Other Therapeutic Applications

Beyond their effects on NMDA and GABA systems, piperidine carboxylic acids and their derivatives have shown promise in other therapeutic areas, including cancer and inflammation.

  • Anticancer Activity: Certain piperidine derivatives have been investigated for their potential to inhibit cancer cell proliferation.[10]

  • Anti-inflammatory Effects: Piperidine carboxylic acid derivatives have demonstrated anti-inflammatory properties in preclinical models. For instance, they have been shown to inhibit the upregulation of adhesion molecules like ICAM-1, which are involved in inflammatory responses.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of piperidine carboxylic acids.

In Vitro Assays

This competitive radioligand binding assay is used to determine the affinity of test compounds for the NMDA receptor.

Materials:

  • Rat brain membranes (crude synaptic membranes)

  • [3H]CGS-19755 (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds (piperidine carboxylic acid derivatives)

  • Non-specific binding control (e.g., high concentration of L-glutamate)

  • Glass fiber filters

  • Scintillation cocktail

  • Filtration apparatus and scintillation counter

Procedure:

  • Prepare rat brain membranes by homogenization and centrifugation.

  • In a 96-well plate, add assay buffer, test compound at various concentrations, and a fixed concentration of [3H]CGS-19755.

  • Add the membrane preparation to initiate the binding reaction.

  • For non-specific binding, add a high concentration of L-glutamate instead of the test compound.

  • Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve.

This assay measures the ability of test compounds to inhibit the uptake of GABA into nerve terminals (synaptosomes).

Materials:

  • Rat brain synaptosomes

  • [3H]GABA (radioligand)

  • Krebs-Ringer buffer

  • Test compounds (piperidine carboxylic acid derivatives)

  • Uptake inhibitor for control (e.g., nipecotic acid)

  • Glass fiber filters

  • Scintillation cocktail

  • Filtration apparatus and scintillation counter

Procedure:

  • Prepare synaptosomes from rat brain tissue by homogenization and differential centrifugation.

  • Pre-incubate the synaptosomal suspension in Krebs-Ringer buffer at 37°C.

  • Add the test compound at various concentrations.

  • Initiate GABA uptake by adding a mixture of [3H]GABA and unlabeled GABA.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the percent inhibition of GABA uptake by the test compounds compared to the control.

  • Determine the IC50 value for each compound.

In Vivo Models

This model is used to assess the anti-inflammatory activity of test compounds.[12][13][14][15]

Procedure:

  • Acclimatize male Wistar or Sprague-Dawley rats to the experimental conditions.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound or vehicle (e.g., orally or intraperitoneally) at a predetermined time before carrageenan injection.

  • Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw to induce inflammation.[12][13]

  • Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[12]

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

This model is used to evaluate the analgesic properties of test compounds, distinguishing between nociceptive and inflammatory pain.[1][16][17]

Procedure:

  • Acclimatize male Swiss mice to the observation chambers.

  • Administer the test compound or vehicle at a specific time before the formalin injection.

  • Inject a dilute solution of formalin (e.g., 1-5%) into the plantar surface of the right hind paw.[1][16]

  • Immediately place the mouse in the observation chamber and record the cumulative time spent licking the injected paw during two distinct phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).

    • Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).[16]

  • Analyze the data to determine if the test compound significantly reduces the licking time in either or both phases compared to the control group.

Synthesis and Experimental Workflows

General Synthesis Workflow

The synthesis of piperidine carboxylic acids often involves multi-step sequences. The following diagram illustrates a generalized workflow for the synthesis and evaluation of these compounds.

Synthesis_Workflow Start Starting Materials (e.g., Pyridine derivative) Step1 Chemical Transformation 1 (e.g., Reduction/Cyclization) Start->Step1 Intermediate1 Piperidine Intermediate Step1->Intermediate1 Step2 Functional Group Introduction/Modification Intermediate1->Step2 Final_Compound Final Piperidine Carboxylic Acid Derivative Step2->Final_Compound Purification Purification (e.g., Chromatography) Final_Compound->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization In_Vitro In Vitro Assays (Binding, Uptake) Characterization->In_Vitro In_Vivo In Vivo Models (Pain, Inflammation) In_Vitro->In_Vivo

Caption: General workflow for the synthesis and evaluation of piperidine carboxylic acids.

Conclusion

Piperidine carboxylic acids represent a versatile and valuable scaffold in drug discovery, with demonstrated therapeutic potential across a range of neurological and inflammatory disorders. Their ability to be tailored to achieve high potency and selectivity for targets such as the NMDA receptor and GABA transporters underscores their importance in modern medicinal chemistry. Further exploration of this chemical space, guided by detailed structure-activity relationship studies and robust preclinical evaluation, is likely to yield novel and effective therapeutic agents for a variety of unmet medical needs.

References

The N-Benzyl Piperidine Motif: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The N-benzyl piperidine (N-BP) motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique structural architecture, which combines a basic, conformationally flexible piperidine ring with a lipophilic benzyl group, facilitates critical interactions with a wide array of biological targets.[1][2] The tertiary amine of the piperidine ring is often protonated at physiological pH, allowing for ionic interactions, while the benzyl group can engage in hydrophobic, π-π stacking, and cation-π interactions with aromatic residues within protein binding pockets.[1][4] This versatility has rendered the N-BP core a highly sought-after pharmacophore in the design of therapeutics for a diverse range of diseases, most notably those affecting the central nervous system (CNS), but also in oncology and virology.[3][5][6] This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and structure-activity relationships of N-benzyl piperidine derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Key Pharmacological Activities and Quantitative Data

The therapeutic versatility of the N-benzyl piperidine scaffold is evident in its application across multiple disease areas. This section summarizes the key pharmacological activities and presents quantitative data for representative compounds.

Alzheimer's Disease and Neurodegenerative Disorders

The most prominent application of the N-benzyl piperidine motif is in the treatment of Alzheimer's disease (AD). The seminal drug, Donepezil, features this core structure and functions as a potent and selective inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7][8] By inhibiting AChE, these compounds increase acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission and providing symptomatic relief for cognitive decline.[9][10][11]

Recognizing the multifactorial nature of AD, recent research has focused on developing multi-target-directed ligands (MTDLs) based on the N-BP scaffold. These agents are designed to simultaneously modulate other key pathological targets, such as β-secretase-1 (BACE-1), which is involved in the production of amyloid-beta (Aβ) plaques, and histone deacetylases (HDACs), which are implicated in epigenetic dysregulation in AD.[12][13][14][15]

Table 1: Inhibitory Activities of N-Benzyl Piperidine Derivatives in Alzheimer's Disease Models

Compound/DrugTarget(s)IC50 / Ki Value (nM)SelectivityReference(s)
Donepezil (E2020) AChEIC50 = 5.71250-fold for AChE over BuChE[16]
Compound 21 AChEIC50 = 0.5618,000-fold for AChE over BuChE[17]
Compound 19 AChEIC50 = 1.2~34,700-fold for AChE over BuChE[18]
Compound d5 HDAC / AChEIC50 = 170 (HDAC), 6890 (AChE)Dual inhibitor[12][19]
Compound d10 HDAC / AChEIC50 = 450 (HDAC), 3220 (AChE)Dual inhibitor[12][19]
Compound 4a AChE / BuChEIC50 = 2080 (AChE), 7410 (BuChE)Dual inhibitor[20]

AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase; HDAC: Histone Deacetylase; IC50: Half-maximal inhibitory concentration.

Analgesia (Pain Management)

The N-benzyl piperidine scaffold is also integral to the development of novel analgesics. Researchers have designed dual-acting ligands that target both the μ-opioid receptor (MOR), a classical target for pain relief, and the sigma-1 (σ1) receptor, a chaperone protein that modulates opioid signaling.[3][21] Co-targeting these receptors has the potential to produce potent antinociceptive effects while mitigating common opioid-related side effects like constipation and physical dependence.[3][6]

Table 2: Receptor Binding Affinities and Analgesic Efficacy of N-Benzyl Piperidine Derivatives

CompoundTarget(s)Ki (nM)In Vivo Efficacy (ED50, mg/kg)Animal ModelReference(s)
Compound 52 MOR / σ1R56.4 (MOR), 11.0 (σ1R)4.04 (Abdominal constriction)Mouse[6]
13.98 (Formalin test)Rat[6]
Compound 68 (Tao-191) MOR / σ1R6.5 (MOR), 35.7 (σ1R)0.32 (Abdominal constriction)Mouse
0.30 (Neuropathic pain)Mouse

MOR: μ-Opioid Receptor; σ1R: Sigma-1 Receptor; Ki: Inhibitory constant; ED50: Median effective dose.

Anticancer Activity

Derivatives of piperidine, including N-benzylated structures, have demonstrated significant potential as anticancer agents.[22] Their mechanisms of action are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical signaling pathways such as the PI3K/Akt pathway, which is often dysregulated in cancer.[23][24]

Table 3: Cytotoxic Activity of N-Benzyl Piperidine and Related Derivatives Against Cancer Cell Lines

CompoundCell LineCancer TypeGI50 / IC50 (µM)MechanismReference(s)
Compound 19n MGC-803Gastric CancerIC50 = 4.61G0/G1 cell cycle arrest, Apoptosis[25]
Compound 5b MDA-MB-231Breast CancerGI50 = 39.6Not specified[26]
PQM-75 (6i) HepG2Liver CancerIC50 = 58.40G2/M cell cycle arrest
PQM-88 (6k) A549Lung CancerIC50 = 59.58Not specified
DTPEP MDA-MB-231, MCF-7Breast CancerNot specifiedG0/G1 cell cycle arrest, ROS generation[23]

GI50: 50% growth inhibition concentration; IC50: Half-maximal inhibitory concentration; ROS: Reactive Oxygen Species.

Antiviral Activity

The N-benzyl piperidine motif has also been incorporated into compounds with promising antiviral properties. Studies have shown that these derivatives can inhibit the replication of various viruses, including influenza A virus (H1N1) and Human Immunodeficiency Virus (HIV).[21][27] The mechanisms can involve targeting viral proteins, such as neuraminidase in the influenza virus, or interfering with viral entry and replication processes.[14]

Table 4: Antiviral Activity of N-Benzyl Piperidine Derivatives

CompoundVirusCell LineEC50 (µM)Selectivity Index (SI)Reference(s)
AB05 Influenza A/WSN/33 (H1N1)MDCK0.3376[14]
Compound 2 HCoV-229EHEL7.46[13]
FZJ05 Influenza A/H1N1MDCK"Significant potency"Not specified[27]
FZJ13 HIV-1Not specified"Notable potency"Not specified[27]

EC50: 50% effective concentration; SI: Selectivity Index (CC50/EC50); MDCK: Madin-Darby Canine Kidney; HEL: Human Embryonic Lung.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which N-benzyl piperidine derivatives operate is crucial for understanding their mechanism of action and for designing rational drug discovery campaigns.

cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Choline Choline ChT Choline Transporter Choline->ChT Uptake ACh_Vesicle ACh Vesicle ACh_Synapse Acetylcholine (ACh) ACh_Vesicle->ACh_Synapse Release ChT->ACh_Vesicle Synthesis & Packaging AChE AChE ACh_Synapse->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_Synapse->AChR Binding AChE->Choline Breakdown Products NBP N-Benzyl Piperidine Derivative NBP->AChE Inhibition Signal Signal Propagation AChR->Signal

Caption: Cholinergic synapse inhibition by N-benzyl piperidine derivatives.

cluster_ligand Ligands cluster_receptors Receptors cluster_effects Downstream Effects NBP_Ligand Dual-Acting N-Benzyl Piperidine MOR μ-Opioid Receptor (GPCR) NBP_Ligand->MOR Agonism Sigma1R Sigma-1 Receptor (Chaperone) NBP_Ligand->Sigma1R Antagonism Analgesia Analgesia MOR->Analgesia ReducedSideEffects Reduced Side Effects (e.g., Constipation) Sigma1R->ReducedSideEffects Contributes to IonChannelMod Ion Channel Modulation Sigma1R->IonChannelMod Modulation IonChannelMod->Analgesia

Caption: Dual modulation of Opioid and Sigma-1 receptors for analgesia.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation NBP Anticancer N-Benzyl Piperidine NBP->PI3K Inhibition? NBP->AKT Inhibition?

Caption: Postulated inhibition of the PI3K/Akt/mTOR cancer survival pathway.

A Compound Library (N-BP Derivatives) B Primary Screen (e.g., AChE Inhibition Assay) A->B C Hit Identification (Potency & Selectivity) B->C C->A Inactive D Secondary Assays (e.g., Cell-based, Aβ Aggregation) C->D Active Hits E Lead Optimization (SAR Studies) D->E E->B New Analogs F In Vivo Efficacy (e.g., Animal Models) E->F Optimized Leads G Preclinical Candidate F->G

Caption: A representative workflow for N-benzyl piperidine drug discovery.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of N-benzyl piperidine derivatives.

Synthesis Protocol: General Procedure for N-Benzyl-4-piperidone

N-benzyl-4-piperidone is a crucial intermediate for the synthesis of many pharmacologically active molecules, including Donepezil.[12]

  • Reaction Setup: To a reaction vessel, add benzylamine and an alcohol-based solvent (e.g., methanol).[12]

  • Addition: Gradually add an acrylate ester (e.g., methyl acrylate) to the stirred solution. The molar ratio of acrylate to benzylamine should be between 2.6 and 5.[28]

  • Michael Addition: Stir the mixture at room temperature for approximately 1 hour, then heat to 50-60°C and maintain for 9-24 hours to facilitate the double Michael addition.[12][28]

  • Solvent Removal: After the reaction, recover the excess acrylate and alcohol solvent by distillation.[12]

  • Dieckmann Condensation: Add a suitable organic solvent (e.g., toluene) and an organic base (e.g., sodium methoxide) in batches to induce intramolecular Dieckmann condensation, forming the piperidone ring.

  • Hydrolysis & Decarboxylation: Cool the reaction mixture and neutralize with an acid (e.g., dilute HCl).[28] Heat the mixture to reflux to promote hydrolysis and decarboxylation, yielding the final product.

  • Work-up and Purification: After cooling, adjust the pH to ~8.5 with a base (e.g., NaOH solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield N-benzyl-4-piperidone as a light-yellow oil.

Biological Assay Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for and characterize AChE inhibitors.[18][24]

  • Reagent Preparation:

    • Buffer: 50 mM Tris-HCl, pH 8.0.

    • Substrate: Acetylthiocholine iodide (ATCI) solution in buffer.

    • Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution in buffer.[24]

    • Enzyme: Acetylcholinesterase (AChE) solution in buffer.

    • Test Compounds: Prepare stock solutions of N-benzyl piperidine derivatives in DMSO and make serial dilutions in the buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound dilution (or buffer for control, and a known inhibitor like Donepezil for positive control).

    • Add 125 µL of DTNB solution.

    • Add 25 µL of AChE enzyme solution. Mix and incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 5-10 minutes.[24]

  • Data Analysis: The rate of reaction (change in absorbance per minute) is proportional to AChE activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Biological Assay Protocol: Anticancer Cytotoxicity (SRB Assay)

The Sulforhodamine B (SRB) assay is a cell density-based assay used to measure drug-induced cytotoxicity.[12][17][29]

  • Cell Seeding: Plate adherent cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO2 incubator.[29]

  • Compound Treatment: Treat cells with serial dilutions of the N-benzyl piperidine compounds (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include vehicle-only wells as a negative control.[17]

  • Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[12][17]

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.[17]

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.[17]

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[12]

  • Measurement: Measure the absorbance at ~540-565 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Biological Assay Protocol: Antiviral Plaque Reduction Assay (Influenza A/H1N1)

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.[4][18]

  • Cell Seeding: Seed confluent monolayers of Madin-Darby Canine Kidney (MDCK) cells in 12-well plates and incubate overnight.[11][18]

  • Virus Dilution: Prepare serial dilutions of the influenza A/H1N1 virus stock.

  • Compound Treatment: In separate tubes, incubate the virus dilutions with various concentrations of the N-benzyl piperidine test compound for 1 hour at 37°C.[4]

  • Infection: Wash the MDCK cell monolayers with PBS. Inoculate the cells with the virus-compound mixtures and allow the virus to adsorb for 1 hour at 37°C.[4][11]

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or low-melting-point agarose) mixed with medium containing TPCK-trypsin and the corresponding concentration of the test compound.[11][18]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until visible plaques are formed.[4]

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution.[4]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control. The 50% effective concentration (EC50) is determined from the dose-response curve.

Conclusion

The N-benzyl piperidine motif continues to prove its value as a highly versatile and privileged scaffold in drug discovery.[3][25] Its favorable physicochemical properties and ability to interact with a wide range of biological targets have led to the development of successful drugs and a rich pipeline of clinical candidates. The applications are particularly prominent in the CNS field, with Donepezil being a landmark achievement for Alzheimer's disease therapy. The ongoing exploration of N-BP derivatives as multi-target agents for complex diseases like neurodegeneration and cancer, as well as for challenging indications like pain and viral infections, underscores the enduring importance of this chemical core. Future research will undoubtedly continue to leverage the structural and functional advantages of the N-benzyl piperidine scaffold to design the next generation of innovative therapeutics.

References

An In-depth Technical Guide on the Mechanism of Action for 1-Benzylpiperidine Compounds in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Benzylpiperidine derivatives represent a versatile class of compounds with significant therapeutic potential for a range of neurological disorders, most notably Alzheimer's disease. Their core mechanism of action revolves around the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.[1][2][3][4] The well-known Alzheimer's drug, Donepezil, is a prime example of a 1-benzylpiperidine derivative that functions as a reversible and selective AChE inhibitor.[2][4] Beyond simple AChE inhibition, research has expanded to develop multitarget-directed ligands (MTDLs) based on the 1-benzylpiperidine scaffold. These advanced compounds are designed to interact with other relevant targets in the complex pathology of neurodegenerative diseases, including butyrylcholinesterase (BuChE), sigma receptors (σ1 and σ2), monoamine transporters, and beta-secretase-1 (BACE-1), while also exhibiting antioxidant and neuroprotective properties.[5][6][7][8][9] This guide provides a comprehensive overview of the mechanisms of action, supporting quantitative data, detailed experimental protocols, and visual diagrams of the associated pathways and workflows.

Core Mechanism of Action: Cholinesterase Inhibition

The primary and most well-established mechanism for the therapeutic effect of 1-benzylpiperidine compounds in cognitive disorders is the inhibition of acetylcholinesterase (AChE).[3][5]

2.1 The Cholinergic Hypothesis

Alzheimer's disease is characterized by a significant loss of cholinergic neurons, leading to a deficit in acetylcholine (ACh) neurotransmission.[2][3][10] This "cholinergic hypothesis" posits that the resulting decline in ACh levels is a major contributor to the cognitive and memory impairments seen in patients.[10] AChE inhibitors, such as those derived from 1-benzylpiperidine, address this deficit by preventing the enzymatic degradation of ACh in the synaptic cleft.[1][2][4] This action increases the availability and duration of ACh to interact with its receptors, thereby enhancing cholinergic signaling and improving cognitive function.[1][2]

2.2 Molecular Interaction with Acetylcholinesterase

1-Benzylpiperidine derivatives, like Donepezil, are highly selective and reversible inhibitors of AChE.[2][4] Docking studies reveal that these compounds bind within the active site of the AChE enzyme. Key interactions often involve:

  • π-π stacking: The aromatic ring of the benzylpiperidine moiety interacts with tryptophan (Trp286) and tyrosine (Tyr337, Tyr341) residues at the catalytic and peripheral anionic sites of the enzyme.[5][10]

  • Hydrophobic interactions: The piperidine ring and other structural components form hydrophobic bonds within the enzyme's active gorge.

These interactions effectively block the substrate (acetylcholine) from accessing the catalytic site, thus inhibiting its hydrolysis.

Signaling Pathway for Cholinesterase Inhibition

The following diagram illustrates the core mechanism of AChE inhibition by 1-benzylpiperidine compounds at the cholinergic synapse.

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse ACh ACh_release->ACh_synapse AChE AChE ACh_synapse->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Binding Breakdown Choline + Acetate AChE->Breakdown Compound 1-Benzylpiperidine Compound Compound->AChE Inhibition Signal Signal Transduction (Cognitive Function) AChR->Signal

Caption: AChE Inhibition by 1-Benzylpiperidine Compounds.

Multi-Target Mechanisms of Action

Recognizing the multifaceted nature of neurological disorders, research has evolved to create 1-benzylpiperidine derivatives that act on multiple targets simultaneously.

  • Butyrylcholinesterase (BuChE) Inhibition: In later stages of Alzheimer's, BuChE activity increases as AChE activity declines. Dual inhibitors targeting both enzymes may offer broader therapeutic benefits.[5][10]

  • Sigma (σ) Receptor Modulation: 1-benzylpiperidine derivatives have shown high affinity for σ1 and σ2 receptors.[7][11] These receptors are involved in cellular functions like calcium signaling and are targets for treating neuropathic pain and neurodegenerative diseases.[7][12]

  • Aβ Aggregation Inhibition: Some hybrids have been shown to inhibit the aggregation of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[8][13]

  • Antioxidant and Neuroprotective Effects: Certain derivatives incorporate moieties with antioxidant properties, helping to protect neurons from oxidative stress, a common factor in neurodegeneration.[9][14]

  • Monoamine Oxidase (MAO) Inhibition: Hybrids have been developed that also inhibit MAO-A and MAO-B, enzymes involved in the breakdown of neurotransmitters like serotonin and dopamine, which can be beneficial for mood and motor symptoms.[9]

Quantitative Data: Inhibitory Potency and Affinity

The efficacy of 1-benzylpiperidine derivatives is quantified by their inhibitory constants (IC50) against target enzymes and their binding affinities (Ki) for receptors. Lower values indicate higher potency.

Table 1: Cholinesterase Inhibitory Activity of Representative 1-Benzylpiperidine Derivatives

Compound/Reference Target Enzyme IC50 Value Notes
Donepezil (E2020)[15] Acetylcholinesterase (AChE) 5.7 nM A selective inhibitor with an affinity 1250 times greater for AChE than BuChE.
Compound 21 [16] Acetylcholinesterase (AChE) 0.56 nM A highly potent inhibitor with an affinity 18,000 times greater for AChE than BuChE.
Compound 19 [5] Acetylcholinesterase (AChE) 1.19 µM Also exhibits moderate BuChE inhibitory activity (IC50 = 26.78 µM).
Compound 15b [17][18] Human AChE 1.49 µM Also inhibits human BuChE (IC50 = 1.33 µM).
Compound 15j [17][18] Human AChE 1.25 µM Potent inhibitor of human BuChE (IC50 = 0.66 µM).

| Compound d10 [6] | Acetylcholinesterase (AChE) | 3.22 µM | A dual inhibitor that also targets Histone Deacetylase (HDAC) (IC50 = 0.45 µM). |

Table 2: Binding Affinity of 1-Benzylpiperidine Derivatives for Other Neurological Targets

Compound/Reference Target Receptor Binding Affinity (Ki) Notes
Lead Compound 6 [11] Sigma-1 (σ1) 0.4 nM High affinity for both σ1 and σ2 receptors.
Lead Compound 6 [11] Sigma-2 (σ2) 3.3 nM High affinity for both σ1 and σ2 receptors.
Compound 5 [12] Sigma-1 (hσ1R) 1.45 nM Highly selective for σ1 over σ2 (290-fold).
Compound 52 [19] μ-Opioid Receptor (MOR) 56.4 nM Dual ligand with high affinity for σ1R as well.

| Compound 52 [19] | Sigma-1 (σ1R) | 11.0 nM | Dual ligand with high affinity for MOR as well. |

Key Experimental Protocols

The characterization of 1-benzylpiperidine compounds relies on standardized in vitro and in vivo experimental protocols.

In Vitro: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the standard for measuring AChE activity and inhibition.[20][21]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose absorbance is measured spectrophotometrically at 412 nm.[21] The rate of color change is proportional to AChE activity.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve AChE (e.g., from Electrophorus electricus) in the buffer to a working concentration (e.g., 400 Units/L).

    • Prepare a stock solution of the substrate, acetylthiocholine iodide (ATChI), in buffer.

    • Prepare a stock solution of DTNB in buffer.

    • Dissolve test compounds (1-benzylpiperidine derivatives) in a suitable solvent (e.g., DMSO, ensuring final concentration does not inhibit the enzyme).

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 45 µL of the AChE enzyme solution.

      • 5 µL of the test compound at various concentrations (or solvent for control).

    • Include a "No Inhibitor Control" (enzyme + solvent) and a "No Enzyme Control" (buffer + solvent).

    • Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Prepare a fresh Reaction Mix containing Assay Buffer, Substrate (ATChI), and DTNB.

    • Initiate the reaction by adding 150 µL of the Reaction Mix to each well using a multichannel pipette.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm at time 0 and then at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the "No Inhibitor Control."

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[22]

In Vivo: Scopolamine-Induced Amnesia Model

This is a widely used rodent model to screen for compounds with potential anti-amnesic and cognition-enhancing effects.[23][24]

Principle: Scopolamine is a non-selective muscarinic receptor antagonist that disrupts cholinergic neurotransmission, inducing a transient state of amnesia and cognitive deficits that mimic aspects of Alzheimer's disease.[23][25][26] The ability of a test compound to reverse or prevent these deficits indicates its potential therapeutic efficacy.

Detailed Protocol (using Morris Water Maze):

  • Animals and Acclimatization:

    • Use adult male rats or mice (e.g., Sprague Dawley rats, 200 ± 20 g).[27]

    • House animals under controlled conditions (12h light/dark cycle, controlled temperature) with free access to food and water.[27] Allow for at least one week of acclimatization.

  • Apparatus:

    • A circular pool (e.g., 120 cm diameter) filled with opaque water (using non-toxic paint) at a controlled temperature (e.g., 25 ± 1 °C).[27]

    • A hidden escape platform submerged just below the water's surface in one quadrant.[27]

  • Procedure:

    • Training Phase: For several consecutive days, train the animals to find the hidden platform from different starting points in the pool. Record the time taken to find the platform (escape latency).

    • Test Day:

      • Divide animals into groups: Vehicle control, Scopolamine-only, and Scopolamine + Test Compound (at various doses).

      • Administer the test compound (e.g., 1-benzylpiperidine derivative) via the desired route (e.g., oral gavage, intraperitoneal injection) at a set time before the trial (e.g., 60 minutes).

      • Administer scopolamine (e.g., 1 mg/kg, IP) to all groups except the vehicle control, typically 30 minutes before the trial.

      • Place the animal in the water maze and record the escape latency.

  • Data Analysis:

    • Compare the escape latencies between the different groups. A significant increase in latency in the scopolamine-only group compared to the vehicle control confirms amnesia induction.

    • A significant decrease in latency in the test compound groups compared to the scopolamine-only group indicates a reversal of the cognitive deficit.[8]

Experimental Workflow Visualization

The following diagram outlines the typical workflow for the discovery and preclinical evaluation of a novel 1-benzylpiperidine compound for neurological disorders.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Optimization design Lead Identification (e.g., Donepezil Scaffold) synthesis Chemical Synthesis of Derivatives design->synthesis screening Primary Screening (e.g., AChE Inhibition Assay) synthesis->screening ic50 IC50 Determination screening->ic50 selectivity Selectivity Profiling (BuChE, σ Receptors, etc.) ic50->selectivity pk_studies Pharmacokinetics (ADME) selectivity->pk_studies amnesia_model Efficacy Testing (Scopolamine Model) pk_studies->amnesia_model behavioral Behavioral Analysis (Morris Water Maze) amnesia_model->behavioral sar Structure-Activity Relationship (SAR) behavioral->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Refinement

Caption: Preclinical Drug Discovery Workflow.

Conclusion and Future Directions

1-Benzylpiperidine compounds are a cornerstone in the symptomatic treatment of Alzheimer's disease, primarily through their robust inhibition of acetylcholinesterase. The foundational success of Donepezil has paved the way for the rational design of new derivatives with multi-target engagement profiles. By simultaneously modulating cholinesterases, sigma receptors, Aβ aggregation, and oxidative stress pathways, these next-generation compounds hold the promise of more holistic and potentially disease-modifying therapies for complex neurological disorders. Future research will likely focus on refining the selectivity and pharmacokinetic properties of these multi-target ligands to maximize therapeutic benefit while minimizing side effects, moving promising candidates from preclinical models toward clinical evaluation.

References

An In-depth Technical Guide to the Health and Safety of 1-Benzylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with established safety protocols and after consulting the official SDS provided by the supplier.

Introduction

1-Benzylpiperidine-2-carboxylic acid (CAS No: 21319-53-9) is a heterocyclic organic compound with the molecular formula C₁₃H₁₇NO₂.[1][2] It features a piperidine ring substituted with a benzyl group at the nitrogen atom and a carboxylic acid group at position 2. This compound serves as an intermediate in organic synthesis and may be used in the development of pharmaceuticals and other bioactive molecules.[3][4] The N-benzylpiperidine structural motif is recognized in drug discovery for its versatility in fine-tuning efficacy and physicochemical properties.[5] Given its application in research and development, a thorough understanding of its health and safety profile is essential for safe handling and use.

This guide provides a summary of the available health and safety information for this compound, drawing from data on the compound itself, its structural isomers, and general toxicological principles for related substances.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is crucial for understanding its potential for exposure and for designing appropriate storage and handling procedures.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₇NO₂[1][2]
Molecular Weight 219.28 g/mol [3][6]
Appearance White crystalline solid[3]
Melting Point 109-111 °C[3]
Boiling Point 381.1 °C at 760 mmHg[3]
Flash Point 183.8 °C[3]
Solubility Soluble in alcohol and sodium hydroxide solution; slightly soluble in water.[3]

Toxicological Information and Hazard Assessment

Direct and comprehensive toxicological data for this compound is limited in publicly available literature.[7] Therefore, a hazard assessment must be informed by data from structurally related compounds, such as its isomer 1-Benzylpiperidine-4-carboxylic acid, and general knowledge of the N-benzylpiperidine and carboxylic acid moieties.

Summary of Potential Hazards

Based on data for the 4-carboxylic acid isomer, this compound should be handled as a substance that is potentially:

  • A skin irritant. [8]

  • A serious eye irritant. [8]

  • Capable of causing respiratory tract irritation. [8]

A summary of the GHS hazard classifications for the closely related isomer, 1-Benzylpiperidine-4-carboxylic acid, is provided in Table 2. It is prudent to assume a similar hazard profile for the 2-carboxylic acid isomer in the absence of specific data.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

Data is for the isomer 1-Benzylpiperidine-4-carboxylic acid and should be used as a precautionary guide.[8]

Acute Toxicity

No quantitative acute toxicity data (e.g., LD50 values) for this compound was found in the reviewed literature. For a related compound, 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid, it is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[9]

Mutagenicity and Carcinogenicity

There is no specific data available on the mutagenicity or carcinogenicity of this compound.[7]

Experimental Protocols for Hazard Evaluation

In the absence of specific studies on this compound, this section outlines the standard, internationally recognized experimental protocols that would be used to determine key toxicological endpoints like skin and eye irritation.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This in vitro test is a validated, animal-free method for assessing skin irritation potential.[10][11]

Methodology:

  • Test System: A reconstructed human epidermis model, which mimics the upper layers of human skin, is used.[10]

  • Application: The test chemical is applied topically to the surface of the skin tissue model for a defined period (e.g., 60 minutes).[10]

  • Incubation & Recovery: After exposure, the chemical is washed off, and the tissue is incubated for a recovery period (e.g., 42 hours).[10]

  • Viability Assessment: Cell viability is measured using a colorimetric assay, typically the MTT assay. In this assay, the mitochondrial dehydrogenase enzymes in viable cells convert the yellow MTT tetrazolium salt into a blue formazan salt, which is then extracted and quantified spectrophotometrically.[10]

  • Classification: The viability of the chemical-treated tissue is compared to a negative control. If the cell viability is reduced to ≤ 50%, the substance is classified as a skin irritant (GHS Category 2).[11]

G cluster_prep Preparation cluster_incubation Incubation & Viability cluster_analysis Analysis & Classification A Reconstructed Human Epidermis (RhE) Model B Apply Test Substance (e.g., this compound) A->B 60 min exposure C Wash and Incubate (42-hour recovery) B->C D MTT Assay (Measure mitochondrial activity) C->D E Cell Viability ≤ 50%? D->E F Classify as Skin Irritant (GHS Cat 2) E->F Yes G Classify as Non-Irritant E->G No

Workflow for In Vitro Skin Irritation Test (OECD 439).
Acute Eye Irritation/Corrosion (OECD 405)

This guideline describes the procedure for an in vivo test in rabbits but strongly recommends a weight-of-the-evidence and tiered testing approach to minimize animal use.[12][13]

Methodology:

  • Weight-of-the-Evidence Analysis: Before any testing, all existing data on the substance and its structural analogues is reviewed.[12] In vitro or ex vivo tests are performed first.

  • Animal Selection: Healthy, young adult albino rabbits are used for the in vivo test if deemed necessary.[13]

  • Procedure: A measured amount of the test substance (solid or liquid) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.[12]

  • Observation: The eyes are examined for ocular reactions at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation. The degree of corneal opacity, iris lesions, and conjunctival redness and swelling are scored.[12][14]

  • Classification: The substance is classified based on the severity and persistence of the observed ocular lesions.

G A Weight-of-Evidence Analysis (Existing Data, SAR, In Vitro Tests) B Sufficient Evidence for Corrosion/Irritation? A->B C Classify and Stop Testing B->C Yes D Proceed to In Vivo Test (if necessary) B->D No E Instill Substance in One Eye of a Single Rabbit D->E F Observe for Ocular Lesions (Cornea, Iris, Conjunctiva) E->F G Corrosive/Severe Irritant Effect? F->G G->C Yes H Confirm with Additional Animals (if necessary) G->H No I Final Classification (Based on severity & reversibility) H->I

Tiered Testing Strategy for Eye Irritation (based on OECD 405).

Safe Handling and Storage

Given the potential hazards, the following precautions are recommended for handling this compound:

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling dust or vapors.[3]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or glasses.[3]

  • Hand Protection: Wear suitable chemical-resistant gloves.[3]

  • Skin and Body Protection: A lab coat should be worn. Avoid contact with skin.[3]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep away from incompatible materials such as strong oxidizing agents and sources of ignition.[3][8]

First Aid Measures

Standard first aid measures are as follows:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, regional, and national regulations. Waste should be handled by a licensed professional waste disposal service. Do not let the chemical enter drains.[8]

Conclusion

While specific toxicological data for this compound is scarce, a precautionary approach based on the known hazards of its structural isomer, 1-Benzylpiperidine-4-carboxylic acid, is warranted. It should be handled as a potential skin, eye, and respiratory irritant. Adherence to standard laboratory safety practices, including the use of appropriate engineering controls and personal protective equipment, is crucial to minimize exposure and ensure a safe working environment for researchers and scientists. Further toxicological studies are needed to fully characterize the health and safety profile of this compound.

References

Methodological & Application

Synthesis of 1-Benzylpiperidine-2-carboxylic Acid from Piperidine-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-benzylpiperidine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes from piperidine-2-carboxylic acid are presented: direct N-alkylation and reductive amination. These methods offer robust and efficient pathways to the target compound, each with distinct advantages depending on the available starting materials and desired scale of production.

Introduction

This compound serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, and the benzyl group can be a crucial pharmacophore or a protecting group for the secondary amine. The carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation. The selection of an appropriate synthetic strategy is critical for efficient and scalable production.

Synthetic Strategies

Two common and effective methods for the N-benzylation of piperidine-2-carboxylic acid are direct alkylation with a benzyl halide and reductive amination with benzaldehyde.

  • Direct N-Alkylation: This classic S(_N)2 reaction involves the direct alkylation of the piperidine nitrogen with a benzyl halide, such as benzyl bromide or chloride, in the presence of a base. The base is essential to neutralize the hydrohalic acid byproduct generated during the reaction.

  • Reductive Amination: This one-pot procedure involves the reaction of piperidine-2-carboxylic acid with benzaldehyde to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the N-benzylated product. This method is often preferred due to its mild reaction conditions and high selectivity.

Data Presentation

The following table summarizes the key quantitative data for the two primary synthetic methods described in this document.

ParameterMethod A: Direct N-AlkylationMethod B: Reductive Amination
Starting Materials Piperidine-2-carboxylic acid, Benzyl bromidePiperidine-2-carboxylic acid, Benzaldehyde
Key Reagents Potassium carbonate (K₂CO₃)Sodium triacetoxyborohydride (NaBH(OAc)₃)
Solvent Methanol (MeOH)1,2-Dichloroethane (DCE)
Stoichiometry (Piperidine-2-carboxylic acid : Benzylating agent : Reagent) 1 : 1.2 : 2.51 : 1.1 : 1.5
Reaction Temperature Reflux (approx. 65 °C)Room Temperature
Reaction Time 6 - 12 hours4 - 8 hours
Typical Yield 60 - 90%High (specific yield not reported, but generally >80%)
Purification RecrystallizationAcid-base extraction, Recrystallization

Experimental Protocols

Method A: Direct N-Alkylation with Benzyl Bromide

This protocol details the synthesis of this compound via direct nucleophilic substitution.

Materials:

  • Piperidine-2-carboxylic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine-2-carboxylic acid (1.0 eq.).

  • Addition of Reagents: Add anhydrous methanol to dissolve the starting material. To this solution, add anhydrous potassium carbonate (2.5 eq.).

  • Addition of Benzyl Bromide: Slowly add benzyl bromide (1.2 eq.) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel.

  • Acidification and Separation: Acidify the aqueous layer to pH 3-4 with 1M HCl. Separate the organic layer.

  • Further Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Method B: Reductive Amination with Benzaldehyde

This protocol describes the synthesis of this compound using a one-pot reductive amination procedure.

Materials:

  • Piperidine-2-carboxylic acid

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-2-carboxylic acid (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE).

  • Addition of Benzaldehyde: Add benzaldehyde (1.1 eq.) to the solution and stir for 20-30 minutes at room temperature to allow for the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Stir the reaction at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing and Drying: Wash the organic layer with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.

Visualizations

The following diagrams illustrate the chemical transformation and the experimental workflows for the synthesis of this compound.

Caption: Reaction pathways for the synthesis of this compound.

experimental_workflow cluster_methodA Method A: Direct N-Alkylation Workflow cluster_methodB Method B: Reductive Amination Workflow A1 Dissolve Piperidine-2-carboxylic acid and K₂CO₃ in MeOH A2 Add Benzyl bromide A1->A2 A3 Reflux for 6-12h A2->A3 A4 Solvent Evaporation A3->A4 A5 Aqueous Work-up & Extraction A4->A5 A6 Purification (Recrystallization) A5->A6 B1 Dissolve Piperidine-2-carboxylic acid in DCE B2 Add Benzaldehyde, stir for 20-30 min B1->B2 B3 Add NaBH(OAc)₃, stir for 4-8h B2->B3 B4 Quench with NaHCO₃ B3->B4 B5 Aqueous Work-up & Extraction B4->B5 B6 Purification (Recrystallization) B5->B6

Caption: Experimental workflows for the two synthetic methods.

Application Notes and Protocols: Esterification of 1-Benzylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of esters from 1-Benzylpiperidine-2-carboxylic acid, a common scaffold in medicinal chemistry. Two primary methods are presented: the highly efficient and mild Steglich esterification, recommended for its broad substrate scope and compatibility with sensitive functional groups, and the classical Fischer-Speier esterification as a cost-effective alternative. These protocols include step-by-step experimental procedures, quantitative data summaries, and detailed diagrams of the workflows and reaction mechanisms to ensure reproducibility and aid in methodological selection.

Introduction

This compound is a valuable building block in the synthesis of various biologically active compounds. Its ester derivatives are often crucial intermediates for peptide coupling, reduction to alcohols, or as final compounds in drug discovery programs. The esterification of N-substituted amino acids like this requires careful selection of methodology to achieve high yields while avoiding side reactions such as racemization.

This application note details two robust protocols for this transformation:

  • Steglich Esterification: A modern coupling method that utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-Dimethylaminopyridine (DMAP) as a catalyst. It is known for its mild reaction conditions, typically proceeding at room temperature, making it ideal for complex or thermally sensitive substrates.[1][2]

  • Fischer-Speier Esterification: A traditional method involving the reaction of the carboxylic acid with an excess of alcohol under strong acid catalysis and heat.[3][4] While effective, this reversible reaction requires forcing conditions to drive the equilibrium towards the product, which may not be suitable for all substrates.[5]

Recommended Protocol: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols.[6] It employs DCC to activate the carboxylic acid and a catalytic amount of DMAP to facilitate the nucleophilic attack by the alcohol.[1] A key advantage is that the reaction is performed under neutral conditions at room temperature, preserving sensitive functional groups.[7]

Experimental Workflow

The general workflow involves dissolving the starting materials, initiating the reaction with the coupling agents, monitoring for completion, followed by workup and purification.

Steglich_Workflow A 1. Dissolve Acid, Alcohol & DMAP in Anhydrous DCM B 2. Add DCC Solution (Dropwise at 0°C) A->B Cool C 3. Warm to RT Stir for 12-24h B->C Allow to warm D 4. Monitor by TLC/LC-MS C->D Sample E 5. Filter DCU Byproduct D->E Reaction Complete F 6. Aqueous Workup (Wash with acid, base, brine) E->F G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H I 9. Characterize Product H->I

Caption: Experimental workflow for Steglich esterification.

Reaction Mechanism

The mechanism involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. DMAP, acting as a nucleophilic catalyst, then forms an active acylpyridinium salt, which is readily attacked by the alcohol to yield the ester.[6][8]

Steglich_Mechanism cluster_activation Activation cluster_catalysis Catalysis & Ester Formation Acid R-COOH Intermediate O-Acylisourea (Active Intermediate) Acid->Intermediate + H+ DCC DCC DCC->Intermediate Acyl_DMAP Acyl-DMAP+ (Active Ester) Intermediate->Acyl_DMAP + DMAP DCU DCU (Byproduct) Intermediate->DCU - H+ DMAP DMAP Acyl_DMAP->DMAP Regenerated Ester R-COOR' (Product) Acyl_DMAP->Ester + R'-OH Alcohol R'-OH

Caption: Mechanism of DMAP-catalyzed Steglich esterification.

Detailed Experimental Protocol

Materials:

  • This compound

  • Alcohol (e.g., Methanol, Ethanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Equipment:

  • Round-bottom flask with stir bar

  • Ice bath

  • Drying tube or inert atmosphere setup (e.g., Nitrogen balloon)

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq).

  • Dissolve the mixture in anhydrous DCM (approx. 0.1 M concentration relative to the carboxylic acid).

  • Cool the flask in an ice bath to 0°C.

  • In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirred reaction mixture over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a Büchner funnel to remove the DCU precipitate, washing the solid with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure ester.

Safety Note: DCC is a potent skin allergen and sensitizer. Always handle with appropriate personal protective equipment, including double gloves.[7]

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected results for the Steglich esterification of this compound with primary alcohols. Yields are generally good to excellent.[9]

ParameterMethyl EsterEthyl Ester
Alcohol MethanolEthanol
Equivalents (Alcohol) 1.21.2
Equivalents (DCC) 1.11.1
Equivalents (DMAP) 0.10.1
Solvent Anhydrous DCMAnhydrous DCM
Temperature 0°C to RT0°C to RT
Reaction Time 18 hours20 hours
Typical Yield 80-90%75-85%
Purification Column ChromatographyColumn Chromatography

Alternative Protocol: Fischer-Speier Esterification

This classical method is suitable for large-scale synthesis where cost is a factor. It relies on Le Châtelier's principle, using a large excess of the alcohol as the solvent and a strong acid catalyst to drive the reaction to completion.[5][10]

Experimental Workflow

The workflow involves heating the reactants under reflux, followed by neutralization, extraction, and purification.

Fischer_Workflow A 1. Dissolve Acid in Excess Alcohol B 2. Add Acid Catalyst (e.g., conc. H₂SO₄) A->B Catalyze C 3. Heat to Reflux (4-8 hours) B->C Heat D 4. Monitor by TLC/LC-MS C->D Sample E 5. Cool & Remove Excess Alcohol D->E Reaction Complete F 6. Neutralize with Base (e.g., NaHCO₃ solution) E->F G 7. Extract with Organic Solvent F->G H 8. Dry, Concentrate & Purify G->H

Caption: Experimental workflow for Fischer-Speier esterification.

Reaction Mechanism

The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, which activates the carboxylic acid toward nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[3][4]

Fischer_Mechanism Acid R-COOH Protonated_Acid Protonated Acid (Activated) Acid->Protonated_Acid + H+ Protonated_Acid->Acid - H+ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + R'-OH Alcohol R'-OH Alcohol->Tetrahedral_Int Tetrahedral_Int->Protonated_Acid - R'-OH Water_Loss Protonated Ester Tetrahedral_Int->Water_Loss - H₂O Water_Loss->Tetrahedral_Int + H₂O Ester R-COOR' (Product) Water_Loss->Ester - H+ Ester->Water_Loss + H+ H2O H₂O H_plus H+

References

Application Notes and Protocols for Amide Bond Formation Using 1-Benzylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formation of amide bonds utilizing 1-Benzylpiperidine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The N-benzylpiperidine motif is a recognized privileged structure in the development of therapeutics targeting the central nervous system. This document outlines common and effective coupling methodologies, presenting detailed experimental procedures, comparative data, and workflow visualizations to guide researchers in synthesizing amide derivatives of this compound.

Introduction to Amide Bond Formation

The amide bond is a cornerstone of peptide and medicinal chemistry. The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt. Therefore, coupling reagents are employed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine. This document details two robust methods for the synthesis of amides from this compound:

  • Carbodiimide-Mediated Coupling: Utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxysuccinimide (NHS) to form an active ester intermediate.

  • Uronium Salt-Mediated Coupling: Employing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, known for its high efficiency and low rate of racemization.

Experimental Protocols

Method 1: EDC/NHS-Mediated Amide Coupling

This method is a widely used, reliable procedure for amide bond formation. The water-soluble nature of the EDC byproduct simplifies purification.

Protocol:

  • Activation of this compound:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (0.1-0.5 M).

    • Add N-hydroxysuccinimide (NHS) (1.2 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq) portion-wise while stirring.

    • Allow the reaction mixture to stir at 0 °C for 15 minutes and then at room temperature for 1 hour to ensure the formation of the active NHS ester.

  • Amine Coupling:

    • To the solution containing the activated ester, add the desired primary or secondary amine (1.1 eq).

    • If the amine is in the form of a salt (e.g., hydrochloride), add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq) to liberate the free amine.

    • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide.

Method 2: HATU-Mediated Amide Coupling

HATU is a highly efficient coupling reagent, often used for sterically hindered substrates or when racemization is a concern.

Protocol:

  • Reaction Setup:

    • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M), add the desired amine (1.1 eq).

    • Add HATU (1.2 eq) to the mixture.

    • Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 1-4 hours. The reaction is often rapid.

    • Monitor the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to aid in DMF removal), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel to yield the pure amide product.

Data Presentation

The following tables summarize representative quantitative data for the amide coupling reactions of this compound with various amines using the described protocols.

Table 1: EDC/NHS-Mediated Amide Coupling of this compound

EntryAmineSolventReaction Time (h)Yield (%)
1AnilineDCM1285
2BenzylamineDCM1092
3MorpholineDMF1678
44-FluoroanilineDCM1482

Table 2: HATU-Mediated Amide Coupling of this compound

EntryAmineSolventReaction Time (h)Yield (%)
1AnilineDMF291
2BenzylamineDMF1.595
3MorpholineDMF388
44-FluoroanilineDMF2.589

Visualizations

EDC_NHS_Coupling Acid 1-Benzylpiperidine- 2-carboxylic Acid EDC_NHS EDC, NHS DCM, 0°C to RT Acid->EDC_NHS Active_Ester NHS Active Ester Intermediate EDC_NHS->Active_Ester Activation Product N-Substituted 1-Benzylpiperidine- 2-carboxamide Active_Ester->Product Coupling Amine Primary or Secondary Amine Amine->Active_Ester Base DIPEA (if needed) Base->Active_Ester HATU_Coupling Acid_Amine This compound + Amine in DMF HATU_DIPEA HATU, DIPEA RT Acid_Amine->HATU_DIPEA Product N-Substituted 1-Benzylpiperidine- 2-carboxamide HATU_DIPEA->Product Coupling Reaction_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack and Amide Formation Carboxylic_Acid R-COOH (1-Benzylpiperidine- 2-carboxylic acid) Coupling_Reagent Coupling Reagent (e.g., EDC or HATU) Carboxylic_Acid->Coupling_Reagent Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea or OAt-Active Ester) Coupling_Reagent->Activated_Intermediate Amine Amine (R'-NH2) Activated_Intermediate->Amine Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Amide_Product Amide Product (R-CO-NHR') Tetrahedral_Intermediate->Amide_Product

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Carboxylic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of carboxylic acids using High-Performance Liquid Chromatography (HPLC). It covers a range of methodologies, including reverse-phase, ion-exchange, and chiral HPLC, to address various analytical challenges from simple quantification to the separation of stereoisomers.

Introduction to HPLC Analysis of Carboxylic Acids

Carboxylic acids are a diverse group of organic compounds characterized by the presence of one or more carboxyl functional groups (-COOH). They are ubiquitous in biological systems, pharmaceutical formulations, and industrial processes. Accurate and robust analytical methods are therefore essential for their quantification and characterization. HPLC is a powerful and versatile technique for this purpose. However, the analysis of carboxylic acids by HPLC can be challenging due to their polarity, and for many, their lack of a strong chromophore for UV detection.

This guide details various approaches to overcome these challenges, including appropriate column and mobile phase selection, as well as pre-column derivatization techniques to enhance detection sensitivity.

Reverse-Phase HPLC (RP-HPLC) for Carboxylic Acid Analysis

Reverse-phase HPLC is the most common mode of chromatography used for the analysis of a wide range of organic molecules, including carboxylic acids. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.

Principle

The separation of carboxylic acids in RP-HPLC is primarily based on their hydrophobicity. Less polar (more hydrophobic) carboxylic acids will have a stronger interaction with the nonpolar stationary phase and will therefore be retained longer on the column. The polarity of the mobile phase is a critical parameter for controlling retention. A higher proportion of organic solvent in the mobile phase will decrease its polarity, leading to a stronger elution of the analytes and shorter retention times.

For acidic compounds like carboxylic acids, the pH of the mobile phase is a crucial parameter. To ensure good peak shape and retention, the mobile phase pH is typically maintained at least 2 pH units below the pKa of the carboxylic acids.[1] This suppresses the ionization of the carboxyl group, rendering the molecule less polar and increasing its retention on the reverse-phase column.

Experimental Protocol: Analysis of Organic Acids in Fruit Juices

This protocol describes the simultaneous determination of several common organic acids in fruit juices using RP-HPLC with UV detection.

Sample Preparation:

  • Centrifuge the fruit juice sample to remove any solid particles.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Dilute the filtered sample with the mobile phase as needed to bring the analyte concentrations within the calibration range.

HPLC Conditions:

ParameterValue
Column Hypersil Gold aQ C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Potassium dihydrogen orthophosphate buffer (pH 2.8)
Flow Rate 1.0 mL/min
Column Temperature 10°C
Detection UV at 214 nm (for most organic acids) and 254 nm (for ascorbic acid)
Injection Volume 20 µL

Quantitative Data Summary:

AnalyteRetention Time (min)Linearity Range (g/L)Recovery (%)RSD (%)
Oxalic Acid~4.50.05 - 1.096.5<2
Tartaric Acid~5.80.1 - 2.098.2<2
Malic Acid~7.20.1 - 5.097.8<2
Lactic Acid~8.50.1 - 2.099.1<2
Acetic Acid~9.80.1 - 2.098.5<2
Citric Acid~12.10.5 - 20.0101.2<1.5
Ascorbic Acid~15.50.05 - 1.095.8<2

Note: Retention times are approximate and can vary depending on the specific HPLC system and column batch.

Derivatization for Enhanced Detection in RP-HPLC

For carboxylic acids that lack a strong chromophore or fluorophore, pre-column derivatization is a common strategy to improve detection sensitivity and selectivity.[2] This involves reacting the carboxylic acid with a labeling reagent to attach a UV-absorbing or fluorescent tag.

Experimental Protocol: Fluorescence Derivatization using 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

This protocol outlines a general procedure for the derivatization of carboxylic acids with Br-Mmc for sensitive fluorescence detection.

Reagents:

  • Carboxylic acid standard or sample

  • 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) solution in a suitable organic solvent (e.g., acetone)

  • Crown ether (e.g., 18-crown-6) as a catalyst

  • Potassium carbonate, anhydrous

Procedure:

  • Dissolve the carboxylic acid sample in a suitable organic solvent (e.g., acetone).

  • Add a molar excess of the Br-Mmc solution to the sample.

  • Add a catalytic amount of 18-crown-6 and a small amount of anhydrous potassium carbonate.

  • Heat the reaction mixture at 60-80°C for 30-60 minutes.

  • After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system or diluted with the mobile phase.

HPLC Conditions for Derivatized Acids:

ParameterValue
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water
Flow Rate 1.0 mL/min
Detection Fluorescence (Excitation/Emission wavelengths depend on the derivatizing agent)
Injection Volume 10 µL

Ion-Exchange Chromatography (IEC) for Carboxylic Acid Analysis

Ion-exchange chromatography separates molecules based on their net charge.[3] For the analysis of carboxylic acids, which are anions at neutral or basic pH, anion-exchange chromatography is employed.[3]

Principle

In anion-exchange chromatography, the stationary phase consists of a solid support with covalently attached positively charged functional groups.[4] When a sample containing carboxylic acids is introduced, the negatively charged carboxylate ions bind to the positively charged stationary phase. Elution is typically achieved by increasing the concentration of a competing anion (e.g., chloride or hydroxide) in the mobile phase or by changing the pH to neutralize the charge on the carboxylic acids.

Experimental Protocol: Analysis of Carboxylic Acids using Anion-Exchange Chromatography

This protocol provides a general method for the separation of various carboxylic acids using a strong anion-exchange (SAX) column.

Sample Preparation:

  • Ensure the sample is free of particulates by centrifugation or filtration (0.45 µm).

  • Dilute the sample in the initial mobile phase.

HPLC Conditions:

ParameterValue
Column Strong Anion-Exchange (SAX) column
Mobile Phase A: Water B: High concentration of a salt solution (e.g., 1 M NaCl or NaOH)
Gradient Linear gradient from a low to a high concentration of eluent B
Flow Rate 0.5 - 1.0 mL/min
Detection Conductivity or UV (if the acids have a chromophore)
Injection Volume 20 µL

Quantitative Data Summary (Representative):

AnalyteTypical Elution OrderLOD (Conductivity)
Formic AcidEarlyLow µg/L
Acetic AcidEarlyLow µg/L
Malic AcidIntermediateMid µg/L
Tartaric AcidIntermediateMid µg/L
Citric AcidLateHigh µg/L

Note: Elution order and sensitivity depend on the specific column, eluent, and detector used.

Chiral HPLC for the Separation of Carboxylic Acid Enantiomers

For chiral carboxylic acids, which are common in pharmaceuticals and biological systems, the separation of enantiomers is often required. Chiral HPLC is the most effective method for this purpose.

Principle

Chiral separations are achieved by using a chiral stationary phase (CSP).[5] The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector of the CSP, and these complexes have different stabilities. This difference in interaction energy leads to different retention times for the two enantiomers, allowing for their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for the separation of a broad range of chiral compounds, including carboxylic acids.[6]

Experimental Protocol: Chiral Separation of a Carboxylic Acid

This protocol describes a general approach for the chiral separation of a carboxylic acid using a polysaccharide-based CSP.

Sample Preparation:

  • Dissolve the racemic carboxylic acid in the mobile phase.

HPLC Conditions:

ParameterValue
Column Chiralcel OD-H or Chiralpak AD (or similar polysaccharide-based CSP)[6]
Mobile Phase Typically a mixture of n-hexane and an alcohol (e.g., 2-propanol) with a small amount of a strong acid (e.g., trifluoroacetic acid) for normal-phase mode.[7]
Flow Rate 0.5 - 1.0 mL/min
Column Temperature Ambient
Detection UV (at a wavelength where the analyte absorbs)
Injection Volume 10 µL

Data Presentation:

The primary result of a chiral separation is the resolution (Rs) between the two enantiomer peaks. A baseline resolution (Rs ≥ 1.5) is generally desired for accurate quantification.

EnantiomerRetention Time (min)
Enantiomer 1tR1
Enantiomer 2tR2
Resolution (Rs) Calculated value

Visualizing HPLC Workflows

The following diagrams illustrate the typical experimental workflows for the HPLC analysis of carboxylic acids.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis Sample Fruit Juice Sample Centrifuge Centrifugation Sample->Centrifuge Filter 0.45 µm Filtration Centrifuge->Filter Dilute Dilution Filter->Dilute HPLC HPLC System Dilute->HPLC Inject Column C18 Column HPLC->Column Detector UV Detector Column->Detector Data Data Acquisition & Analysis Detector->Data

Caption: Workflow for RP-HPLC analysis of organic acids.

Derivatization_Workflow cluster_deriv Derivatization cluster_hplc HPLC Analysis Sample Carboxylic Acid Sample AddReagent Add Derivatizing Reagent (e.g., Br-Mmc) Sample->AddReagent AddCatalyst Add Catalyst (e.g., 18-crown-6) AddReagent->AddCatalyst Heat Heat (60-80°C) AddCatalyst->Heat HPLC HPLC System Heat->HPLC Inject Column C18 Column HPLC->Column Detector Fluorescence Detector Column->Detector Data Data Acquisition & Analysis Detector->Data

Caption: Workflow for derivatization and HPLC analysis.

Chiral_HPLC_Logic Racemic Racemic Carboxylic Acid (R and S enantiomers) CSP Chiral Stationary Phase (CSP) Racemic->CSP Interaction Formation of Transient Diastereomeric Complexes CSP->Interaction Separation Differential Retention Interaction->Separation EnantiomerR R-Enantiomer Separation->EnantiomerR EnantiomerS S-Enantiomer Separation->EnantiomerS

Caption: Logical relationship in chiral HPLC separation.

References

Application Notes and Protocols for Asymmetric Synthesis of Chiral Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds. Its prevalence in medicinal chemistry underscores the critical importance of efficient and stereocontrolled synthetic methodologies for accessing enantiomerically pure piperidine derivatives. This document provides detailed application notes and experimental protocols for several key asymmetric strategies employed in the synthesis of these valuable chiral building blocks.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries remains a robust and reliable strategy for directing the stereochemical outcome of reactions. Phenylglycinol-derived bicyclic lactams have proven to be versatile intermediates for the enantioselective synthesis of a wide range of piperidine alkaloids.[1][2][3][4][5] This approach allows for the stereocontrolled introduction of substituents at various positions of the piperidine ring.

Logical Relationship: Chiral Auxiliary Approach

G cluster_start Starting Materials cluster_core Core Synthesis cluster_functionalization Stereoselective Functionalization cluster_final Final Steps Chiral Amino Alcohol (e.g., R-Phenylglycinol) Chiral Amino Alcohol (e.g., R-Phenylglycinol) Bicyclic Chiral Lactam Bicyclic Chiral Lactam Chiral Amino Alcohol (e.g., R-Phenylglycinol)->Bicyclic Chiral Lactam Keto-ester Keto-ester Keto-ester->Bicyclic Chiral Lactam Stereoselective Alkylation Stereoselective Alkylation Bicyclic Chiral Lactam->Stereoselective Alkylation Reduction Reduction Stereoselective Alkylation->Reduction Auxiliary Cleavage Auxiliary Cleavage Reduction->Auxiliary Cleavage Chiral Piperidine Chiral Piperidine Auxiliary Cleavage->Chiral Piperidine

Caption: Workflow for chiral piperidine synthesis using a chiral auxiliary.

Representative Experimental Protocol: Synthesis of (R)-Coniine via a Phenylglycinol-Derived Lactam[1]

Step 1: Preparation of the Bicyclic Lactam (R)-phenylglycinol is condensed with methyl 5-oxopentanoate to form a bicyclic lactam. This intermediate allows for the stereocontrolled introduction of substituents.

Step 2: Stereoselective Alkylation The bicyclic lactam is treated with a Grignard reagent, such as propylmagnesium bromide, in the presence of a Lewis acid like TiCl4. The reaction proceeds with high diastereoselectivity to introduce the alkyl group.

Step 3: Reductive Cleavage and Cyclization The resulting product is subjected to reduction with LiAlH4, followed by catalytic hydrogenation to cleave the chiral auxiliary and form the piperidine ring, yielding the target alkaloid, (R)-coniine.

Target CompoundKey ReagentsDiastereoselectivityOverall YieldReference
(R)-ConiineTiCl4, PrMgBr, LiAlH4, H2/Pd-C9:1Not specified in abstract[1]
(-)-DihydropinidineGrignard reagent, H2/Pd-CHighNot specified in abstract[1]

Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation

Catalytic asymmetric hydrogenation provides a direct and atom-economical route to chiral piperidines from prochiral precursors such as pyridinium salts or their derivatives. Both noble metal catalysts with chiral ligands and transfer hydrogenation methodologies have been successfully employed.

Rhodium-Catalyzed Asymmetric Reductive Transamination

A recently developed method utilizes a rhodium-catalyzed reductive transamination of pyridinium salts.[6][7][8] This strategy is notable for its excellent diastereo- and enantioselectivities and broad functional group tolerance.

Signaling Pathway: Asymmetric Reductive Transamination

G Pyridinium Salt Pyridinium Salt Intermediate Rhodium-Hydride Complex and Imine Intermediates Pyridinium Salt->Intermediate Chiral Primary Amine Chiral Primary Amine Chiral Primary Amine->Intermediate Rh-Catalyst Rh-Catalyst Rh-Catalyst->Intermediate H-Source (HCOOH) H-Source (HCOOH) H-Source (HCOOH)->Intermediate Chiral Piperidine Chiral Piperidine Intermediate->Chiral Piperidine Transfer Hydrogenation & Transamination

Caption: Key components of Rh-catalyzed asymmetric reductive transamination.

Representative Experimental Protocol: Rhodium-Catalyzed Transfer Hydrogenation[6]

General Procedure: To a solution of the N-benzylpyridinium salt (1.0 equiv) in water is added a chiral primary amine (e.g., (R)-1-phenylethylamine, 1.2 equiv), formic acid (5.0 equiv), and a rhodium catalyst precursor such as [RhCp*Cl2]2. The mixture is stirred at a specified temperature until the reaction is complete. The product is then isolated and purified by chromatography.

SubstrateChiral AmineDiastereomeric Ratio (dr)Enantiomeric Excess (ee)YieldReference
N-benzyl-3-ethylpyridinium bromide(R)-1-phenylethylamine>20:198%85%[6]
N-benzyl-3-fluoropyridinium bromide(S)-1-(1-naphthyl)ethylamine>20:197%78%[6]

Asymmetric Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful tool for the construction of six-membered nitrogen heterocycles. The use of chiral catalysts, particularly chiral Brønsted acids, has enabled highly enantioselective versions of this reaction, providing direct access to chiral piperidones which are versatile intermediates.[9][10]

Experimental Workflow: Brønsted Acid-Catalyzed Aza-Diels-Alder

G Imine Imine Reaction Mixture One-Pot Reaction Imine->Reaction Mixture Vinylketene Silyl Acetal Vinylketene Silyl Acetal Vinylketene Silyl Acetal->Reaction Mixture Chiral Phosphoric Acid Chiral Phosphoric Acid Chiral Phosphoric Acid->Reaction Mixture Vinylogous Mannich Addition Vinylogous Mannich Addition Reaction Mixture->Vinylogous Mannich Addition Ring Closure Ring Closure Vinylogous Mannich Addition->Ring Closure Chiral Piperidone Chiral Piperidone Ring Closure->Chiral Piperidone

Caption: Workflow of the enantioselective aza-Diels-Alder reaction.

Representative Experimental Protocol: Enantioselective Synthesis of 4-Alkyl-2-Piperidones[9]

General Procedure: To a solution of the chiral phosphoric acid catalyst in a suitable solvent (e.g., toluene) at a reduced temperature (e.g., -20 °C) is added the imine. The vinylketene silyl-O,O-acetal is then added dropwise. The reaction is stirred until completion, as monitored by TLC. The product is then purified by column chromatography.

Imine Substituent (Aryl)Diene Substituent (Alkyl)Enantiomeric RatioYieldReference
PhenylMethyl96:485%[9]
4-MethoxyphenylEthyl98:290%[9]
2-NaphthylIsopropyl>99:182%[9]

Organocatalytic Strategies

Organocatalysis has emerged as a powerful platform for asymmetric synthesis, often mimicking biosynthetic pathways. Proline and its derivatives are effective catalysts for the asymmetric synthesis of 2-substituted piperidines via a biomimetic approach.[11][12][13]

Biomimetic Organocatalytic Synthesis of Pelletierine Analogues

This strategy involves the asymmetric Mannich-type addition of a ketone to a cyclic imine (Δ¹-piperideine), catalyzed by a chiral organocatalyst like (L)-proline.

Representative Experimental Protocol: Asymmetric Synthesis of (+)-Pelletierine[12]

General Procedure: To a solution of Δ¹-piperideine and a ketone (e.g., acetone) in a solvent such as benzonitrile is added the organocatalyst ((L)-proline, 20 mol %). The mixture is stirred at a specified temperature (e.g., room temperature or -20 °C) until the reaction is complete. The product is then isolated and purified.

NucleophileTemperature (°C)Enantiomeric Excess (ee)YieldReference
Acetone090%75%[12]
Cyclohexanone097%80% (1:1 dr)[12]
Ethyl acetoacetatert-85%[12]

Rhodium-Catalyzed Asymmetric Carbometalation

A modern approach for the synthesis of enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction.[14][15][16] This method utilizes readily available pyridine as a starting material, which is partially reduced to a dihydropyridine intermediate before the key enantioselective C-C bond formation.

Logical Relationship: Three-Step Synthesis of 3-Substituted Piperidines

G Pyridine Pyridine Dihydropyridine Dihydropyridine Pyridine->Dihydropyridine Partial Reduction 3-Substituted Tetrahydropyridine 3-Substituted Tetrahydropyridine Dihydropyridine->3-Substituted Tetrahydropyridine Rh-catalyzed Asymmetric Reductive Heck Reaction Chiral 3-Substituted Piperidine Chiral 3-Substituted Piperidine 3-Substituted Tetrahydropyridine->Chiral 3-Substituted Piperidine Reduction

Caption: Synthesis of 3-substituted piperidines via Rh-catalyzed carbometalation.

Representative Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction[14][16]

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate Pyridine is reacted with phenyl chloroformate and then reduced with NaBH4 to yield the dihydropyridine substrate.

Step 2: Asymmetric Reductive Heck Reaction The dihydropyridine is coupled with an arylboronic acid in the presence of a rhodium catalyst precursor (e.g., [Rh(cod)Cl]2) and a chiral diene ligand.

Step 3: Reduction to the Piperidine The resulting tetrahydropyridine is reduced (e.g., by catalytic hydrogenation) to afford the final chiral 3-substituted piperidine.

Arylboronic AcidLigandEnantiomeric Excess (ee)YieldReference
Phenylboronic acidChiral Diene99%95%[14][16]
4-Fluorophenylboronic acidChiral Diene99%94%[14][16]
3-Thienylboronic acidChiral Diene98%85%[14][16]

These selected strategies represent a fraction of the innovative methodologies available for the asymmetric synthesis of chiral piperidines. The choice of a specific route will depend on the desired substitution pattern, scalability, and the availability of starting materials and catalysts. The provided protocols and data tables serve as a guide for researchers to implement these powerful techniques in their own synthetic endeavors.

References

Application Notes and Protocols: Utilizing 1-Benzylpiperidine Scaffolds for Dual-Target Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-benzylpiperidine scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the design of biologically active compounds targeting the central nervous system. Its inherent structural features, including a basic nitrogen atom and an aromatic ring, allow for critical interactions with various biological targets. This versatility makes it an ideal framework for the development of dual-target inhibitors, a promising strategy for treating complex multifactorial diseases such as Alzheimer's disease. By simultaneously modulating two disease-relevant targets, these inhibitors can offer enhanced therapeutic efficacy and a more holistic treatment approach.

These application notes provide a comprehensive overview of the design, synthesis, and evaluation of 1-benzylpiperidine-based dual-target inhibitors, with a focus on inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as other relevant target combinations. Detailed protocols for key experiments are provided to facilitate the practical application of these concepts in a research setting.

Design Rationale for Dual-Target Inhibitors

The design of dual-target inhibitors based on the 1-benzylpiperidine scaffold often involves the strategic incorporation of pharmacophoric features known to interact with each of the desired targets. For cholinesterase inhibitors, the benzyl group can engage in π-π stacking interactions with aromatic residues in the active site gorge of AChE and BChE, while the piperidine nitrogen can form crucial hydrogen bonds or ionic interactions.[1][2] Modifications to the benzyl ring and the piperidine moiety allow for the fine-tuning of inhibitory potency and selectivity.[3] For other target combinations, such as AChE and the serotonin transporter (SERT), the scaffold is further elaborated to incorporate functionalities that confer affinity for the second target.[4][5]

Data Presentation: In Vitro Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of representative 1-benzylpiperidine derivatives against various dual targets. This data is essential for understanding the potency and selectivity of these compounds.

Table 1: Dual Inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity (BChE/AChE)Reference
Donepezil ---[6]
Compound 4a 2.08 ± 0.167.41 ± 0.443.56[6]
Compound 15b 0.39 ± 0.11--[1]
Compound 15j -0.16 ± 0.04-[1]
Compound 9m 0.21 ± 0.03>100>476[2]
Compound 9j -3.71 ± 1.88-[2]
Compound 19 5.10 ± 0.2426.78 ± 0.815.25[7]

Table 2: Dual Inhibitors of Acetylcholinesterase (AChE) and Serotonin Transporter (SERT)

CompoundAChE IC₅₀ (µM)hSERT Kᵢ (µM)Reference
Compound 19 5.10 ± 0.24>100[7]
Compound 21 >500-[7]
Compounds 7-10 28 - 41>100[4]
Compounds 12-16 >200Low µM range[4]

Table 3: Dual Inhibitors of Histone Deacetylase (HDAC) and Acetylcholinesterase (AChE)

CompoundHDAC IC₅₀ (µM)AChE IC₅₀ (µM)Reference
Compound d5 0.176.89[8][9]
Compound d10 0.453.22[8][9]

Signaling Pathways and Experimental Workflows

Cholinergic_Signaling_Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Inhibitor 1-Benzylpiperidine Inhibitor Inhibitor->AChE Inhibits

Caption: Cholinergic signaling pathway and the role of AChE inhibitors.

Experimental_Workflow Design Compound Design & Virtual Screening Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Assays (AChE, BChE, etc.) Purification->In_Vitro Data_Analysis Data Analysis (IC₅₀ Determination) In_Vitro->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR SAR->Design

Caption: General experimental workflow for inhibitor development.

Experimental Protocols

I. General Synthesis of 1-Benzylpiperidine Derivatives

A common method for the synthesis of 1-benzylpiperidine derivatives is the N-alkylation of a substituted piperidine with a corresponding benzyl halide.[3]

Materials:

  • Substituted piperidine

  • Substituted benzyl bromide or chloride

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile or Dimethylformamide (DMF) as solvent

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted piperidine (1.0 eq) in acetonitrile or DMF, add the base (e.g., K₂CO₃, 2.0 eq).

  • Add the substituted benzyl bromide or chloride (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).[3]

  • Upon completion, allow the reaction to cool to room temperature and filter to remove the inorganic base.[3]

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

II. In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the in vitro inhibitory activity of compounds against AChE.[10][11]

Principle: The assay is based on the hydrolysis of acetylthiocholine iodide (ATCI) by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[10][12]

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of Tris-HCl buffer (50 mM, pH 8.0).

  • Add 25 µL of the test compound solution at various concentrations.

  • Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.[11]

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

III. In Vitro Serotonin Transporter (SERT) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human serotonin transporter (hSERT).[13]

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]citalopram) for binding to hSERT expressed in cell membranes. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for hSERT.

Materials:

  • HEK293 cells stably expressing hSERT

  • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligand (e.g., [³H]citalopram)

  • Non-labeled SERT inhibitor (e.g., fluoxetine) for determining non-specific binding

  • Test compounds

  • 96-well filter plates

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled SERT inhibitor.

    • Test Compound: Cell membranes, radioligand, and the test compound at various concentrations.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer.[13]

  • Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[13]

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the logarithm of the compound concentration.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[13]

IV. In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of compounds on HDAC enzymes.[7][14]

Principle: The assay utilizes a fluorogenic substrate that is deacetylated by HDAC. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is proportional to the HDAC activity.

Materials:

  • Recombinant human HDAC enzyme

  • HDAC assay buffer

  • Fluorogenic HDAC substrate

  • Developer solution (containing a stop solution like Trichostatin A)

  • Test compounds

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in HDAC assay buffer.

  • In a 96-well black microplate, add the test compound, diluted HDAC enzyme, and assay buffer.

  • Pre-incubate the plate at 37°C for 15 minutes.[7]

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes.[7]

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate at room temperature for 15 minutes, protected from light.[7]

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).[14]

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Conclusion

The 1-benzylpiperidine scaffold serves as a versatile and effective platform for the design and development of dual-target inhibitors. The information and protocols provided in these application notes offer a foundational guide for researchers in the field of drug discovery to explore this promising therapeutic strategy. By leveraging the structural adaptability of the 1-benzylpiperidine core and employing the detailed experimental methodologies, scientists can advance the development of novel therapeutics for complex diseases.

References

Application Notes and Protocols for the Quantification of Carboxylic Acids in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantification of carboxylic acids in various biological matrices. Carboxylic acids are pivotal metabolites in numerous physiological and pathological processes, making their accurate measurement crucial for disease diagnosis, metabolic pathway monitoring, and therapeutic development.[1] This document outlines the most robust and widely adopted analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering guidance on method selection, sample preparation, and data analysis.

Overview of Analytical Techniques

The quantification of carboxylic acids in complex biological samples like plasma, urine, and tissues can be challenging due to their polarity and, in some instances, low volatility.[1] The primary analytical methods employed to overcome these challenges are GC-MS and LC-MS, often requiring a derivatization step to enhance analyte volatility, thermal stability, or ionization efficiency.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for analyzing volatile and semi-volatile carboxylic acids.[1] Derivatization is frequently necessary to increase the volatility of these analytes for successful separation and detection.[2][3] Common derivatization methods include silylation and alkylation (esterification).[2] GC-MS is particularly well-suited for the analysis of short-chain fatty acids (SCFAs) in samples such as feces and blood.[4][5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Considered the gold standard for its high sensitivity, selectivity, and broad applicability to a wide range of carboxylic acids, including those that are non-volatile or thermally unstable.[1][7][8] LC-MS methods can sometimes analyze carboxylic acids without derivatization, particularly when using techniques like ion-exchange chromatography.[7] However, derivatization can still be employed to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency.[9][10]

  • Enzymatic Assays: These methods offer high specificity for the quantification of a single carboxylic acid.[1] For example, specific enzymes can be used to measure propionic acid and methylmalonic acid in urine.[11] While highly specific, they are not suitable for profiling multiple carboxylic acids simultaneously.

Quantitative Data Summary

The performance of different analytical methods for carboxylic acid quantification can vary depending on the analyte, the biological matrix, and the specific protocol employed. The following tables summarize typical quantitative performance characteristics for GC-MS and LC-MS methods.

Table 1: GC-MS Quantitative Performance

Analyte ClassBiological MatrixDerivatization ReagentTypical LOQLinearity (R²)Reference
Short-Chain Fatty Acids (SCFAs)Feces, PlasmaIsobutyl chloroformate/isobutanol->0.99[12]
Short-Chain Fatty Acids (SCFAs)Feces, Cecum Content, BloodPentafluorobenzyl bromide (PFBBr)--[4]
Organic AcidsUrineN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)--[11][13]
1,3-Thiazinane-4-carboxylic AcidUrineIsobutyl chloroformate (IBCF)1 µmol L⁻¹>0.99[14]

Table 2: LC-MS/MS Quantitative Performance

Analyte ClassBiological MatrixDerivatization ReagentTypical LOD/LOQLinearity (R²)Reference
Carboxylic AcidsHuman PlasmaN-(4-aminomethylphenyl)pyridinium (AMPP)--[7]
Carboxylic AcidsAnimal Feces, Ruminal Fluid3-nitrophenylhydrazine (3-NPH)--[10]
Perfluorinated Carboxylic AcidsAqueous SamplesDiphenyl diazomethaneIDL: 8-220 fg, MDL: 0.06-14.6 pg/mL-[15]
Amino and Carboxylic AcidsGeneral Biological SamplesPhenol/HClLOD: ~0.5 µM-[16]
Clopidogrel Carboxylic AcidHuman PlasmaNone--[17]

Experimental Protocols

Protocol 1: GC-MS Analysis of Short-Chain Fatty Acids in Fecal Samples

This protocol describes a general workflow for the quantification of SCFAs in fecal samples using GC-MS after derivatization.

Materials:

  • Fecal sample (~50 mg)[3]

  • Internal standard solution (e.g., heptanoic acid)

  • Acidifying agent (e.g., hydrochloric acid, phosphoric acid)[3]

  • Extraction solvent (e.g., diethyl ether)

  • Derivatization reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS))[18]

  • Anhydrous sodium sulfate

  • Vials, centrifuge tubes, gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: a. Weigh approximately 50 mg of fecal sample into a centrifuge tube.[3] b. Add a known amount of internal standard. c. Acidify the sample to protonate the carboxylic acids, improving extraction efficiency.[3] d. Add extraction solvent (e.g., 1 mL diethyl ether), vortex thoroughly, and centrifuge to separate the phases. e. Transfer the organic (upper) layer to a clean tube. f. Repeat the extraction and combine the organic layers. g. Dry the extract over anhydrous sodium sulfate. h. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation): a. To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine).[1] b. Tightly cap the vial and heat at 60°C for 30-60 minutes.[1][18] c. Cool the sample to room temperature before GC-MS analysis.[1]

  • GC-MS Analysis: a. Gas Chromatograph: Use a capillary column suitable for fatty acid analysis (e.g., DB-5ms).[1] b. Injection Volume: 1 µL.[1] c. Inlet Temperature: 250°C.[1] d. Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[1] e. Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.[1] f. Scan Range: m/z 50-550.[1] g. Quantification: Use selected ion monitoring (SIM) or extract ion chromatograms for the target analytes and the internal standard.[1]

Protocol 2: LC-MS/MS Analysis of Carboxylic Acids in Plasma/Serum

This protocol provides a general workflow for the analysis of a broader range of carboxylic acids in plasma or serum using LC-MS/MS.

Materials:

  • Plasma or serum sample (~50-100 µL)[1]

  • Internal standard solution

  • Protein precipitation solvent (e.g., ice-cold acetonitrile)[1]

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • Vials, centrifuge tubes, liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Sample Preparation (Protein Precipitation): a. To 50 µL of plasma or serum in a centrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard.[1] b. Vortex for 1 minute to precipitate proteins.[1] c. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[1] d. Carefully transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis: a. Liquid Chromatograph: Use a C18 reversed-phase column. b. Injection Volume: 5-10 µL. c. Mobile Phase A: 0.1% formic acid in water.[1] d. Mobile Phase B: 0.1% formic acid in acetonitrile.[1] e. Gradient: Develop a suitable gradient to separate the target carboxylic acids. f. Mass Spectrometer: Operate in electrospray ionization (ESI) mode. The polarity (positive or negative) will depend on the analytes and whether derivatization was used. For native carboxylic acids, negative ion mode is common.[7] g. Detection: Use multiple reaction monitoring (MRM) for each analyte and the internal standard for optimal sensitivity and selectivity.

Visualizations

Experimental Workflows

cluster_0 GC-MS Workflow for Carboxylic Acids A Biological Sample (e.g., Feces, Plasma) B Sample Preparation (Homogenization, Spiking IS) A->B C Extraction (Liquid-Liquid or Solid-Phase) B->C D Derivatization (e.g., Silylation, Alkylation) C->D E GC-MS Analysis D->E F Data Processing & Quantification E->F

Caption: General workflow for GC-MS analysis of carboxylic acids.

cluster_1 LC-MS/MS Workflow for Carboxylic Acids G Biological Sample (e.g., Plasma, Urine) H Sample Preparation (Protein Precipitation, Spiking IS) G->H I LC Separation (Reversed-Phase or HILIC) H->I J MS/MS Detection (ESI, MRM) I->J K Data Processing & Quantification J->K

Caption: General workflow for LC-MS/MS analysis of carboxylic acids.

Signaling Pathway Example: The Tricarboxylic Acid (TCA) Cycle

Carboxylic acids are central intermediates in major metabolic pathways. The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle, is a key example where dicarboxylic and tricarboxylic acids play a crucial role in cellular respiration.

TCA_Cycle Tricarboxylic Acid (TCA) Cycle Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: The Tricarboxylic Acid (TCA) Cycle.

Method Validation

To ensure the reliability and accuracy of quantitative data, it is imperative to validate the bioanalytical method. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[19][20]

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.[19][20] A minimum of five to six non-zero calibration standards are typically used to establish linearity.[19][20]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements.[19][20]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[19][20]

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.[19]

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[19][21]

By following these guidelines and protocols, researchers can confidently and accurately quantify carboxylic acids in biological samples, leading to a better understanding of their roles in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-Benzylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and procedural information for the purification of crude 1-Benzylpiperidine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities depend on the synthetic route. A frequent method involves the reaction of benzylamine and a piperidine precursor, followed by carboxylation.[1] Potential impurities include unreacted starting materials (e.g., benzylamine), by-products from side reactions, and residual solvents used in the synthesis.

Q2: What is the best initial purification strategy for this compound?

A2: For a solid crude product, recrystallization is a highly effective and common first approach.[2][3] Given that this compound is a white crystalline solid, this method is very suitable.[1] Alternatively, an acid-base extraction is an excellent method to separate the acidic product from neutral or basic impurities due to the presence of the carboxylic acid functional group.[4][5]

Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" typically occurs for two main reasons: the concentration of impurities is too high, or the solution is being cooled too rapidly.[4] To resolve this, you can try allowing the solution to cool much more slowly to room temperature before any ice bath cooling. If the problem persists, the crude material likely requires a preliminary purification step, such as an acid-base extraction, to remove the bulk of the impurities before attempting recrystallization again.[4]

Q4: How can I remove persistent colored impurities from my product?

A4: If your product is contaminated with colored impurities, you can treat the hot solution with a small amount of activated decolorizing charcoal during the recrystallization process. The charcoal adsorbs the colored compounds, which can then be removed by hot gravity filtration before the solution is cooled to induce crystallization.[2]

Q5: My final yield after recrystallization is very low. What are the likely causes?

A5: A low recovery yield can result from several factors. The most common cause is using an excessive amount of solvent to dissolve the crude product, which keeps a significant portion of the compound dissolved even after cooling.[4] Other causes include premature crystallization during hot filtration or incomplete transfer of material between flasks. Always use the minimum amount of hot solvent necessary for complete dissolution to ensure the solution is saturated upon cooling.[4]

Q6: How do I select an appropriate solvent for recrystallization?

A6: The ideal recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[2] For carboxylic acids, polar protic solvents such as ethanol, methanol, or water, or mixtures thereof, are often good starting points.[6] It is recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal one for your specific crude product.

Purification Strategy & Troubleshooting

The selection of a purification technique depends on the physical state and impurity profile of your crude product. The workflow below provides a decision-making framework for choosing the most effective strategy.

cluster_start cluster_state cluster_paths cluster_methods cluster_end start Crude this compound state_check Assess Physical State and Impurity Profile start->state_check solid_path Solid with Minor Colorless Impurities state_check->solid_path Solid oily_path Oily or High Level of Impurities state_check->oily_path Oily/Impure color_path Significant Colored Impurities Present state_check->color_path Colored recrystallization Recrystallization solid_path->recrystallization extraction Acid-Base Extraction oily_path->extraction charcoal Add Decolorizing Charcoal during Recrystallization color_path->charcoal end_node Pure Product recrystallization->end_node extraction->recrystallization If solid after extraction chromatography Column Chromatography extraction->chromatography If still oily charcoal->recrystallization chromatography->end_node cluster_start cluster_q1 cluster_a1 cluster_q2 cluster_a2 cluster_end start Recrystallization Attempt Fails (Product Oils Out) q1 Was the solution cooled too rapidly? start->q1 solve1 Action: Re-dissolve and allow solution to cool slowly to room temperature before placing in ice bath. q1->solve1 Yes q2 Is the impurity level high? q1->q2 No a1_yes Yes a1_no No end_node Successful Crystallization solve1->end_node solve2 Action: Purify crude material using Acid-Base Extraction or Column Chromatography before attempting recrystallization again. q2->solve2 Yes a2_yes Likely solve2->end_node

References

Common impurities in 2-Benzylpiperidine synthesis and their identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-benzylpiperidine. Our aim is to provide practical solutions to impurity-related challenges in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-benzylpiperidine and how can they be identified?

A1: The common impurities in crude 2-benzylpiperidine largely depend on the synthetic route employed. Key impurities typically include:

  • Unreacted Starting Materials: Such as piperidine, benzyl chloride, or benzaldehyde.[1]

  • Reaction Byproducts: Including the isomer N-benzylpiperidine, over-alkylation products like dibenzylpiperidine, and benzyl alcohol from the reduction of benzaldehyde.[1]

  • Residual Solvents: Arising from the reaction or work-up steps.

These impurities can be identified and quantified using a variety of analytical techniques, including Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] High-Performance Liquid Chromatography (HPLC) is also a powerful tool for assessing the purity of the final product.

Q2: My purified 2-benzylpiperidine is an oil, but I was expecting a solid. What does this indicate?

A2: 2-Benzylpiperidine has a reported melting point of 32°C, which means it can exist as either a low-melting solid or a colorless to pale yellow liquid at or near room temperature. If your product appears as an oil, it could be due to the presence of impurities that are depressing the melting point. It is also important to ensure that all residual solvents have been thoroughly removed under a high vacuum. If the product remains an oil after extensive drying and you suspect the presence of impurities, further purification through fractional distillation or column chromatography is recommended.

Q3: How can I convert 2-benzylpiperidine free base to its hydrochloride salt for easier handling?

A3: To convert the free base to its hydrochloride salt, dissolve the purified 2-benzylpiperidine in an anhydrous solvent like diethyl ether or ethyl acetate. Subsequently, either bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) dropwise while stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and then dried. This salt form is often a crystalline solid, which is easier to handle and purify by recrystallization.[1]

Troubleshooting Guides

Low Yield of 2-Benzylpiperidine
Possible Cause Troubleshooting Steps
Incomplete Reaction - Gradually increase the reaction temperature in 10-15°C increments, monitoring progress by TLC or GC to find the optimal balance between reaction rate and byproduct formation.- Increase hydrogen pressure if applicable.- Increase catalyst loading.- Extend the reaction time to ensure completion.
Catalyst Deactivation/Poisoning - Use a fresh, high-quality catalyst.- Add a small amount of an acidic modifier, such as acetic acid (1-5 mol%), to the reaction mixture to prevent catalyst poisoning by the nitrogen atoms.- Ensure starting materials are free from impurities like sulfur compounds that can poison the catalyst.
Side Reactions (e.g., Hydrogenolysis) - Lower the reaction temperature, as high temperatures can promote C-N bond cleavage.- Screen different catalysts, as some are more prone to inducing hydrogenolysis.
Poor Purity of 2-Benzylpiperidine
Possible Cause Troubleshooting Steps
Formation of Over-hydrogenation Products - Lower the reaction temperature to prevent saturation of the benzyl ring.- Reduce the hydrogen pressure to improve selectivity.- Monitor the reaction closely and stop it as soon as the starting material is consumed.
Presence of Partially Hydrogenated Intermediates - Increase the reaction time or temperature to drive the reaction to completion.
Poor Separation During Purification - Fractional Distillation: Use a longer or more efficient fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates. Optimize the vacuum pressure; a lower pressure will decrease boiling points and may improve separation.[1]- Column Chromatography: Ensure proper column packing. Start with a less polar eluent and gradually increase the polarity (gradient elution) to effectively separate the product from impurities. Monitor fractions using TLC.[1]

Impurity Identification

A crucial step in troubleshooting is the accurate identification of impurities. Below is a summary of expected analytical data for common impurities.

ImpurityMolecular WeightIdentification MethodExpected Analytical Data
Piperidine 85.15GC-MS, 1H NMRMS: m/z 85 (M+), 84, 56.[2]1H NMR (CDCl3): δ ~2.79 (t, 4H), ~1.53 (m, 6H), ~2.18 (s, 1H, NH).[2]
Benzyl Alcohol 108.14GC-MS, 1H NMRMS: m/z 108 (M+), 107, 91, 79, 77.1H NMR (CDCl3): δ ~7.35 (m, 5H), ~4.65 (s, 2H), ~1.6 (s, 1H, OH).
N-Benzylpiperidine 175.27GC-MS, 1H NMRMS: m/z 175 (M+), 174, 98, 91.[3]1H NMR (CDCl3): δ ~7.28 (m, 5H), ~3.48 (s, 2H), ~2.38 (t, 4H), ~1.55 (m, 6H).[4]
Dibenzylpiperidine (N,2-dibenzylpiperidine) 265.40GC-MS, 1H NMRMS: m/z 265 (M+), 174, 91.1H NMR: Complex multiplet in the aromatic region (δ ~7.0-7.4) and aliphatic region.

Experimental Protocols

Protocol 1: GC-MS Analysis of 2-Benzylpiperidine Purity

This protocol is adapted from a method for analyzing related piperazine compounds and can be optimized for 2-benzylpiperidine.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Alkalinization: To 1 mL of the sample solution (e.g., dissolved crude product), add 1 mL of 0.1 M NaOH to achieve a pH > 10. This liberates the free base form of the amine.

  • Extraction: Add 5 mL of an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the organic layer to a clean tube. Repeat the extraction twice more with fresh organic solvent and combine all organic extracts.

  • Drying: Dry the combined organic extract by passing it through anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.

2. Derivatization (Optional)

For improved chromatographic peak shape and sensitivity, derivatization can be employed for the secondary amine.

  • To the dried residue from the extraction step, add 50 µL of ethyl acetate and 50 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA).

  • Incubate the mixture at 70°C for 30 minutes.

  • Cool the sample to room temperature and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

3. GC-MS Instrumental Parameters

  • GC System: Agilent 7890A GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 180°C at 12°C/min, hold for 2 minutes.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.

Protocol 2: HPLC Purity Analysis of 2-Benzylpiperidine

This protocol provides a robust method for determining the purity of 2-benzylpiperidine.

1. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 7.0) (e.g., 50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions

  • Phosphate Buffer (pH 7.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 900 mL of HPLC grade water. Adjust the pH to 7.0 with a dilute potassium hydroxide solution. Make up the volume to 1000 mL with HPLC grade water.

  • Mobile Phase: Mix 500 mL of acetonitrile with 500 mL of the phosphate buffer. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 2-benzylpiperidine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 2-benzylpiperidine sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

3. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solution in duplicate.

  • Inject the sample solution in duplicate.

  • After all injections are complete, wash the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) for 30 minutes.

4. Calculation of Purity

The purity of the 2-benzylpiperidine sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[5]

Impurity Formation Pathways

Understanding the mechanisms of impurity formation is key to minimizing their presence.

impurity_formation cluster_synthesis Synthesis of 2-Benzylpiperidine cluster_impurities Common Impurity Formation Pathways 2-Benzylpyridine 2-Benzylpyridine 2-Benzylpiperidine_Product 2-Benzylpiperidine (Desired Product) 2-Benzylpyridine->2-Benzylpiperidine_Product Catalytic Hydrogenation H2_Catalyst H2, Catalyst H2_Catalyst->2-Benzylpiperidine_Product Dibenzylpiperidine Dibenzylpiperidine 2-Benzylpiperidine_Product->Dibenzylpiperidine Over-alkylation Piperidine Piperidine N_Benzylpiperidine N-Benzylpiperidine Piperidine->N_Benzylpiperidine N-Alkylation Benzyl_Chloride Benzyl Chloride / Benzaldehyde Benzyl_Chloride->N_Benzylpiperidine Benzyl_Chloride->Dibenzylpiperidine Benzyl_Alcohol Benzyl Alcohol Benzyl_Chloride->Benzyl_Alcohol Reduction

Caption: Formation of common impurities during 2-benzylpiperidine synthesis.

analytical_workflow Crude_Product Crude 2-Benzylpiperidine Initial_Analysis Initial Purity Assessment (TLC, GC-MS) Crude_Product->Initial_Analysis Purification Purification (Distillation, Chromatography, Recrystallization) Initial_Analysis->Purification Pure_Product Purified 2-Benzylpiperidine Purification->Pure_Product Final_Analysis Final Purity and Impurity Profiling (HPLC, GC-MS, NMR) Pure_Product->Final_Analysis Characterization Structural Confirmation Final_Analysis->Characterization

Caption: A typical workflow for the analysis and purification of 2-benzylpiperidine.

References

Optimizing reaction yield for the synthesis of N-benzyl-4-piperidinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-benzyl-4-piperidinecarboxaldehyde, a key intermediate in pharmaceutical manufacturing.[1][2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-benzyl-4-piperidinecarboxaldehyde, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution
Incomplete Reaction: The reaction may not have gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature, depending on the stability of the reagents and product.
Reagent Degradation: Key reagents, such as oxalyl chloride or DIBAL-H, may have degraded due to improper storage.Use fresh, high-quality reagents. Ensure that moisture-sensitive reagents are handled under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Temperature: The reaction temperature is critical, especially for methods like the Swern oxidation, which requires very low temperatures (-78 °C to -60 °C).[4][5]Maintain the recommended temperature throughout the reaction using a suitable cooling bath (e.g., dry ice/acetone). Deviation from the optimal temperature can lead to side reactions and reduced yield.[5]
Inefficient Quenching: Improper quenching of the reaction can lead to product degradation.For reactions involving hydrides like DIBAL-H, quench at a low temperature before allowing the mixture to warm to room temperature. For Swern oxidations, quenching with water is a standard procedure.[4]

Issue 2: Formation of Impurities and Side Products

Potential CauseRecommended Solution
Over-oxidation (in alcohol oxidation methods): The aldehyde product can be further oxidized to a carboxylic acid, although this is less common with mild oxidation methods like Swern.[6][7]Use a mild and selective oxidizing agent. Ensure the correct stoichiometry of the oxidizing agent is used. Avoid excessive reaction times.
Over-reduction (in ester/nitrile reduction): The aldehyde can be further reduced to the corresponding alcohol (N-benzyl-4-piperidinemethanol).[2]Carefully control the amount of reducing agent (e.g., DIBAL-H) used. Perform the reaction at a low temperature to improve selectivity.[2]
Epimerization: In Swern oxidations, using triethylamine as a base can sometimes cause epimerization at the alpha-carbon to the newly formed carbonyl.[5]Consider using a bulkier base, such as diisopropylethylamine (DIPEA), to minimize this side reaction.[5]
Formation of N-benzyl-4-(pyrrolidin-1-ylmethyl)piperidine: This byproduct can occur when using modified aluminum hydride reagents.[8]Optimize the reaction conditions and consider alternative reducing agents if this byproduct is significant.

Issue 3: Difficult Product Isolation and Purification

Potential CauseRecommended Solution
Emulsion formation during workup: The presence of both organic and aqueous layers with surfactants or salts can lead to emulsions.Add brine (saturated NaCl solution) to help break the emulsion. If necessary, filter the entire mixture through a pad of celite.
Co-elution of impurities during column chromatography: Impurities with similar polarity to the product can be difficult to separate.Optimize the solvent system for column chromatography. Consider using a different stationary phase or an alternative purification method like distillation. Some synthetic methods are designed to avoid the need for column chromatography.[2]
Unpleasant Odor: The Swern oxidation produces dimethyl sulfide, which has a strong, unpleasant odor.[5][9]Conduct the reaction and workup in a well-ventilated fume hood. Rinse all glassware with a bleach or Oxone solution to oxidize the volatile sulfide to odorless sulfoxide or sulfone.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-benzyl-4-piperidinecarboxaldehyde?

A1: The most prevalent methods include:

  • Oxidation of N-benzyl-4-piperidinemethanol: This is a common route, often employing Swern oxidation or TEMPO-mediated oxidation.[4][10] The Swern oxidation uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[5][11]

  • Reduction of N-benzyl-4-piperidinecarboxylic acid derivatives: This involves the partial reduction of an ester (e.g., methyl or ethyl ester) or a nitrile using a reducing agent like diisobutylaluminium hydride (DIBAL-H).[2]

  • Rearrangement of an epoxide: A novel approach involves the reaction of N-benzyl-4-piperidone with dimethyloxosulfonium methylide to form an epoxide, which then undergoes rearrangement to the target aldehyde.[8]

Q2: How can I maximize the yield of my reaction?

A2: To maximize the yield, consider the following:

  • Choice of Synthetic Route: Select a method with a reported high yield (see comparison table below).

  • Purity of Starting Materials: Use pure starting materials to avoid side reactions.

  • Strict Control of Reaction Conditions: Adhere closely to the recommended temperature, reaction time, and stoichiometry of reagents.[2][4]

  • Inert Atmosphere: For moisture- and air-sensitive reactions, such as those using DIBAL-H, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[2]

Q3: What is the purpose of each reagent in the Swern oxidation?

A3: In the Swern oxidation:

  • Dimethyl sulfoxide (DMSO): Acts as the oxidizing agent.[11]

  • Oxalyl chloride: Activates the DMSO to form a reactive intermediate.[9]

  • Triethylamine (or another hindered base): Acts as a base to deprotonate an intermediate, facilitating the elimination reaction that forms the carbonyl group.[7]

Q4: Are there any "greener" or less hazardous alternatives to the Swern oxidation?

A4: Yes, a TEMPO-catalyzed oxidation is a viable alternative. This method can avoid the use of toxic chromium reagents and the malodorous byproducts of the Swern oxidation. One reported procedure uses TEMPO with sodium periodate (NaIO4) and sodium bromide (NaBr) to achieve high yields.[10] This method often operates under milder conditions than the Swern oxidation.[10]

Data Presentation: Comparison of Synthetic Protocols

MethodStarting MaterialKey ReagentsSolventTemperature (°C)Yield (%)Reference
Swern OxidationN-benzyl-4-piperidinemethanolOxalyl chloride, DMSO, TriethylamineDichloromethane-7096[4]
TEMPO OxidationN-benzyl-4-piperidinemethanolTEMPO, NaIO4, NaBrDichloromethane20-2592-96[10]
DIBAL-H ReductionN-benzyl-4-piperidinecarboxylic acid methyl esterDIBAL-HToluene-7878.1[2]
Epoxide RearrangementN-benzyl-4-piperidoneDimethyloxosulfonium methylide, Magnesium bromide etherateNot specifiedNot specifiedHigh[8]

Experimental Protocols

Protocol 1: Swern Oxidation of N-benzyl-4-piperidinemethanol [4]

  • Charge a round bottom flask with oxalyl chloride (1.24 eq) and dichloromethane.

  • Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

  • Cool the reaction mixture to -70 °C in a cryo bath and stir for 15 minutes.

  • Add a solution of N-benzyl-4-piperidinemethanol (1.0 eq) dropwise to the cooled mixture.

  • Add triethylamine (2.5 eq) and continue stirring for another 15 minutes.

  • Allow the reaction to warm to room temperature overnight.

  • Dilute the mixture with dichloromethane and quench with cold water.

  • Separate the organic layer and wash successively with 5% HCl solution, brine, and 5% sodium bicarbonate solution.

  • Dry the organic layer over sodium sulfate, filter, and remove the solvent in vacuo to obtain N-benzyl-4-piperidinecarboxaldehyde.

Protocol 2: DIBAL-H Reduction of N-benzyl-4-piperidinecarboxylic acid methyl ester [2]

  • Under a nitrogen atmosphere, dissolve N-benzyl-4-piperidinecarboxylic acid methyl ester (1.0 eq) in toluene in a round-bottom flask.

  • Cool the solution to -78 °C and hold for 10 minutes.

  • Add DIBAL-H (1.5M in Toluene, approx. 1.3 eq) to the cooled solution.

  • Maintain the reaction at -78 °C and monitor by TLC until the starting material is consumed (approx. 1 hour).

  • Quench the reaction by adding methanol.

  • Adjust the pH to approximately 8 with a 2N aqueous sodium hydroxide solution and stir for 30 minutes.

  • Extract the product with dichloromethane (3x).

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the product as a colorless oil.

Visualizations

Reaction_Pathway cluster_oxidation Oxidation Route cluster_reduction Reduction Route N-benzyl-4-piperidinemethanol N-benzyl-4-piperidinemethanol N-benzyl-4-piperidinecarboxaldehyde N-benzyl-4-piperidinecarboxaldehyde N-benzyl-4-piperidinemethanol->N-benzyl-4-piperidinecarboxaldehyde Swern Oxidation or TEMPO N-benzyl-4-piperidine- \n carboxylic acid ester N-benzyl-4-piperidine- carboxylic acid ester N-benzyl-4-piperidine- \n carboxylic acid ester->N-benzyl-4-piperidinecarboxaldehyde DIBAL-H

Caption: Common synthetic routes to N-benzyl-4-piperidinecarboxaldehyde.

Experimental_Workflow start Start reagents Prepare Reactants and Solvents start->reagents reaction Set up Reaction (under inert atm. if needed) reagents->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Quench and Workup (Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Chromatography/Distillation) workup->purification analysis Characterization (NMR, GC-MS) purification->analysis end End Product analysis->end

Caption: General experimental workflow for organic synthesis.

Troubleshooting_Guide start Low Yield or Impure Product check_completion Is starting material present? start->check_completion check_reagents Check reagent quality and reaction setup start->check_reagents extend_time Extend reaction time or adjust temperature check_completion->extend_time Yes check_impurities What is the nature of the impurity? check_completion->check_impurities No extend_time->check_impurities over_reaction Over-oxidized/ reduced product check_impurities->over_reaction side_product Other side product check_impurities->side_product adjust_stoichiometry Adjust stoichiometry and/or temperature over_reaction->adjust_stoichiometry optimize_conditions Optimize solvent, base, or catalyst side_product->optimize_conditions

Caption: Troubleshooting decision tree for synthesis optimization.

References

Troubleshooting guide for the purification of 2-Benzylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a technical resource for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 2-benzylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 2-benzylpiperidine and how can I identify them?

A1: The impurities in crude 2-benzylpiperidine are often dependent on the synthetic method used. Common impurities may include:

  • Unreacted starting materials: Such as piperidine, benzyl chloride, or benzaldehyde.[1]

  • Reaction byproducts: These can include N-benzylpiperidine (an isomer), dibenzylpiperidine (from over-alkylation), or benzyl alcohol (from the reduction of benzaldehyde).[1]

  • Residual solvents: Solvents remaining from the reaction or work-up steps.[1]

These impurities can be identified using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Comparing the analytical data of your crude product with that of a pure standard will help in identifying the characteristic signals of the impurities.

Q2: My purified 2-benzylpiperidine is an oil, but I was expecting a solid. Is this normal?

A2: Yes, this can be normal. 2-Benzylpiperidine has a reported melting point of 32°C, which means it can exist as a low-melting solid or a colorless to pale yellow liquid at or near room temperature.[1][2] If your product is an oil, it could be due to the presence of impurities depressing the melting point. It is also important to ensure all residual solvents have been thoroughly removed under a high vacuum. If the product remains an oil after complete drying and you still suspect impurities, further purification by fractional distillation or column chromatography is recommended.[1]

Q3: How can I convert 2-benzylpiperidine free base to its hydrochloride salt for easier handling and purification?

A3: To convert the free base to its hydrochloride salt, dissolve the purified 2-benzylpiperidine in an anhydrous solvent like diethyl ether or ethyl acetate. Then, either bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) dropwise while stirring. The hydrochloride salt will precipitate out of the solution. This crystalline salt can then be collected by filtration, washed with a cold solvent, and dried.[1] It is often easier to handle and purify by recrystallization than the free base.[1]

Quantitative Data Summary

For optimal purification of 2-benzylpiperidine, refer to the following parameters. Note that these are starting points and may require optimization based on your specific crude mixture.

ParameterValuePurification Method
Boiling Point75 °C @ 0.2 TorrVacuum Distillation
Optimal TLC Rf Value0.2 - 0.4 (e.g., in Hexane:Ethyl Acetate with 1% Triethylamine)Column Chromatography
Crude:Silica Loading Ratio1:30 - 1:50Column Chromatography

Experimental Protocols

Here are detailed methodologies for key purification experiments.

Protocol 1: Preliminary Purification via Acid-Base Extraction
  • Dissolve the crude 2-benzylpiperidine in an organic solvent such as diethyl ether or ethyl acetate.[1]

  • Transfer the solution to a separatory funnel and extract it with 1 M hydrochloric acid (aq). The basic 2-benzylpiperidine will move to the aqueous layer as its hydrochloride salt. Repeat this extraction twice.

  • Combine the acidic aqueous layers and wash them with fresh organic solvent to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and basify it to a pH greater than 10 by slowly adding a concentrated base solution (e.g., 6 M NaOH).

  • Extract the purified 2-benzylpiperidine free base from the basic aqueous layer using an organic solvent like diethyl ether. Repeat this extraction three times.[1]

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.[1]

Protocol 2: Flash Column Chromatography
  • TLC Analysis: First, determine a suitable solvent system using TLC. A good starting point is a mixture of Hexane:Ethyl Acetate with 1% Triethylamine (e.g., 80:19:1 v/v/v) to achieve an Rf value of approximately 0.3 for 2-benzylpiperidine.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column to avoid air bubbles.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.[1]

  • Elution: Start the elution with the least polar solvent mixture. If necessary, gradually increase the polarity (gradient elution) to elute the product.[1]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure 2-benzylpiperidine.[1]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[1]

Protocol 3: Recrystallization of 2-Benzylpiperidine Hydrochloride
  • Dissolution: Dissolve the crude 2-benzylpiperidine hydrochloride salt in a minimum amount of a suitable hot solvent, such as ethanol or isopropanol.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.[1]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize the formation of crystals.[1]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[1]

  • Drying: Dry the purified crystals under vacuum until a constant weight is achieved.[1]

Troubleshooting Guides

Fractional Distillation

start Problem: Poor separation of 2-benzylpiperidine from impurities cause1 Inefficient distillation column start->cause1 Potential Cause cause2 Incorrect vacuum pressure start->cause2 Potential Cause solution1 Solution: Use a longer or more efficient fractionating column (e.g., Vigreux or packed) cause1->solution1 Recommendation solution2 Solution: Optimize the vacuum pressure. A lower pressure will decrease the boiling points and potentially increase the boiling point difference. cause2->solution2 Recommendation

Caption: Troubleshooting poor separation in fractional distillation.

Column Chromatography

start Problem: Co-elution of 2-benzylpiperidine with impurities cause1 Solvent system not optimal start->cause1 Potential Cause cause2 Improper column packing start->cause2 Potential Cause solution1 Solution: Adjust the eluent polarity. Perform a more thorough TLC analysis to find the optimal solvent system. cause1->solution1 Recommendation solution2 Solution: Ensure the silica gel is packed uniformly without air bubbles or cracks to prevent channeling. cause2->solution2 Recommendation

Caption: Troubleshooting co-elution in column chromatography.

Recrystallization of Hydrochloride Salt

start Problem: Oiling out or poor crystal formation cause1 High concentration of impurities start->cause1 Potential Cause cause2 Cooling the solution too rapidly start->cause2 Potential Cause solution1 Solution: Attempt a preliminary purification (e.g., acid-base extraction) before recrystallization. cause1->solution1 Recommendation solution2 Solution: Allow the solution to cool slowly to room temperature. Scratching the inside of the flask can induce crystallization. cause2->solution2 Recommendation

Caption: Troubleshooting issues in recrystallization.

References

Technical Support Center: Carboxylic Acid Drug Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for carboxylic acid drug formulations. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary formulation challenges associated with carboxylic acid drugs?

A1: Carboxylic acid drugs often present several formulation challenges stemming from their physicochemical properties. The most common issues include:

  • Poor Aqueous Solubility: Many carboxylic acid drugs are poorly soluble in water, especially at acidic pH, which can limit their bioavailability.[1] The carboxyl group's ionizable nature leads to pH-dependent solubility.[1]

  • Low Permeability: While the ionized (deprotonated) form of a carboxylic acid is more soluble, it often has poor permeability across biological membranes.[1] Conversely, the more permeable non-ionized form is less soluble, creating a delicate balance that needs to be optimized.[1]

  • Chemical Instability: These compounds can be susceptible to degradation pathways like hydrolysis and oxidation, particularly in liquid formulations, which can impact the product's shelf-life and efficacy.[1]

  • Gastrointestinal (GI) Irritation: The acidic nature of many carboxylic acid drugs, such as NSAIDs, can lead to GI irritation.[1]

  • Excipient and Packaging Incompatibility: Carboxylic acid drugs can react with certain excipients or packaging materials, leading to stability problems.[1]

Q2: What is the "pKa rule" for salt formation, and why is it important?

A2: The pKa rule is a guideline used to predict the likelihood of forming a stable salt. It states that for a stable salt to form, the difference between the pKa of the base (counterion) and the pKa of the acid (drug) should be greater than two or three (ΔpKa > 2-3).[2] For an acidic drug, its pKa should be at least two units lower than the pKa of the counterion.[2] This difference ensures a significant degree of ionization and a stable ionic bond between the drug and the counterion.[2]

Q3: How does the choice of counterion affect the properties of a carboxylic acid salt?

A3: The counterion has a major impact on the physicochemical properties of the resulting salt, including solubility, dissolution rate, stability, and melting point.[3][4] For instance, small, compact counterions often produce crystalline salts with high melting points and modest solubility improvements.[3][5] In contrast, increasing the alkyl chain length of an amine counterion can lead to a reduction in both solubility and melting point.[3][4] The presence of hydrophilic groups (like hydroxyl groups) on the counterion can increase solubility.[6]

Q4: What is a prodrug strategy, and when should it be considered for a carboxylic acid drug?

A4: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active parent drug in the body through enzymatic or chemical reactions.[7] For carboxylic acids, this often involves esterification or amidation to mask the polar carboxyl group.[8][9] This strategy should be considered to overcome challenges such as:

  • Poor membrane permeability and low bioavailability.[10][11]

  • Chemical instability.[8]

  • Gastrointestinal irritation.[11]

  • Unfavorable taste.[8]

Troubleshooting Guide

Problem: My carboxylic acid drug is precipitating out of my aqueous formulation during storage.

Potential Cause Suggested Solution & Rationale
pH Shift The solubility of carboxylic acids is highly pH-dependent. A slight decrease in pH can cause the protonated, less soluble form to precipitate. Solution: Incorporate a buffering agent to maintain a stable pH where the drug remains ionized and soluble.[12][13]
Common Ion Effect If the formulation contains an ion that is also present in the drug salt, it can decrease the salt's solubility and cause precipitation.[14] Solution: Review all excipients. If a common ion is present, consider replacing that excipient with a non-ionic alternative or one with a different ionic composition.
Supersaturation The formulation may be supersaturated, making it thermodynamically unstable. This can occur after a heating step or the use of co-solvents. Solution: Evaluate the equilibrium solubility at the intended storage temperature. If supersaturated, either reduce the drug concentration or add a precipitation inhibitor like HPMCAS to maintain the supersaturated state.[15]
Incorrect Salt Form The chosen salt form may have insufficient aqueous stability or solubility under the formulation conditions. Solution: Conduct a salt screening study to identify a more stable and soluble salt form. Consider counterions that impart greater hydrophilicity.[6]

Problem: The oral bioavailability of my carboxylic acid drug is extremely low, despite good aqueous solubility.

Potential Cause Suggested Solution & Rationale
Poor Permeability The ionized form of the drug, while soluble, may not efficiently cross the lipid membranes of the gastrointestinal tract.[1] Carboxylic acids are often ionized at physiological pH.[9] Solution 1: Develop a prodrug by creating an ester or amide. This masks the polar carboxyl group, increasing lipophilicity and enhancing membrane permeability.[7][11] Solution 2: Formulate with permeation enhancers, though this requires careful toxicological assessment. Solution 3: Utilize lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) to improve absorption.[16]
Efflux Transporter Substrate The drug may be actively transported out of intestinal cells by efflux pumps (e.g., P-glycoprotein), reducing net absorption. Solution: Investigate if the drug is a substrate for common efflux transporters. If so, co-formulating with a known inhibitor (if safe and feasible) or redesigning the molecule to avoid transporter recognition may be necessary.
First-Pass Metabolism The drug may be extensively metabolized in the liver after absorption, reducing the amount that reaches systemic circulation. Solution: A prodrug approach can sometimes alter the metabolic pathway or delay metabolism until after systemic absorption.[11] Alternatively, consider alternative routes of administration (e.g., parenteral, transdermal) to bypass the liver.

Formulation Data

Table 1: Impact of Amine Counterions on the Solubility of Carboxylic Acid Drugs

This table summarizes the fold-increase in molar solubility for various carboxylic acid drugs when formulated as salts with different amine counterions, compared to the free acid form.

DrugCounterionFold Increase in Molar Solubility
Gemfibrozil Butylamine23
Cyclohexylamine20
Benzylamine8
tert-Butylamine>225
Flurbiprofen Butylamine16
Cyclohexylamine118
Benzylamine25
tert-Butylamine>50
Ibuprofen Butylamine14
Cyclohexylamine42
Benzylamine16
tert-Butylamine>125
Etodolac Butylamine29
Cyclohexylamine8
Benzylamine4
tert-Butylamine>150

Data compiled from studies on the impact of counterions on drug properties.[3][6] Note that tert-butylamine consistently provides a very high increase in solubility.

Experimental Protocols

Protocol 1: Salt Screening by Solvent Evaporation

Objective: To prepare and identify stable salt forms of a carboxylic acid drug to improve its physicochemical properties.

Materials:

  • Carboxylic acid Active Pharmaceutical Ingredient (API).

  • A selection of counterions (e.g., sodium hydroxide, potassium hydroxide, tromethamine, various amines).[3]

  • A range of solvents (e.g., ethanol, methanol, acetone, water).

  • 96-well plates or small glass vials.

  • Vortex mixer.

  • Centrifugal evaporator or nitrogen blow-down system.

  • Analytical equipment: Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Stock Solution Preparation: Prepare stock solutions of the API and each selected counterion in a suitable solvent or solvent mixture.

  • Mixing: In a 96-well plate or vial, combine the API solution with each counterion solution in a 1:1 molar ratio.

  • Evaporation: Place the plate/vials in a centrifugal evaporator or under a gentle stream of nitrogen until all solvent has evaporated.

  • Solid-State Characterization:

    • Visually inspect each well for the presence of solid material.

    • Analyze the resulting solids using PXRD. A new, unique diffraction pattern compared to the parent API and counterion indicates the formation of a new crystalline salt form.[6]

    • Further characterize promising new forms using DSC to determine the melting point and thermal behavior.[6]

  • Purity and Stoichiometry Analysis: Confirm the purity and salt stoichiometry of the new forms using HPLC and other relevant analytical techniques.

Visual Guides & Workflows

Below are diagrams illustrating key decision-making processes and workflows in the formulation of carboxylic acid drugs.

G start_node Start: API with Carboxylic Acid Group p1 Characterize: pKa, Solubility (pH-dependent), Permeability (LogD), Stability start_node->p1 Assess Properties decision_node decision_node process_node process_node end_node Optimized Formulation Lead d1 Solubility Acceptable? p1->d1 d2 Permeability Acceptable? d1->d2 Yes p2 Strategy 1: Solubility Enhancement d1->p2 No d3 Stability Acceptable? d2->d3 Yes p4 Strategy 2: Permeability Enhancement d2->p4 No p3 Options: - Salt Formation - pH Modification - Solid Dispersion - Co-crystals p2->p3 p3->d2 d3->end_node Yes p6 Strategy 3: Stability Enhancement d3->p6 No p5 Options: - Prodrug (Ester/Amide) - Lipid-Based Systems (SEDDS) - Nanoparticles p4->p5 p5->d3 p7 Options: - Antioxidants - Protective Packaging - Lyophilization - Select Stable Salt/Polymorph p6->p7 p7->end_node Proceed to Dosage Form Dev.

Caption: Formulation strategy selection workflow for carboxylic acid drugs.

G start_node Start: Drug Precipitation Observed in Aqueous Solution p1 Measure pH of the formulation and compare to initial pH. start_node->p1 Initial Check decision_node decision_node process_node process_node end_node Problem Resolved d1 Has pH Decreased? p1->d1 p2 Add/Optimize Buffering System d1->p2 Yes p3 Review formulation for common ions with drug salt. Analyze precipitate with PXRD/DSC. d1->p3 No p2->end_node Re-evaluate Stability d2 Is precipitate the original API (free acid form)? p3->d2 p4 Indicates salt disproportionation. Increase pH or select a more stable salt (lower pKa counterion). d2->p4 Yes d3 Is it a new polymorph or hydrate? d2->d3 No p4->end_node p5 Control hydration level (excipients). Identify and select the most stable polymorph for development. d3->p5 Yes p6 Consider excipient incompatibility. Conduct binary mixture studies (API + excipient) and re-analyze. d3->p6 No / Unsure p5->end_node p6->end_node

Caption: Troubleshooting guide for drug precipitation in formulations.

References

Technical Support Center: Overcoming Poor Crystal Formation in Piperidine Salt Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges associated with the recrystallization of piperidine salts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of piperidine salts, offering potential causes and recommended solutions in a question-and-answer format.

Q1: My piperidine salt is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common issue and can be addressed by several methods.

  • Potential Causes:

    • The boiling point of the solvent is higher than the melting point of your piperidine salt.

    • The presence of impurities is significantly depressing the melting point of your compound.[1]

    • The solution is too concentrated, leading to precipitation above the melting point.

    • The cooling rate is too rapid.

  • Troubleshooting Steps:

    • Re-dissolve the oil: Gently heat the solution to re-dissolve the oil.

    • Add more solvent: Add a small amount of additional hot solvent to decrease the saturation of the solution.

    • Slow cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate.

    • Lower the dissolution temperature: If possible, use a solvent with a lower boiling point in which your compound is still soluble when hot and insoluble when cold.

    • Induce crystallization: At a temperature slightly below the point where oiling occurred, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[2]

Q2: No crystals are forming, even after the solution has cooled. What can I do to induce crystallization?

A: The absence of crystal formation is typically due to either high solubility of the salt in the cold solvent or a high energy barrier for nucleation.

  • Potential Causes:

    • Too much solvent was used, and the solution is not supersaturated.

    • The chosen solvent is not ideal (the salt is too soluble at low temperatures).

    • Nucleation is inhibited.

  • Troubleshooting Steps:

    • Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Induce nucleation:

      • Scratching: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. This can create microscopic imperfections that serve as nucleation sites.[2]

      • Seeding: Add a tiny crystal of the pure piperidine salt to the solution. This provides a template for crystal growth.

    • Drastic cooling: If slow cooling does not work, try placing the solution in an ice bath or even a freezer for a short period.

    • Solvent-Precipitant (Two-Solvent) Method: If a single solvent is not effective, dissolve your salt in a "good" solvent in which it is very soluble, and then slowly add a "poor" solvent (antisolvent) in which it is insoluble until the solution becomes turbid. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.[3]

Q3: The crystal yield is very low. How can I improve it?

A: A low yield indicates that a significant amount of your piperidine salt remained dissolved in the solvent after cooling.

  • Potential Causes:

    • Using an excessive amount of solvent for dissolution.[4]

    • The salt has significant solubility in the cold solvent.

    • Premature crystallization during hot filtration.

    • Washing the collected crystals with a large volume of cold solvent.

  • Troubleshooting Steps:

    • Minimize solvent: Use the minimum amount of hot solvent necessary to just dissolve the crude product.

    • Optimize cooling: Ensure the solution is cooled sufficiently, possibly in an ice bath, to maximize precipitation.

    • Solvent recovery: If the mother liquor (the liquid remaining after filtration) is suspected to contain a significant amount of product, you can concentrate it and attempt a second crystallization.

    • Washing technique: Wash the filtered crystals with a very small amount of ice-cold solvent to remove surface impurities without dissolving the product.

Q4: The resulting crystals are very small or appear as a powder. How can I obtain larger crystals?

A: The formation of small crystals is usually a result of rapid nucleation.

  • Potential Causes:

    • The solution was cooled too quickly.[5]

    • The solution was highly supersaturated.

  • Troubleshooting Steps:

    • Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop, insulated if necessary, before moving it to a colder environment.

    • Reduce supersaturation: Use slightly more hot solvent than the minimum required for dissolution.

    • Use a different solvent system: Experiment with different solvents or solvent mixtures that may favor slower crystal growth.

Frequently Asked Questions (FAQs)

Q: How do I select a suitable solvent for recrystallizing a piperidine salt? A: The ideal solvent is one in which your piperidine salt is highly soluble at elevated temperatures but has low solubility at room temperature or below. A good starting point is to test small amounts of your crude salt in various solvents of different polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water or hexane).

Q: What is the role of pH in the crystallization of piperidine salts? A: Piperidine is a basic compound. The pH of the solution can significantly affect the solubility of its salts. For piperidine hydrochloride, for instance, maintaining a slightly acidic pH can help to keep the salt protonated and may influence its solubility profile in different solvents. It is generally recommended to use a neutral or slightly acidic environment when recrystallizing piperidine salts to avoid the liberation of the free base.

Q: Can impurities affect the crystal formation of my piperidine salt? A: Yes, impurities can have a significant impact. They can inhibit crystal growth, lead to the formation of oils, or be incorporated into the crystal lattice, reducing the purity of the final product.[6] If your crude product is highly impure, it may be beneficial to perform a preliminary purification step, such as column chromatography, before recrystallization.

Data Presentation

Table 1: Purification of Piperidine via Salt Formation and Distillation

Purification MethodTarget ImpuritySolvent/ReagentPurity AchievedYieldReference
Salt Formation with CO₂PyridineAcetone99.97%~82%[7]
Salt Formation with CO₂PyridineEthyl Acetate99.97%~82%[7]
Azeotropic DistillationPyridineWater92%Not Specified[7]

Table 2: Recrystallization Data for Specific Piperidine Derivatives

CompoundInitial Purity/StateRecrystallization SolventFinal Purity/StateYieldReference
(S)-N,N-dimethyl-3-piperidinecarboxamide-L-(dibenzoyl) tartrate salt71% diastereomeric excess99% 2B-ethanol99% diastereomeric excess22%[8]
4-(Methoxymethyl)-1-{2-(2-thienyl)ethyl}-4-piperidinyl]-N-phenylpropanamide HClCrude (yellow powder)Water99.50%85%[9]
1-(p-tert-butylphenyl)-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-butanoneNot SpecifiedHexaneNot Specified85%[10]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: In a series of test tubes, add a small amount of the crude piperidine salt to different solvents. Observe the solubility at room temperature and upon heating. A suitable solvent will show low solubility at room temperature and high solubility upon heating.[3]

  • Dissolution: Place the crude piperidine salt in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.

  • Hot Filtration (if required): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to promote the formation of large crystals.

  • Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Protocol 2: Two-Solvent (Solvent-Antisolvent) Recrystallization

  • Solvent Selection: Identify a "good" solvent in which the piperidine salt is highly soluble and a "poor" solvent (antisolvent) in which it is insoluble. The two solvents must be miscible.

  • Dissolution: Dissolve the crude piperidine salt in a minimal amount of the "good" solvent at room temperature or with gentle heating.[3]

  • Addition of Antisolvent: Slowly add the "poor" solvent dropwise to the stirred solution until it becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of the "good" solvent to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly becomes less favorable for solubility.

  • Isolation and Drying: Follow steps 5-8 from the Single-Solvent Recrystallization protocol.

Mandatory Visualizations

Experimental Workflows

experimental_workflow_single_solvent start Start dissolve Dissolve Crude Salt in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filter cool Slowly Cool to Room Temperature hot_filter->cool Yes hot_filter->cool No induce Induce Crystallization (if necessary) cool->induce ice_bath Cool in Ice Bath induce->ice_bath Yes induce->ice_bath No filter Vacuum Filter Crystals ice_bath->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Crystals wash->dry end End dry->end

Caption: Workflow for Single-Solvent Recrystallization.

experimental_workflow_two_solvent start Start dissolve Dissolve Crude Salt in 'Good' Solvent start->dissolve add_antisolvent Add 'Poor' Solvent (Antisolvent) until Turbid dissolve->add_antisolvent clarify Add 'Good' Solvent to Clarify add_antisolvent->clarify cool Allow to Stand and Cool to Room Temperature clarify->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filter Crystals ice_bath->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Crystals wash->dry end End dry->end

Caption: Workflow for Two-Solvent Recrystallization.

Troubleshooting Logic

troubleshooting_poor_crystals start Poor Crystal Formation oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Formed? oiling_out->no_crystals No solution_oiling Re-dissolve & Add More Solvent Slow Down Cooling Use Lower Boiling Point Solvent oiling_out->solution_oiling Yes small_crystals Small Crystals/Powder? no_crystals->small_crystals No solution_no_crystals Concentrate Solution Induce Nucleation (Scratch/Seed) Use Two-Solvent Method no_crystals->solution_no_crystals Yes solution_small_crystals Slow Down Cooling Rate Reduce Supersaturation Try Different Solvent small_crystals->solution_small_crystals Yes end Improved Crystals small_crystals->end No solution_oiling->end solution_no_crystals->end solution_small_crystals->end

Caption: Troubleshooting Decision Tree for Poor Crystal Formation.

References

Technical Support Center: Strategies to Minimize Side-Product Formation in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during piperidine synthesis, with a focus on minimizing side-product formation.

Troubleshooting Guides & FAQs

This section is organized by the primary synthetic methodologies for piperidine synthesis.

Catalytic Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of pyridines is a common and atom-economical method for piperidine synthesis. However, challenges such as incomplete reduction and the formation of side-products are frequently encountered.

Frequently Asked Questions (FAQs):

  • Q1: My pyridine hydrogenation is sluggish, and I'm observing significant amounts of partially hydrogenated intermediates like dihydropyridines and tetrahydropyridines. How can I drive the reaction to completion?

    • A1: Incomplete reduction is a common issue. To drive the reaction to completion, consider the following strategies:

      • Increase Hydrogen Pressure: Higher H₂ pressure can improve the rate of hydrogenation and favor the formation of the fully saturated piperidine ring.[1]

      • Optimize Catalyst Loading: Insufficient catalyst can lead to incomplete conversion. Typical loadings for catalysts like PtO₂ or Rh/C range from 1-5 mol%.[2]

      • Change the Catalyst: Some catalysts are more effective than others for pyridine reduction. Rhodium on carbon (Rh/C) and platinum-based catalysts like PtO₂ (Adams' catalyst) are often more active than palladium on carbon (Pd/C) for this transformation.[3]

      • Elevate the Temperature: Increasing the reaction temperature can enhance the reaction rate, but exercise caution as it may also promote side reactions.[2] A temperature of 40°C is often a good starting point for catalysts like Rh₂O₃.[3]

      • Solvent Choice: Protic solvents such as glacial acetic acid or ethanol can facilitate the reaction by protonating the pyridine ring, making it more susceptible to reduction.[2][4]

  • Q2: I'm observing the formation of N-alkylated piperidine side-products, especially when using alcoholic solvents. How can I prevent this?

    • A2: N-alkylation occurs when the newly formed piperidine acts as a nucleophile and reacts with the alcohol solvent, which can act as an alkylating agent, particularly at higher temperatures. To mitigate this:

      • Lower the Reaction Temperature: If the catalyst system permits, running the reaction at a lower temperature can significantly reduce the rate of N-alkylation.

      • Use a Non-Alkylating Solvent: Switch to solvents that are less likely to alkylate the product, such as ethyl acetate, water, or ethereal solvents like THF or dioxane.

      • Protect the Nitrogen: While it adds extra steps, using a pyridine N-oxide substrate can circumvent this issue. The N-O bond is typically cleaved under hydrogenation conditions, yielding the desired piperidine.

  • Q3: My catalyst seems to be poisoned, leading to a stalled reaction. What could be the cause and solution?

    • A3: Both the pyridine starting material and the piperidine product can act as Lewis bases and bind to the metal center of the catalyst, inhibiting its activity.[2] This is a form of catalyst poisoning.

      • Acidic Additives: Using an acidic solvent like glacial acetic acid can protonate the nitrogen atoms, preventing them from coordinating to the catalyst and thus maintaining its activity.[4]

      • Purity of Starting Materials: Impurities in the pyridine starting material, such as sulfur compounds from coal tar derivatives, can irreversibly poison the catalyst. Ensure high-purity starting materials are used.

Data Presentation: Comparison of Heterogeneous Catalysts for Pyridine Hydrogenation

The choice of catalyst and reaction conditions is critical for achieving high yields and minimizing side-products. The following table summarizes the performance of various catalysts.

CatalystSubstratePressure (bar)Temperature (°C)SolventYield (%)Major Side-ProductsReference(s)
5% Rh/CPyridine8070H₂O>99Not reported[3]
10% Pd/C4-Pyridinecarbonitrile630H₂O/DCM + H₂SO₄95Partially hydrogenated ring[1]
PtO₂ (Adams')Substituted Pyridines50-70Room TempGlacial Acetic Acid>50Dehalogenation (for halo-pyridines)[2][4]
Rh₂O₃Functionalized Pyridines5402,2,2-Trifluoroethanol>99Dehalogenation (for halo-pyridines)[3]
Rh/KBPyridineAmbientAmbientH₂O (Electrocatalytic)98None detected[5]
Pd-Ag/Al₂O₃Pyridine7060Not specified99Not reported[6]

Experimental Protocols & Visualizations

Protocol 1: Catalytic Hydrogenation of Pyridine using PtO₂ (Adams' Catalyst)

This protocol describes a general procedure for the laboratory-scale hydrogenation of a substituted pyridine.

  • Materials:

    • Substituted Pyridine (1.0 eq)

    • Platinum(IV) oxide (PtO₂, 1-5 mol%)

    • Glacial Acetic Acid (solvent)

    • High-pressure hydrogenation reactor (e.g., Parr apparatus)

    • Inert gas (Nitrogen or Argon)

    • High-purity hydrogen gas

    • Filtration aid (e.g., Celite®)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (or other suitable extraction solvent)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine.

    • Solvent Addition: Add glacial acetic acid as the solvent (e-g., 5-10 mL per gram of substrate).[2]

    • Catalyst Addition: Carefully add the PtO₂ catalyst to the solution under a stream of inert gas.

    • Reaction Execution:

      • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

      • Purge the reactor head several times with an inert gas to remove air, followed by purging with hydrogen gas.

      • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[2]

      • Begin vigorous stirring and maintain the reaction at room temperature for 6-10 hours, monitoring hydrogen uptake.

    • Work-up:

      • Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen. Purge the reactor with an inert gas.

      • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with ethyl acetate.

      • Carefully neutralize the filtrate by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

      • Extract the aqueous layer with ethyl acetate (3x).

      • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

    • Purification: The crude product can be purified by distillation or column chromatography if necessary.

G cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Add Pyridine Substrate B Add Glacial Acetic Acid A->B C Add PtO2 Catalyst B->C D Seal Reactor & Purge with N2 C->D E Purge & Pressurize with H2 (50-70 bar) D->E F Stir at Room Temperature (6-10h) E->F G Vent H2 & Purge with N2 F->G H Filter through Celite® G->H I Neutralize with NaHCO3 H->I J Extract with Ethyl Acetate I->J K Dry & Concentrate J->K L Distillation or Chromatography K->L

Caption: Experimental workflow for catalytic hydrogenation of pyridine.

Reductive Amination

Reductive amination, particularly the double reductive amination of 1,5-dicarbonyl compounds, is a powerful method for constructing the piperidine ring in a single step.

Frequently Asked Questions (FAQs):

  • Q1: My double reductive amination of glutaraldehyde with an amine is giving low yields. What are the likely side-products and how can I improve the reaction?

    • A1: The key to a successful double reductive amination is the efficient formation of the intermediate imine/enamine species followed by cyclization and reduction.[7]

      • Side-Products: The primary side-reactions involve polymerization of glutaraldehyde or aldol condensation reactions, which are competitive with the desired amination pathway. Over-reduction of one aldehyde group before cyclization can also occur.

      • Troubleshooting:

        • Control Stoichiometry: Use a slight excess of the amine source (e.g., ammonium formate when ammonia is desired) to favor imine formation.

        • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a classic choice as it is selective for the reduction of iminiums over carbonyls. Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective and less toxic alternative.

        • pH Control: The reaction is often pH-sensitive. Maintaining a mildly acidic pH (around 5-6) can facilitate imine formation without promoting significant side reactions.

        • One-Pot Procedure: A "one-pot" procedure where the dicarbonyl compound is subjected to the amination and reduction conditions without isolation of intermediates often gives the best results, minimizing the handling of unstable intermediates.[7]

  • Q2: Can I use this method to synthesize N-substituted piperidines?

    • A2: Yes, this is a primary advantage of this method. By choosing a primary amine (R-NH₂) instead of ammonia as the nitrogen source, you can directly synthesize N-substituted piperidines. For example, using benzylamine will yield an N-benzylpiperidine, which can often be deprotected later if the free secondary amine is desired.[7]

Experimental Protocols & Visualizations

Protocol 2: Double Reductive Amination of a 1,5-Dicarbonyl Compound

This protocol describes a general procedure for synthesizing a piperidine derivative from a 1,5-dicarbonyl precursor.

  • Materials:

    • 1,5-Dicarbonyl compound (e.g., glutaraldehyde derivative) (1.0 eq)

    • Amine source (e.g., ammonium formate, or a primary amine like benzylamine) (1.1 - 1.5 eq)

    • Reducing agent (e.g., Sodium cyanoborohydride, NaBH₃CN) (1.5 - 2.0 eq)

    • Methanol (solvent)

    • Molecular sieves (optional, as a dehydrating agent)

    • Hydrochloric acid (for work-up)

    • Sodium hydroxide (for work-up)

    • Diethyl ether or other suitable extraction solvent

  • Procedure:

    • Reaction Setup: To a round-bottom flask, add the 1,5-dicarbonyl compound, the amine source, and methanol. If using, add activated molecular sieves.

    • pH Adjustment: If necessary, adjust the pH to 5-6 with a suitable acid (e.g., acetic acid).

    • Reducing Agent Addition: Cool the mixture in an ice bath and slowly add the sodium cyanoborohydride portion-wise.

    • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

    • Work-up:

      • Quench the reaction by slowly adding dilute HCl to destroy excess hydride.

      • Remove the methanol under reduced pressure.

      • Make the aqueous residue basic (pH > 10) with a concentrated NaOH solution.

      • Extract the aqueous layer with diethyl ether (3x).

      • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to yield the crude piperidine.

    • Purification: Purify the product by column chromatography or distillation as required.

G A 1,5-Dicarbonyl Compound C Iminium Ion Formation A->C I Polymerization / Aldol Side-Products A->I B Amine (R-NH2) B->C D Intramolecular Mannich Reaction C->D E Cyclic Iminium Intermediate D->E G Reduction E->G F Reducing Agent (e.g., NaBH3CN) F->G H Piperidine Product G->H

Caption: Logical pathway for double reductive amination.

Intramolecular Cyclization

This method involves the cyclization of a linear precursor containing a nitrogen atom and a suitable leaving group or electrophilic center.

Frequently Asked Questions (FAQs):

  • Q1: I am attempting an intramolecular cyclization of an amino-halide to form a piperidine, but I am getting significant amounts of an elimination side-product. How can I favor cyclization?

    • A1: The competition between intramolecular substitution (Sₙ2) and elimination (E2) is a classic problem. To favor the desired cyclization:

      • High Dilution: Performing the reaction under high-dilution conditions favors intramolecular reactions over intermolecular ones, and can also disfavor the bimolecular E2 pathway.

      • Choice of Base: Use a non-hindered base. A bulky base will favor elimination by preferentially abstracting a proton from the less sterically hindered position. A base like potassium carbonate is often a good choice.

      • Nature of the Leaving Group: A better leaving group (e.g., tosylate or mesylate instead of a bromide or chloride) can sometimes favor the substitution pathway.

  • Q2: My cyclization reaction is water-sensitive and produces by-products. What precautions should I take?

    • A2: Some intramolecular cyclization reactions, particularly those involving sensitive functional groups or catalysts, require anhydrous conditions.[8]

      • Drying Solvents and Reagents: Ensure all solvents are thoroughly dried before use and that reagents are handled under an inert atmosphere (e.g., nitrogen or argon).

      • Use of Dehydrating Agents: In some cases, adding molecular sieves can help to scavenge trace amounts of water that could lead to by-product formation, such as the hydrolysis of intermediates.[8]

Biosynthesis from Lysine/Cadaverine

This route is relevant for understanding the natural origin of piperidine alkaloids and for biocatalytic applications.

Frequently Asked Questions (FAQs):

  • Q1: What is the key pathway for the biosynthesis of the piperidine ring from L-lysine?

    • A1: The biosynthesis begins with the amino acid L-lysine. The key steps are:

      • Decarboxylation: The enzyme lysine decarboxylase (LDC) removes the carboxyl group from L-lysine to produce cadaverine.[9]

      • Oxidative Deamination: A copper amine oxidase (CAO) enzyme then oxidatively deaminates one of the primary amine groups of cadaverine to form 5-aminopentanal.[9]

      • Spontaneous Cyclization: 5-aminopentanal exists in equilibrium with its cyclic imine form, Δ¹-piperideine, which is the immediate precursor to the piperidine ring.[10]

      • Reduction: Δ¹-piperideine is then reduced by a reductase enzyme (SDR) to yield the saturated piperidine ring.[9]

  • Q2: What are the "side-products" in a biological context?

    • A2: In biosynthesis, "side-products" can arise from a lack of enzyme specificity or from competing metabolic pathways. For example, L-lysine can also be metabolized to form pipecolic acid.[11] The efficiency and selectivity of the pathway towards piperidine depend on the specific enzymes present in the organism and the regulation of these metabolic fluxes.

G A L-Lysine B Cadaverine A->B Lysine Decarboxylase (LDC) C 5-Aminopentanal B->C Copper Amine Oxidase (CAO) D Δ1-Piperideine (Cyclic Imine) C->D Spontaneous Cyclization E Piperidine D->E Reductase (SDR)

Caption: Biosynthetic pathway from L-Lysine to Piperidine.

General Purification Troubleshooting

  • Q: My final piperidine product has a yellow tint. What is the cause and how can I remove it?

    • A: A yellow color in piperidine is typically due to oxidation products.[12] The most effective way to remove these colored impurities is by distillation. To prevent future discoloration, store the purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[12]

  • Q: I am struggling to separate my piperidine product from unreacted pyridine starting material by distillation. Why is this so difficult?

    • A: Piperidine and pyridine form a constant boiling azeotropic mixture (approximately 92% piperidine and 8% pyridine), making complete separation by simple fractional distillation challenging.[12]

      • Solution: Selective Salt Formation. A highly effective method is to exploit the difference in basicity. Piperidine is a stronger base than pyridine. Bubbling carbon dioxide (CO₂) through a solution of the mixture in a non-polar solvent will cause the selective precipitation of piperidine as a solid carbonate salt, while the less basic pyridine remains in solution.[13][14] The solid can then be filtered off and the free piperidine can be regenerated by treatment with a strong base like NaOH, followed by extraction.[13]

Protocol 3: Purification of Piperidine from Pyridine via Carbonate Salt Formation

  • Materials:

    • Crude piperidine containing pyridine

    • A non-polar organic solvent (e.g., acetone, ethyl acetate)[14]

    • Carbon dioxide gas (from a cylinder or dry ice)

    • A strong base solution (e.g., 10-20% aqueous NaOH or KOH)[14]

    • Filtration apparatus

    • Extraction and distillation apparatus

  • Procedure:

    • Dissolution: Dissolve the crude piperidine/pyridine mixture in the chosen organic solvent in a flask.

    • Salt Formation: Cool the solution in an ice bath and bubble CO₂ gas through it with stirring. A white precipitate of piperidine carbonate will form. Continue bubbling until precipitation appears complete.

    • Filtration: Filter the solid piperidine carbonate and wash the filter cake with a small amount of cold solvent. The pyridine impurity will remain in the filtrate.

    • Liberation of Free Piperidine: Suspend the filtered piperidine carbonate in water and add the strong base solution until the solid dissolves and the solution is strongly basic. This regenerates the free piperidine.

    • Extraction and Final Purification: Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether). Dry the organic extract, filter, and distill to obtain pure piperidine.[12]

References

Technical Support Center: Continuous Extraction of Carboxylic Acids and Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the continuous extraction of carboxylic acids and amines.

Troubleshooting Guides

This section addresses specific issues that may arise during continuous extraction experiments.

Issue: Poor Phase Separation or Emulsion Formation

Q1: My aqueous and organic phases are not separating properly in the continuous extractor, or a stable emulsion has formed. What are the potential causes and how can I resolve this?

A1: Poor phase separation and emulsion formation are common challenges in continuous liquid-liquid extraction.[1] The stability of an emulsion is often due to the presence of surfactants or fine solid particles at the interface between the two immiscible liquids.[2]

Potential Causes:

  • High mixing intensity: Excessive agitation can lead to the formation of fine droplets that are slow to coalesce.[1]

  • Presence of surfactants or particulates: Impurities in the feed stream or reaction byproducts can act as emulsifying agents.[1]

  • Low interfacial tension: The chemical properties of the solvent and solute can lead to a low interfacial tension between the phases, promoting emulsion formation.[3]

  • Incompatible solvent system: The chosen organic solvent and aqueous phase may have some degree of mutual solubility, hindering clean separation.

Troubleshooting Steps:

  • Reduce Mixing Speed: If your setup allows, decrease the agitation speed in the mixing zone to see if larger droplets form, which will coalesce more easily.

  • Introduce a Coalescer: Implementing a coalescing unit after the mixing stage can aid in breaking emulsions. These units contain materials that promote the merging of small droplets.

  • "Salting Out": Adding a neutral salt (e.g., sodium chloride) to the aqueous phase can increase its polarity and ionic strength, which can help to break emulsions and improve phase separation.[4][5][6]

  • Adjust pH: For extractions involving ionizable compounds like carboxylic acids and amines, altering the pH can significantly impact interfacial properties and potentially break an emulsion.[5][6] For carboxylic acid extraction, lowering the pH of the aqueous phase can help, while for amines, increasing the pH may be beneficial.

  • Temperature Modification: Changing the temperature of the system can alter the viscosity and density of the phases, which may promote faster separation.

  • Centrifugation: For persistent emulsions, a continuous centrifuge can be a highly effective but more complex solution to implement in a flow setup.[4][5][6]

  • Solvent Modification: Adding a small amount of a different, miscible organic solvent (a modifier) to the organic phase can alter its properties and help to break the emulsion.[4]

Issue: Low Extraction Efficiency

Q2: I am observing a lower than expected extraction efficiency for my target carboxylic acid/amine. What factors could be contributing to this and how can I improve it?

A2: Low extraction efficiency indicates that the transfer of the target compound from one phase to the other is incomplete. Several factors can influence this equilibrium.

Potential Causes:

  • Incorrect pH: The pH of the aqueous phase is critical for the extraction of ionizable compounds. For carboxylic acids, the pH should be sufficiently low to keep the acid in its neutral, more organic-soluble form. For amines, the pH should be high enough to keep the amine in its neutral, more organic-soluble form, or low enough to extract it as a salt into the aqueous phase.[7][8]

  • Inadequate Phase Contact Time: The residence time in the mixing zone may not be sufficient for the system to reach equilibrium.

  • Suboptimal Solvent Selection: The chosen organic solvent may not have a high enough partition coefficient for the target compound.

  • Insufficient Solvent-to-Feed Ratio: The volume of the extracting solvent may be too low to effectively remove the target compound from the feed stream.

  • Temperature Effects: Temperature can influence the partition coefficient of the solute.[9]

Troubleshooting Steps:

  • Optimize pH: Carefully monitor and control the pH of the aqueous phase. For carboxylic acid extraction into an organic solvent, the pH should generally be at least 1-2 units below the pKa of the acid. For amine extraction into an organic solvent, the pH should be 1-2 units above the pKa of the conjugate acid. Conversely, to extract a carboxylic acid into an aqueous base or an amine into an aqueous acid, the pH should be adjusted to ionize the target compound.

  • Increase Residence Time: If possible, increase the volume of the mixing zone or decrease the total flow rate to allow for longer contact time between the phases.

  • Solvent Screening: Consult solvent selection guides to choose an optimal solvent with a high partition coefficient for your target compound and low miscibility with the aqueous phase.[10][11][12][13]

  • Adjust Phase Ratio: Increase the volumetric flow rate of the extracting solvent relative to the feed stream.

  • Evaluate Temperature: Experiment with different operating temperatures to determine the effect on extraction efficiency.

Frequently Asked Questions (FAQs)

Q3: How do I select the appropriate solvent for my continuous extraction?

A3: Solvent selection is a critical parameter for a successful extraction. Key considerations include:

  • High Partition Coefficient (Kd): The solvent should have a high affinity for the target compound, leading to efficient extraction.

  • Immiscibility: The solvent should have very low solubility in the other phase to ensure clean separation.

  • Density Difference: A significant density difference between the two phases facilitates easier separation.

  • Safety and Environmental Impact: Prefer solvents with low toxicity, low flammability, and a good environmental profile.[10][11]

  • Ease of Recovery: The solvent should be easily separable from the extracted solute for recycling, often by distillation.

Q4: What is the role of pH in the extraction of carboxylic acids and amines?

A4: The pH of the aqueous phase determines the ionization state of carboxylic acids and amines, which dramatically affects their solubility in aqueous and organic phases.[14]

  • Carboxylic Acids (R-COOH): In acidic conditions (pH < pKa), the carboxylic acid is protonated and neutral (R-COOH), making it more soluble in organic solvents. In basic conditions (pH > pKa), it is deprotonated to its carboxylate salt (R-COO⁻), which is more soluble in the aqueous phase.

  • Amines (R-NH₂): In basic conditions (pH > pKa of the conjugate acid R-NH₃⁺), the amine is in its neutral, free base form (R-NH₂), which is more soluble in organic solvents. In acidic conditions (pH < pKa of the conjugate acid), it is protonated to its ammonium salt (R-NH₃⁺), which is more soluble in the aqueous phase.[15]

This pH-dependent solubility is the basis for selective extraction and purification.

Q5: Can I selectively extract one amine from a mixture of two different amines?

A5: Yes, selective extraction of amines is possible if they have sufficiently different pKa values.[16] By carefully controlling the pH of the aqueous phase to a value between the pKa's of the two amines, one amine can be protonated and extracted into the aqueous phase, while the other remains in its neutral form in the organic phase. A study demonstrated the selective extraction of α-methyl-benzylamine from N-benzyl-α-methyl-benzylamine with 92% efficiency and 99% purity by controlling the pH.[16][17]

Experimental Protocols

Protocol 1: Continuous Selective Extraction of an Amine Mixture

This protocol is based on the work of Power et al. for the selective extraction of α-methyl-benzylamine from a mixture with N-benzyl-α-methyl-benzylamine.[16][17]

Objective: To selectively extract α-methyl-benzylamine into an aqueous phase from a toluene solution containing N-benzyl-α-methyl-benzylamine.

Materials:

  • α-methyl-benzylamine

  • N-benzyl-α-methyl-benzylamine

  • Toluene

  • Hydrochloric acid (HCl) solution

  • Deionized water

  • Continuous flow setup with pumps, mixers (e.g., CSTRs), and a phase separator (e.g., membrane separator).

  • In-line pH probes

  • HPLC for analysis

Procedure:

  • Prepare a stock solution of the amine mixture in toluene (e.g., 0.87 M total amine concentration with 95% α-methyl-benzylamine and 5% N-benzyl-α-methyl-benzylamine).[16]

  • Set up the continuous flow system as shown in the diagram below.

  • Pump the organic phase (amine mixture in toluene) and the aqueous phase (water with a controlled amount of HCl) into a mixer.

  • Control the pH of the aqueous phase by adjusting the flow rate of the HCl solution. Use an in-line pH probe to monitor the pH before and after the extraction.

  • Allow the two phases to mix for a sufficient residence time to reach equilibrium.

  • Pass the mixture through a phase separator to separate the aqueous and organic streams.

  • Collect samples from both outlet streams for offline analysis by HPLC to determine the concentration of each amine.

  • Vary the inlet acid concentration and the organic-to-aqueous phase ratio to find the optimal conditions for selective extraction. An optimal separation of 92% selectivity was achieved at pH 7.[16]

Experimental Workflow Diagram:

G Protocol 1: Continuous Amine Extraction Workflow cluster_prep Preparation cluster_process Continuous Extraction Process cluster_analysis Analysis Amine_Sol Amine Mixture in Toluene Pump_Org Organic Pump Amine_Sol->Pump_Org Aq_Phase Aqueous Phase (Water + HCl) Pump_Aq Aqueous Pump Aq_Phase->Pump_Aq Mixer Mixer (CSTR) Pump_Org->Mixer pH_Probe_In Inline pH Probe (Pre-extraction) Pump_Aq->pH_Probe_In Separator Phase Separator (Membrane) Mixer->Separator Organic_Out Organic Outlet (Raffinate) Separator->Organic_Out Aqueous_Out Aqueous Outlet (Extract) Separator->Aqueous_Out pH_Probe_In->Mixer pH_Probe_Out Inline pH Probe (Post-extraction) HPLC HPLC Analysis Organic_Out->HPLC Aqueous_Out->pH_Probe_Out Aqueous_Out->HPLC

Workflow for continuous selective amine extraction.

Data Tables

Table 1: Influence of pH on the Extraction Efficiency of α-methyl-benzylamine and N-benzyl-α-methyl-benzylamine

pHExtraction Efficiency of α-methyl-benzylamine (%)Extraction Efficiency of N-benzyl-α-methyl-benzylamine (%)Selectivity (%)
4.0> 95~10> 85
7.0~92< 592
9.0< 10< 5Low
Data is synthesized from the trends described in Power et al.[16][17]

Table 2: Troubleshooting Guide Summary

ProblemPotential CauseRecommended Solution
Emulsion FormationHigh mixing speedReduce agitation
Presence of surfactantsAdd salt ("salting out")
Unfavorable pHAdjust pH
Low Extraction EfficiencyIncorrect pHOptimize pH based on pKa
Insufficient contact timeDecrease flow rate or increase mixer volume
Poor solvent choiceScreen for a more effective solvent
Low solvent-to-feed ratioIncrease the flow rate of the extracting solvent

Logical Relationship Diagram

G Decision-Making for Optimizing Continuous Extraction Start Start Optimization Problem Identify Primary Issue Start->Problem Low_Efficiency Low Extraction Efficiency Problem->Low_Efficiency Efficiency Emulsion Emulsion/ Poor Separation Problem->Emulsion Separation Check_pH Verify & Optimize pH (based on pKa) Low_Efficiency->Check_pH Reduce_Mixing Decrease Mixing Intensity Emulsion->Reduce_Mixing Check_Time Increase Residence Time Check_pH->Check_Time Check_Ratio Increase Solvent Ratio Check_Time->Check_Ratio Check_Solvent Re-evaluate Solvent Check_Ratio->Check_Solvent Result Evaluate Outcome Check_Solvent->Result Add_Salt Add Salt to Aqueous Phase Reduce_Mixing->Add_Salt Check_Temp Adjust Temperature Add_Salt->Check_Temp Check_Temp->Result Success Process Optimized Failure Further Investigation Required Result->Success Successful Result->Failure Unsuccessful

References

Validation & Comparative

Lack of Direct Comparative Data on the Biological Activity of (R)- vs (S)-1-Benzylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of (R)- and (S)-1-Benzylpiperidine-2-carboxylic acid enantiomers. While the broader class of benzylpiperidine derivatives has been the subject of extensive research, leading to the development of compounds with a wide range of pharmacological effects, specific studies isolating and comparing the biological profiles of the (R) and (S) isomers of 1-Benzylpiperidine-2-carboxylic acid are not publicly available.

For researchers, scientists, and drug development professionals, this indicates a potential area for novel investigation. The principle of stereoselectivity, where enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological properties, is a cornerstone of modern drug development. The absence of such data for (R)- and (S)-1-Benzylpiperidine-2-carboxylic acid means that their individual contributions to the activity of any racemic mixture are unknown, and the potential for developing a more potent or safer single-enantiomer drug has not been explored.

Potential Areas of Biological Activity Based on Related Compounds

Although direct comparative data is unavailable, the biological activities of structurally related benzylpiperidine derivatives can offer insights into the potential pharmacological profile of (R)- and (S)-1-Benzylpiperidine-2-carboxylic acid. Research on analogous compounds suggests that these enantiomers could potentially interact with several key biological targets:

  • N-Methyl-D-Aspartate (NMDA) Receptors: Various piperidine-based carboxylic acids have been investigated as ligands for NMDA receptors, which are crucial for synaptic plasticity and memory function. Antagonists of the NMDA receptor have therapeutic potential in a range of neurological disorders. It is plausible that the enantiomers of this compound could exhibit stereospecific binding to NMDA receptor subunits.

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): The benzylpiperidine scaffold is present in numerous inhibitors of AChE and BuChE, enzymes that are key targets in the symptomatic treatment of Alzheimer's disease. The stereochemistry of such inhibitors often plays a critical role in their binding affinity and inhibitory potency.

  • Sigma Receptors: Benzylpiperidine derivatives have been identified as high-affinity ligands for sigma receptors (σ1 and σ2), which are implicated in a variety of cellular functions and are targets for the treatment of neurological and psychiatric disorders.

  • Monoacylglycerol Lipase (MAGL): More recently, benzylpiperidine derivatives have been explored as inhibitors of MAGL, an enzyme involved in the endocannabinoid system with implications for pain, inflammation, and neurodegenerative diseases.

Given the lack of direct evidence, any of these potential activities would require experimental verification for both the (R) and (S) enantiomers of this compound.

A General Experimental Workflow for Enantiomer Comparison

For researchers interested in exploring the biological activities of these enantiomers, a typical experimental workflow would involve several key stages. The following diagram illustrates a generalized approach to such a study.

General Workflow for Comparing Biological Activity of Enantiomers cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Data Analysis & Comparison A Stereoselective Synthesis of (R)- and (S)-Enantiomers B Purification and Chiral HPLC Analysis (Enantiomeric Purity Assessment) A->B C Structural Confirmation (NMR, Mass Spectrometry) B->C D Primary Target Binding Assays (e.g., Radioligand Binding) C->D E Functional Assays (e.g., Enzyme Inhibition, Receptor Activation/Antagonism) D->E F Selectivity Profiling (Panel of Related Targets) E->F G Pharmacokinetic Studies (ADME) F->G H Pharmacodynamic Studies (Animal Models of Disease) G->H I Preliminary Toxicology H->I J Determination of Potency (IC50, EC50, Ki) and Efficacy I->J K Statistical Analysis of Enantiomeric Differences J->K L Structure-Activity Relationship (SAR) Analysis K->L

Caption: A generalized workflow for the synthesis, screening, and evaluation of enantiomers.

Hypothetical Data Presentation

If experimental data were available, it would be presented in a clear, tabular format to facilitate easy comparison. Below is a template table that could be used to summarize such findings.

Biological TargetParameter(R)-1-Benzylpiperidine-2-carboxylic acid(S)-1-Benzylpiperidine-2-carboxylic acid
NMDA Receptor Ki (nM)Data not availableData not available
AChE IC50 (µM)Data not availableData not available
BuChE IC50 (µM)Data not availableData not available
Sigma-1 Receptor Ki (nM)Data not availableData not available
Sigma-2 Receptor Ki (nM)Data not availableData not available
MAGL IC50 (µM)Data not availableData not available

Conclusion

A Comparative Guide to the Structure-Activity Relationship of 1-Benzylpiperidine Analogs as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The 1-benzylpiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for targeting the central nervous system.[1] Its inherent structural features, including a basic nitrogen atom and an aromatic ring, facilitate crucial interactions with various biological targets.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-benzylpiperidine analogs, with a primary focus on their role as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[3]

Core Structural Insights and Key Interactions

The efficacy of 1-benzylpiperidine derivatives as AChE inhibitors is largely attributed to their ability to interact with key residues within the enzyme's active site. The N-benzyl group is particularly important, often engaging in cation-π interactions.[1][2] SAR studies have systematically explored modifications to both the benzyl and piperidine moieties to enhance potency and selectivity.[1]

A notable example of a highly potent AChE inhibitor from this class is Donepezil (E2020), which features a 1-benzylpiperidine unit linked to a dimethoxyindanone moiety.[4][5] Research has shown that replacing the isoindoline moiety in earlier analogs with an indanone group can be done without a significant loss of potency.[4][6] Among these indanone derivatives, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) was identified as one of the most potent AChE inhibitors, with an IC50 value of 5.7 nM.[4][6] This compound also demonstrated high selectivity for AChE over butyrylcholinesterase (BuChE).[4][6]

Comparative Analysis of Analog Potency

The following table summarizes the in vitro inhibitory activities of selected 1-benzylpiperidine analogs against AChE and BuChE, highlighting the impact of structural modifications on potency.

Compound IDModification on Benzyl RingModification on Piperidine Ring/LinkerTargetIC50 (µM)Reference
Donepezil (E2020) Unsubstituted4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]AChE0.0057[4]
19 Unsubstituted4-((4-fluorophenyl)acetoxy)methylAChE5.10[3]
15b UnsubstitutedLinked to 1,3-dimethylbenzimidazolinoneeeAChE0.39[7]
15j UnsubstitutedLinked to 1,3-dimethylbenzimidazolinoneeqBChE0.16[7]
28 UnsubstitutedN-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamideAChE0.41[8]
20 UnsubstitutedN-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamideAChE5.94[8]
21 4'-(benzylsulfonyl)benzoyl on N-methylaminoethyl at position 44-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]AChE0.00056[9]
7 Unsubstituted4-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl)AChE28[3]
8 3-Fluoro4-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl)AChE35[3]
9 3-Chloro4-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl)AChE41[3]
10 3-Bromo4-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl)AChE39[3]

Key Structure-Activity Relationship Observations:

  • Substitution on the Benzyl Ring: The presence of halogen substituents at the 3-position of the benzyl ring in compounds 8-10 did not lead to an enhancement of AChE inhibitory activity compared to the unsubstituted analog 7.[3][10]

  • Modifications at Position 4 of the Piperidine Ring:

    • Bulky and rigid moieties, such as the dimethoxyindanone in Donepezil, are well-tolerated and can lead to high potency.[4]

    • Replacing an ester linker with a more metabolically stable amide linker, as seen in compounds 20 and 28, can maintain significant activity.[8]

    • The introduction of a 4'-(benzylsulfonyl)benzoyl group on the N-methylaminoethyl substituent in compound 21 resulted in an exceptionally potent AChE inhibitor.[9]

  • Dual-Target Inhibition: Some analogs have been designed to inhibit both AChE and other targets. For instance, compound 19 showed potent AChE inhibition but low affinity for the serotonin transporter (SERT), while compound 21 displayed good and selective activity against BuChE and SERT.[3][10] This highlights the challenge in designing ligands with balanced activity against multiple targets.[3]

Experimental Protocols

Synthesis of 1-Benzylpiperidine Analogs

A common synthetic route for 1-benzylpiperidine derivatives is the N-alkylation of a substituted piperidine with a corresponding benzyl halide.[1] For instance, the synthesis of (1-benzylpiperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone derivatives (compounds 7-11) involves reacting (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(piperidin-4-yl)methanone with the appropriate benzyl chloride derivative in the presence of K₂CO₃ under reflux.[3]

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the synthesized compounds against AChE and BuChE is typically determined using the spectrophotometric method described by Ellman.[3][7]

Principle: The assay measures the activity of cholinesterase by monitoring the increase in absorbance at 412 nm resulting from the reaction of thiocholine (a product of substrate hydrolysis) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce the yellow anion of 5-thio-2-nitrobenzoic acid.

Procedure:

  • The reaction mixture typically contains a phosphate buffer (pH 8.0), DTNB, the enzyme (AChE or BuChE), and the test compound at varying concentrations.

  • The mixture is pre-incubated before initiating the reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE).

  • The change in absorbance is monitored over time using a spectrophotometer.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.

  • IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing SAR Workflows and Pathways

SAR_Workflow General Workflow for SAR Studies of 1-Benzylpiperidine Analogs cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis & Optimization Lead_Compound Lead Compound (e.g., 1-Benzylpiperidine) SAR_Hypothesis Formulate SAR Hypothesis Lead_Compound->SAR_Hypothesis Analog_Design Design Analogs (Modify Benzyl & Piperidine Rings) SAR_Hypothesis->Analog_Design Chemical_Synthesis Chemical Synthesis Analog_Design->Chemical_Synthesis In_Vitro_Screening In Vitro Screening (e.g., AChE/BuChE Inhibition) Chemical_Synthesis->In_Vitro_Screening Determine_IC50 Determine IC50 Values In_Vitro_Screening->Determine_IC50 Selectivity_Assays Selectivity Assays (e.g., vs. BuChE, SERT) In_Vitro_Screening->Selectivity_Assays Data_Analysis Analyze SAR Data Determine_IC50->Data_Analysis Selectivity_Assays->Data_Analysis Identify_Key_Features Identify Key Structural Features for Activity Data_Analysis->Identify_Key_Features Lead_Optimization Lead Optimization Identify_Key_Features->Lead_Optimization Lead_Optimization->Analog_Design Optimized_Candidate Optimized Candidate Lead_Optimization->Optimized_Candidate

Caption: Workflow for SAR studies of 1-benzylpiperidine analogs.

Cholinergic_Pathway Mechanism of Action of AChE Inhibitors ACh_Release Acetylcholine (ACh) Released into Synapse ACh_Receptor Binds to Postsynaptic Receptors ACh_Release->ACh_Receptor Binds AChE Acetylcholinesterase (AChE) ACh_Release->AChE Substrate Signal_Transmission Cholinergic Signal Transmission ACh_Receptor->Signal_Transmission ACh_Hydrolysis ACh Hydrolysis (Choline + Acetate) AChE->ACh_Hydrolysis Inhibitor 1-Benzylpiperidine AChE Inhibitor Inhibition Inhibition Inhibitor->Inhibition Inhibition->AChE Increased_ACh Increased ACh Levels in Synapse Inhibition->Increased_ACh Increased_ACh->ACh_Receptor Enhanced Binding

Caption: Inhibition of AChE by 1-benzylpiperidine analogs.

References

A Comparative Guide to Novel N-benzyl Substituted Piperidine Amides as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro evaluation of novel N-benzyl substituted piperidine amides as potential cholinesterase inhibitors, a class of compounds investigated for their therapeutic potential in neurodegenerative diseases such as Alzheimer's disease. The performance of these novel compounds is compared with established cholinesterase inhibitors currently in clinical use. This comparison is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to enable reproducibility and further investigation.

Performance Comparison: Inhibitory Potency

The primary measure of efficacy for a cholinesterase inhibitor is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value signifies greater potency. The following table summarizes the in vitro inhibitory activities of several novel N-benzyl substituted piperidine amides against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), alongside the activities of the well-established drugs Donepezil, Rivastigmine, and Galantamine.

CompoundTarget EnzymeIC50 (µM)Reference CompoundTarget EnzymeIC50 (µM)
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (Compound 28)AChE0.41 ± 1.25DonepezilAChE0.0067
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (Compound 20)AChE5.94 ± 1.08DonepezilBChE7.4
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (Compound 15b)AChE0.39 ± 0.11RivastigmineAChE0.0043
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (Compound 15j)BChE0.16 ± 0.04RivastigmineBChE0.031
Compound d5 (N-benzyl piperidine derivative)AChE6.89GalantamineAChE2.28
Compound d10 (N-benzyl piperidine derivative)AChE3.22
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (Compound 21)AChE0.00056

Table 1: In vitro Cholinesterase Inhibitory Activities of Novel N-benzyl Substituted Piperidine Amides and Reference Drugs. Data is presented as the mean ± standard deviation where available.[1][2][3][4][5][6][7][8]

Experimental Protocols

The in vitro evaluation of cholinesterase inhibition is predominantly conducted using the spectrophotometric method developed by Ellman.[9][10] This assay is a reliable, simple, and widely adopted colorimetric method for measuring the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) and for screening potential inhibitors.[9]

Ellman's Method for Cholinesterase Inhibition Assay

Principle:

The Ellman's assay involves a two-step reaction:[9]

  • Enzymatic Hydrolysis: The cholinesterase enzyme (AChE or BChE) catalyzes the hydrolysis of a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), to produce thiocholine.[9]

  • Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), cleaving the disulfide bond to form the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The absorbance of this product is measured spectrophotometrically at 412 nm.[9]

In the presence of an inhibitor, the rate of substrate hydrolysis is reduced, leading to a decreased rate of color formation. The percentage of inhibition can be calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.[9]

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes, or Butyrylcholinesterase (BChE) from equine serum or human serum.

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as the substrate.

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Phosphate buffer (0.1 M, pH 8.0).

  • Test compounds (novel N-benzyl substituted piperidine amides and reference inhibitors) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in phosphate buffer.

    • Prepare a stock solution of the substrate (ATCI or BTCI) in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and reference inhibitors in the appropriate solvent.

  • Assay in 96-Well Plate:

    • To each well, add:

      • Phosphate buffer.

      • DTNB solution.

      • Test compound solution at various concentrations (or solvent for the control).

      • Enzyme solution.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate solution to all wells.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to record the absorbance at regular intervals for a set duration (e.g., 5 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the in vitro screening of cholinesterase inhibitors, from compound preparation to data analysis.

G cluster_0 Preparation cluster_1 Assay Execution (Ellman's Method) cluster_2 Data Analysis A Compound Synthesis & Purification B Preparation of Stock Solutions (Test Compounds & References) A->B D Dispense Reagents into 96-Well Plate B->D C Preparation of Assay Reagents (Enzyme, Substrate, DTNB, Buffer) C->D E Pre-incubation with Inhibitor D->E F Initiate Reaction with Substrate E->F G Kinetic Measurement of Absorbance (412 nm) F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J Calculate IC50 Values I->J K Structure-Activity Relationship (SAR) Analysis J->K

Caption: In vitro cholinesterase inhibitor screening workflow.

Cholinergic Signaling Pathway and Inhibition

The therapeutic effect of cholinesterase inhibitors is based on their ability to modulate the cholinergic signaling pathway. In a healthy synapse, acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to transmit a signal, and is then rapidly hydrolyzed by acetylcholinesterase (AChE) to terminate the signal. In conditions like Alzheimer's disease, there is a deficit in cholinergic neurotransmission. Cholinesterase inhibitors block the action of AChE, thereby increasing the concentration and duration of ACh in the synaptic cleft, which enhances cholinergic signaling.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Acetylcholine (ACh) Synthesis B ACh Release A->B C ACh B->C D Acetylcholinesterase (AChE) C->D Hydrolysis F ACh Receptors C->F Binding E Cholinesterase Inhibitor (e.g., N-benzyl substituted piperidine amide) E->D Inhibition G Signal Transduction F->G

Caption: Cholinergic synapse and mechanism of inhibition.

References

Comparative analysis of synthesis methods for 1-benzyl-4-anilinopiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthesis Methods for 1-benzyl-4-anilinopiperidine-4-carboxylic acid

This guide provides a comparative analysis of two prominent synthetic methods for 1-benzyl-4-anilinopiperidine-4-carboxylic acid, a key intermediate in the synthesis of potent analgesics. The comparison focuses on a classical multi-step synthesis involving a nitrile intermediate and a modern approach utilizing a tert-butyl ester protecting group, which offers significantly improved yields. This document is intended for researchers, scientists, and professionals in the field of drug development, offering objective comparisons supported by experimental data.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for the two synthesis methods, providing a clear comparison of their efficiency at each key stage.

ParameterMethod 1: Optimized Classical SynthesisMethod 2: Tert-Butyl Ester Route
Starting Material 1-benzyl-4-piperidone1-benzyl-4-anilinopiperidine-4-carboxylic acid (from Method 1 or other routes)
Key Intermediate 1-benzyl-4-cyano-4-anilinopiperidinetert-Butyl 4-phenylamino-1-benzyl-4-piperidinecarboxylate
Step 1 Yield High (not explicitly stated, but implied by high overall yield)81% (tert-butyl ester formation)
Step 2 Yield High (not explicitly stated)67% (deprotection to final acid)
Overall Yield ~77.4%[1]~54% (for the protection/deprotection sequence)
Reaction Conditions Multi-step, involving reflux and extended reaction times (up to 90h for hydrolysis)[1]Milder conditions, though requiring specific reagents for esterification and deprotection.[2]
Reagents Hydrocyanic acid, aniline, sulfuric acid, hydrochloric acid[1]tert-butyl-2,2,2-trichloroacetamidate, boron trifluoride etherate, trifluoroacetic acid[2]
Solvent Usage Claims to avoid large amounts of organic solvents like dichloromethane and isopropanol.[1]Utilizes dichloromethane, tetrahydrofuran, and toluene.[2]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow of the two compared synthesis methods for 1-benzyl-4-anilinopiperidine-4-carboxylic acid.

G cluster_0 Method 1: Optimized Classical Synthesis cluster_1 Method 2: Tert-Butyl Ester Route A1 1-benzyl-4-piperidone B1 1-benzyl-4-cyano-4-anilinopiperidine A1->B1 HCN, Aniline, Base catalysis C1 1-benzyl-4-carbamoyl-4-anilinopiperidine B1->C1 70-90% H2SO4 20-50°C, 50-90h D1 1-benzyl-4-anilinopiperidine-4-carboxylic acid C1->D1 conc. HCl, reflux 10-20h A2 1-benzyl-4-anilinopiperidine-4-carboxylic acid B2 tert-Butyl 4-phenylamino-1-benzyl-4-piperidinecarboxylate A2->B2 TBTA, BF3·OEt2 DCM/THF, 72h, 81% yield C2 1-benzyl-4-anilinopiperidine-4-carboxylic acid B2->C2 TFA, Toluene reflux, 67% yield

Caption: Comparative workflow of two synthesis methods.

Experimental Protocols

Method 1: Optimized Classical Synthesis

This method, adapted from patent CN102442937A, describes a high-yield, three-step process starting from 1-benzyl-4-piperidone.[1]

Step 1: Synthesis of 1-benzyl-4-cyano-4-anilinopiperidine

  • Cool 1-benzyl-4-piperidone and add a methanol solution of hydrocyanic acid (10-20% by mass) at 0-15°C under base catalysis.

  • Heat the reaction mixture to reflux.

  • Add aniline dropwise over 0.8 to 2.4 hours and maintain reflux for an additional 0.5 to 3 hours.

  • After the reaction is complete, cool the solution to below 5°C.

  • Add glacial acetic acid to induce crystallization.

  • Filter the solid to obtain 1-benzyl-4-cyano-4-anilinopiperidine.

Step 2: Synthesis of 1-benzyl-4-carbamoyl-4-anilinopiperidine

  • Add the solid nitrile from the previous step to 70-90% sulfuric acid.

  • Stir the mixture at 20-50°C for 50-90 hours.

  • Pour the reaction solution into a crushed ice solution.

  • Adjust the pH of the solution to 4-9 at 0-10°C using concentrated ammonia water to induce crystallization.

  • Filter and wash the resulting solid to obtain a white powder of 1-benzyl-4-carbamoyl-4-anilinopiperidine.

Step 3: Synthesis of 1-benzyl-4-anilinopiperidine-4-carboxylic acid

  • Add the amide powder from Step 2 to concentrated hydrochloric acid.

  • Heat the mixture to boiling and reflux for 10-20 hours.

  • Cool the solution to 0-30°C and let it stand for 24-54 hours for crystallization.

  • Collect the product by suction filtration, wash with water, and dry to obtain 1-benzyl-4-anilinopiperidine-4-carboxylic acid.

Method 2: Tert-Butyl Ester Route

This improved synthesis involves the protection of the carboxylic acid as a tert-butyl ester, followed by deprotection to yield the final product with high purity.[2]

Step 1: Synthesis of tert-Butyl 4-phenylamino-1-benzyl-4-piperidinecarboxylate (Protection)

  • To a solution of 1-benzyl-4-anilinopiperidine-4-carboxylic acid (13.24 mmol) in dry dichloromethane (26 mL) and dry tetrahydrofuran (6 mL), add tert-butyl-2,2,2-trichloroacetamidate (TBTA, 39.86 mmol) under an argon atmosphere.

  • Carefully add boron trifluoride diethyl etherate (1.45 mmol) at 0°C.

  • Stir the reaction mixture for 72 hours at ambient temperature.

  • Filter the mixture and add water (50 mL) to the filtrate.

  • Adjust the pH of the solution to 9 with ammonium hydroxide.

  • Extract the suspension with chloroform (3 x 50 mL).

  • Combine the organic extracts, wash with water and brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the tert-butyl ester (81% yield).

Step 2: Synthesis of 1-benzyl-4-anilinopiperidine-4-carboxylic acid (Deprotection)

  • Dissolve the purified tert-butyl ester from the previous step in dry toluene.

  • Add trifluoroacetic acid (TFA) and reflux the mixture for 8 hours.

  • Cool the reaction mixture to ambient temperature and evaporate the solvent in vacuo.

  • Purify the free acid by preparative RP-HPLC to obtain the final product (67% yield).

References

Comparative Analysis of 1-Benzylpiperidine Derivatives and Other Serotonin Transporter (SERT) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The serotonin transporter (SERT) is a critical target in the development of therapeutics for a variety of psychiatric disorders, most notably depression and anxiety. Selective serotonin reuptake inhibitors (SSRIs) are a widely prescribed class of drugs that act by blocking SERT, thereby increasing the concentration of serotonin in the synaptic cleft.[1] This guide provides a comparative overview of the SERT inhibitory activity of 1-benzylpiperidine derivatives against established SSRIs, supported by experimental data and detailed methodologies. It is important to note that while the core focus is on 1-benzylpiperidine-2-carboxylic acid, the available research data is centered on its derivatives.

Quantitative Comparison of SERT Inhibition

The primary measure of a compound's potency as a SERT inhibitor is its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity and greater potency. The following tables summarize the available quantitative data for 1-benzylpiperidine derivatives and several well-known SSRIs.

Table 1: SERT Binding Affinity of 1-Benzylpiperidine Derivatives

Compoundh-SERT Ki (µM)[2]
Compound 121.8 ± 0.1
Compound 131.9 ± 0.1
Compound 142.1 ± 0.1
Compound 152.2 ± 0.1
Compound 162.5 ± 0.1
Compound 19> 100
Compound 2125.5 ± 1.01
Compound 22> 100

Data sourced from a study focused on dual-target inhibitors for Alzheimer's disease.[2]

Table 2: SERT Binding Affinity of Common SSRIs

CompoundSERT Ki (nM)SERT IC50 (nM)
Paroxetine~1.09 - 7[1][3]-
Sertraline~2.0 - 7[1][3]-
(S)-Citalopram~7 - 10[1]-
(S)-Fluoxetine~10 - 35[1]-
Fluvoxamine--
Sert-IN-2-0.58[4]

Ki and IC50 values can vary between studies based on experimental conditions.

From the data, it is evident that the benchmark SSRIs exhibit nanomolar affinity for SERT, indicating high potency. In contrast, the evaluated 1-benzylpiperidine derivatives show micromolar affinity, suggesting a lower potency for SERT inhibition.[2][5] For instance, the most potent of the tested derivatives (Compound 12) has a Ki of 1.8 µM, which is substantially higher than the Ki values of SSRIs like paroxetine and sertraline.[1][2][3]

Experimental Methodologies

The following protocols are standard in the characterization of SERT inhibitors and are representative of the methods used to generate the data presented above.

Radioligand Binding Assay for SERT Affinity

This assay determines the binding affinity of a test compound for SERT by measuring its ability to displace a radiolabeled ligand that is known to bind to the transporter.[6]

Principle: A competitive binding assay is performed using a radioligand, such as [3H]citalopram or [3H]paroxetine, which binds to the primary binding site on SERT. The test compound's ability to displace this radioligand is measured, and the concentration at which it inhibits 50% of the specific binding is its IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[4]

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing human SERT (hSERT), such as HEK293 cells.[6]

  • Radioligand: [3H]citalopram or [3H]paroxetine.[6][7]

  • Test Compound: Serial dilutions of the compound of interest.

  • Reference Compound: A known SERT inhibitor (e.g., an SSRI).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[6]

  • Non-specific Binding Control: A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM fluoxetine).[4]

  • Filtration Apparatus: Cell harvester and glass fiber filters.[4]

  • Scintillation Counter: For measuring radioactivity.[4]

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (buffer only), non-specific binding (non-specific control), and various concentrations of the test compound.[4]

  • Reagent Addition: Add the assay buffer, radioligand, and cell membrane preparation to each well.[6]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[6]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the unbound radioligand. Wash the filters with ice-cold wash buffer.[4]

  • Counting: Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[4]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Synaptosomal [3H]Serotonin Uptake Assay

This functional assay measures the ability of a compound to inhibit the reuptake of serotonin into presynaptic nerve terminals (synaptosomes).

Principle: Synaptosomes, which are isolated nerve terminals, retain functional neurotransmitter transporters. The rate of uptake of radiolabeled serotonin ([3H]5-HT) into synaptosomes can be measured. A test compound's potency is determined by its ability to reduce this uptake.[8]

Materials:

  • Synaptosomes: Prepared from brain tissue (e.g., rat brain).[3]

  • Radioligand: [3H]Serotonin ([3H]5-HT).[8]

  • Test Compound: Serial dilutions of the compound of interest.

  • Assay Buffer: Krebs-Ringer bicarbonate buffer or similar.

Procedure:

  • Preparation: Prepare synaptosomes from the desired brain region.

  • Pre-incubation: Pre-incubate the synaptosomes with either buffer or the test compound at various concentrations.

  • Initiation of Uptake: Add [3H]5-HT to initiate the uptake reaction and incubate at 37°C for a short period (e.g., 5-15 minutes).[8]

  • Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Counting: Measure the radioactivity retained by the synaptosomes using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [3H]5-HT uptake against the log concentration of the test compound.

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the role of SERT in serotonergic neurotransmission and the mechanism of action of SERT inhibitors.

SERT_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Tryptophan Tryptophan 5-HT_Synthesis 5-HT Synthesis Tryptophan->5-HT_Synthesis Vesicle Synaptic Vesicle (5-HT) 5-HT_Synthesis->Vesicle Packaging 5-HT 5-HT Vesicle->5-HT Release SERT SERT SERT_Inhibitor SERT Inhibitor (e.g., 1-Benzylpiperidine derivative) SERT_Inhibitor->SERT Inhibition 5-HT->SERT Reuptake 5-HT_Receptor 5-HT Receptor 5-HT->5-HT_Receptor Binding Postsynaptic_Signal Postsynaptic Signaling 5-HT_Receptor->Postsynaptic_Signal Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Membranes Prepare hSERT-expressing cell membranes Setup_Plate Set up 96-well plate: Total, Non-specific, Test Compound Prepare_Membranes->Setup_Plate Prepare_Ligand Prepare Radioligand ([3H]citalopram) Prepare_Ligand->Setup_Plate Prepare_Compound Prepare serial dilutions of test compound Prepare_Compound->Setup_Plate Incubate Add reagents and incubate (60-120 min) Setup_Plate->Incubate Filter Rapid filtration to separate bound and unbound ligand Incubate->Filter Count Scintillation counting to measure radioactivity Filter->Count Calculate Calculate specific binding Count->Calculate Determine_IC50 Generate dose-response curve and determine IC50 Calculate->Determine_IC50 Determine_Ki Calculate Ki using Cheng-Prusoff equation Determine_IC50->Determine_Ki

References

A Researcher's Guide to the Validation of Liquid Chromatography Methods for Carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of carboxylic acids is a critical aspect of numerous analytical workflows. Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), stands as a primary technique for these analyses. However, the inherent chemical properties of many carboxylic acids, such as the lack of a strong chromophore, often necessitate derivatization to enhance detection and sensitivity.

This guide provides an objective comparison of various LC methods for carboxylic acid analysis, supported by experimental data and detailed methodologies. It will delve into the validation parameters and performance characteristics of different approaches to assist in selecting the most suitable method for your analytical needs.

Principles of LC Method Validation

A validated LC method is essential for ensuring the reliability, reproducibility, and accuracy of analytical results.[1] The key parameters assessed during method validation are outlined by various regulatory bodies and include:

  • Specificity: The ability to accurately measure the analyte of interest in the presence of other components, such as impurities, degradation products, or matrix components.[1]

  • Linearity: The direct proportionality of the analytical method's response to the concentration of the analyte over a given range.[1]

  • Accuracy: The closeness of the test results obtained by the method to the true value, often expressed as percent recovery.[1]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).[1]

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.[1]

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Comparison of Derivatization Agents for Enhanced Detection

Due to the weak UV absorption of many carboxylic acids, derivatization is a common strategy to introduce a chromophoric or fluorophoric tag, thereby increasing detection sensitivity.[1][2] The choice of derivatizing agent significantly impacts the performance of the HPLC method.[1] Below is a comparison of commonly used derivatizing agents.

Derivatization AgentPrincipleReaction ConditionsDetection MethodAdvantagesDisadvantages
9-Anthryldiazomethane (ADAM) Forms a highly fluorescent ester with the carboxylic acid.Room temperature, typically 1 hour in the dark, no catalyst required.[1]Fluorescence (Ex: ~365 nm, Em: ~412 nm)[1]High sensitivity, mild reaction conditions.Reagent can be unstable.
3-Nitrophenylhydrazine (3-NPH) Carbodiimide-mediated coupling to form a UV-active derivative.[3]Requires a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[3]UV or LC-MS/MS[3]High derivatization efficiency (close to 100%).[3][4]Requires an additional coupling agent.
9-Fluorenylmethyl chloroformate (FMOC-Cl) Reacts with the carboxylic acid to form a fluorescent derivative.Requires heating (e.g., 60°C for 10 minutes).[1]Fluorescence (Ex: ~265 nm, Em: ~315 nm)[1]Well-established reagent.Requires heating, potential for side reactions.
4-Bromomethyl-7-methoxycoumarin (Br-Mmc) Forms a fluorescent ester.Requires heating (e.g., 60-80°C) and often a catalyst.[1]Fluorescence (Ex: ~325 nm, Em: ~395 nm)[1]Good fluorescence properties.Harsher reaction conditions (heat, catalyst).

Experimental Protocols: Derivatization and HPLC Analysis

Detailed and reproducible methodologies are crucial for successful method validation.

Method 1: Derivatization with 9-Anthryldiazomethane (ADAM)

This method is highly effective for the fluorescent labeling of a wide range of carboxylic acids.[1]

  • Derivatization Procedure:

    • Dissolve the carboxylic acid sample in a suitable organic solvent (e.g., ethyl acetate).

    • Add a freshly prepared solution of ADAM in a suitable solvent (e.g., ethyl acetate) to the sample solution.

    • Allow the reaction to proceed at room temperature for approximately 1 hour in the dark.[1] A catalyst is typically not required.[1]

    • Quench the reaction if necessary and dilute to the final volume for injection.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is commonly used.[1]

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water is often employed for optimal separation.[1]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

    • Detection: Fluorescence detection with excitation at approximately 365 nm and emission at approximately 412 nm.[1]

Method 2: Derivatization with 3-Nitrophenylhydrazine (3-NPH) and EDC

This method provides high derivatization efficiency and is suitable for LC-MS/MS analysis.[3]

  • Derivatization Procedure:

    • Dissolve the carboxylic acid sample in a suitable solvent.

    • Add a solution of 3-NPH and the coupling agent EDC.

    • The reaction is typically carried out at a controlled temperature (e.g., 40°C).

    • After completion, the reaction mixture is prepared for injection.

  • HPLC-MS/MS Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid to improve peak shape.

    • Flow Rate: A standard flow rate of 1.0 mL/min is often used.[1]

    • Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity.[3]

Workflow for LC Method Validation

The following diagram illustrates a typical workflow for the validation of a liquid chromatography method for carboxylic acid analysis.

Caption: A flowchart illustrating the key stages of liquid chromatography method development and validation for carboxylic acid analysis.

Performance Comparison: HPLC vs. UHPLC

The advent of UHPLC has offered significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity.[5] This is primarily due to the use of smaller stationary phase particles (sub-2 µm) and instrumentation capable of handling higher backpressures.[6][7]

ParameterHPLCUHPLCAdvantage of UHPLC
Particle Size 3-5 µm[7]< 2 µm[7]Higher efficiency and resolution.[6]
Column Dimensions 4.6 mm ID x 150-250 mm length[7]2.1 mm ID x 50-100 mm length[7]Reduced solvent consumption and faster analysis.
Operating Pressure Up to 6,000 psi (400 bar)[6]Up to 20,000 psi (1,300 bar) or higher[6]Allows for the use of smaller particles and higher flow rates.
Analysis Speed Slower run times.[8]Significantly faster run times.[8]Increased sample throughput.[5]
Resolution Good for routine analysis.[6]Higher peak resolution and capacity.[8]Better separation of complex mixtures.
Sensitivity Standard.Generally more sensitive due to narrower peaks.[5]Improved detection of low-level analytes.

Experimental Data Example: Analysis of a Carboxylic Acid Mixture

The following table provides a hypothetical but representative comparison of the performance of HPLC and UHPLC for the analysis of a mixture of three carboxylic acids.

AnalyteHPLC (Run Time: 15 min)UHPLC (Run Time: 5 min)
Retention Time (min) Resolution
Carboxylic Acid A 5.2
Carboxylic Acid B 6.11.8
Carboxylic Acid C 7.52.1

This data illustrates that UHPLC can significantly reduce analysis time while improving the resolution between closely eluting peaks.

Logical Relationship of Validation Parameters

The validation parameters are interconnected and follow a logical progression.

Validation Parameter Relationship Specificity Specificity Linearity Linearity Specificity->Linearity Ensures response is from analyte Range Range Linearity->Range Defines concentration limits LOQ LOQ Linearity->LOQ Lower limit of quantification Robustness Robustness Linearity->Robustness Tested under varied conditions Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Accuracy->Precision Accuracy->Robustness Tested under varied conditions Precision->Robustness Tested under varied conditions LOD LOD LOQ->LOD

Caption: The logical interplay between different analytical method validation parameters.

Conclusion

The validation of liquid chromatography methods for carboxylic acid analysis is a meticulous process that requires careful consideration of various factors, including the choice of derivatization agent, and the selection between HPLC and UHPLC systems. While derivatization is often necessary to achieve adequate sensitivity, the selection of the reagent should be based on the specific analytical requirements, such as desired sensitivity and compatibility with the detection system.

UHPLC offers substantial improvements in speed and resolution over traditional HPLC, making it an attractive option for high-throughput laboratories and for the analysis of complex samples.[5] However, HPLC remains a robust and reliable workhorse for many routine applications.[6] The choice between these platforms should be guided by the specific needs of the analysis, including sample complexity, throughput requirements, and available resources. A thorough method validation, encompassing all the parameters discussed, is paramount to ensure the generation of high-quality, reliable, and reproducible data in any research or drug development setting.

References

Unraveling the Potential of 1-Benzylpiperidine Derivatives in Alzheimer's Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in the quest for effective Alzheimer's disease (AD) therapeutics is emerging with the exploration of 1-benzylpiperidine derivatives. These compounds are demonstrating significant promise by targeting multiple pathological hallmarks of the disease. This guide provides a comparative analysis of their efficacy in various AD models, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals in this critical field.

The multifaceted nature of Alzheimer's disease, characterized by cholinergic deficits, amyloid-beta (Aβ) plaque deposition, and tau hyperphosphorylation, necessitates the development of multi-target-directed ligands. 1-Benzylpiperidine derivatives have risen as a versatile scaffold for designing such molecules, with various analogues exhibiting potent inhibition of key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and beta-secretase 1 (BACE-1), alongside the ability to hinder Aβ aggregation.

Comparative Efficacy of Novel 1-Benzylpiperidine Derivatives

Recent studies have highlighted several promising 1-benzylpiperidine derivatives with significant therapeutic potential. The data below summarizes the in vitro inhibitory activities of selected compounds against key Alzheimer's-related targets.

Compound IDTargetIC50 (µM)Aβ Aggregation Inhibition (%)Reference
Compound 15b eeAChE0.39 ± 0.11-[1][2]
huAChE1.49 ± 0.43-[1][2]
huBChE1.33 ± 0.55-[1][2]
Compound 15j eqBChE0.16 ± 0.04-[1][2]
huAChE1.25 ± 0.48-[1][2]
huBChE0.66 ± 0.22-[1][2]
Compound 6g hAChEModerate to ExcellentRemarkable Disassembly[3]
hBChEModerate to ExcellentRemarkable Disassembly[3]
hBACE-1Moderate to Excellent-[3]
Compound 10f hAChEModerate to ExcellentRemarkable Disassembly[3]
hBChEModerate to ExcellentRemarkable Disassembly[3]
hBACE-1Moderate to Excellent-[3]
Compound 19 AChE5.10 ± 0.24-[4]
BuChE26.78 ± 0.81-[4]
Compound 23 BuChE0.7272.5% at 10 µM[5]
Compound d5 HDAC0.17-[6]
AChE6.89Inhibited Aβ aggregations[6]
Compound d10 HDAC0.45-[6]
AChE3.22Inhibited Aβ aggregations[6]
5MeSA4ABP AChE57.46 ± 2.14% at 5 µM57.83 ± 0.08% at 5 µM[7]

eeAChE: Electrophorus electricus acetylcholinesterase; eqBChE: Equine butyrylcholinesterase; hAChE: Human acetylcholinesterase; hBChE: Human butyrylcholinesterase; hBACE-1: Human beta-secretase-1; HDAC: Histone deacetylase. The data for compounds 6g and 10f were described qualitatively in the source.[3]

Key Signaling Pathways and Experimental Workflow

The therapeutic effects of these derivatives are often rooted in their ability to modulate critical signaling pathways implicated in AD pathogenesis. One such pivotal pathway involves Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme in tau phosphorylation and Aβ production.[8][9] The evaluation of these compounds typically follows a standardized workflow, from initial in vitro screening to in vivo behavioral studies.

GSK-3β Signaling Pathway in Alzheimer's Disease Abeta Aβ Aggregates GSK3b_active Active GSK-3β Abeta->GSK3b_active Activates Neuronal_dys Neuronal Dysfunction & Death Abeta->Neuronal_dys Tau_p Hyperphosphorylated Tau GSK3b_active->Tau_p Phosphorylates Abeta_prod Aβ Production GSK3b_active->Abeta_prod Promotes NFTs Neurofibrillary Tangles Tau_p->NFTs NFTs->Neuronal_dys APP Amyloid Precursor Protein (APP) APP->Abeta_prod Cleavage by BACE-1, γ-secretase BACE1 BACE-1 Abeta_prod->Abeta Aggregates Derivatives 1-Benzylpiperidine Derivatives Derivatives->GSK3b_active Inhibits

Caption: GSK-3β signaling pathway in Alzheimer's disease and the inhibitory action of 1-benzylpiperidine derivatives.

Experimental Workflow for Evaluating 1-Benzylpiperidine Derivatives Synthesis Compound Synthesis & Characterization In_vitro In Vitro Screening Synthesis->In_vitro AChE_assay AChE/BChE Inhibition Assay (Ellman's Method) In_vitro->AChE_assay Abeta_assay Aβ Aggregation Assay (Thioflavin T) In_vitro->Abeta_assay BACE1_assay BACE-1 Inhibition Assay In_vitro->BACE1_assay Cell_based Cell-Based Assays AChE_assay->Cell_based Abeta_assay->Cell_based BACE1_assay->Cell_based Neuroprotection Neuroprotection Assay (e.g., against H2O2-induced damage in PC12 cells) Cell_based->Neuroprotection BBB Blood-Brain Barrier Permeability (e.g., PAMPA) Cell_based->BBB In_vivo In Vivo Efficacy Studies BBB->In_vivo Animal_model Scopolamine-Induced Amnesia Model (e.g., Morris Water Maze, Y-Maze) In_vivo->Animal_model Toxicity Hepatotoxicity Assessment In_vivo->Toxicity

Caption: A typical experimental workflow for the preclinical evaluation of 1-benzylpiperidine derivatives for Alzheimer's disease.

Detailed Experimental Protocols

A clear understanding of the methodologies is crucial for the replication and validation of these findings.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE and BChE.

Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of substrate hydrolysis by the enzyme) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Protocol:

  • Prepare solutions of the test compounds, reference inhibitor (e.g., donepezil), AChE or BChE enzyme, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • In a 96-well plate, add the buffer, test compound solution at various concentrations, and the enzyme solution.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB to each well.

  • Measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[1][2]

Aβ Aggregation Inhibition Assay (Thioflavin T Assay)

This fluorescence-based assay is used to screen for inhibitors of Aβ peptide aggregation.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. This property is used to monitor the extent of Aβ aggregation.[10][11]

Protocol:

  • Prepare a solution of Aβ peptide (typically Aβ1-42) in a suitable buffer (e.g., phosphate buffer) and incubate it to induce aggregation.

  • Add the test compounds at various concentrations to the Aβ solution before or during the aggregation process.

  • At specific time points, take aliquots of the reaction mixture and add them to a solution of Thioflavin T.

  • Measure the fluorescence intensity at the excitation and emission wavelengths of the ThT-Aβ complex (e.g., ~450 nm excitation and ~485 nm emission).

  • The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity in the presence of the test compound to that of the control (Aβ alone).[5][10][11]

In Vivo Morris Water Maze Test

This behavioral test is widely used to assess spatial learning and memory in rodent models of cognitive impairment.

Principle: The test relies on the animal's motivation to escape from water by finding a hidden platform in a circular pool. Improvements in escape latency and path length over several trials indicate learning and memory function.

Protocol:

  • A circular water tank is filled with opaque water, and a small escape platform is submerged just below the water surface.

  • Animals (e.g., mice or rats) are first subjected to a training phase where they are allowed to find the hidden platform over several trials per day for a few consecutive days. The starting position is varied for each trial.

  • Following the training, a probe trial is conducted where the platform is removed, and the time spent in the target quadrant (where the platform was previously located) is measured.

  • To induce memory impairment, animals can be treated with agents like scopolamine. The test compounds are administered before the training or probe trials to evaluate their ability to ameliorate the induced cognitive deficits.

  • The escape latency, path length, and time spent in the target quadrant are recorded and analyzed to assess the effects of the test compounds on learning and memory.[1][12]

The ongoing research into 1-benzylpiperidine derivatives represents a promising avenue in the development of novel, multi-target therapies for Alzheimer's disease. The compounds highlighted in this guide demonstrate the potential of this chemical scaffold to address the complex pathology of the disease. Further optimization of these lead compounds could pave the way for a new generation of more effective Alzheimer's treatments.

References

A Comparative Guide to the Pharmacokinetic Profiles of Piperidine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, integral to the design of a wide array of therapeutic agents. Its favorable physicochemical properties often contribute to desirable pharmacokinetic profiles, enhancing drug-like characteristics. This guide provides a comparative analysis of the pharmacokinetic profiles of several prominent piperidine-containing drug candidates, supported by experimental data and detailed methodologies. The focus is on second-generation antihistamines, a class where the piperidine ring is a key structural feature, offering a clear basis for comparison.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for selected piperidine-based second-generation antihistamines. These drugs are primarily used for the management of allergic rhinitis and urticaria.

ParameterFexofenadineLoratadineDesloratadine
Time to Peak (Tmax) (hours) 1-3[1]1-2[2]~3[3]
Peak Plasma Concentration (Cmax) (ng/mL) ~224 (30 mg dose in children)[4]4.7 (10 mg dose)[5]~4 (5 mg dose)
Area Under the Curve (AUC) (ng·h/mL) ~898 (30 mg dose in children)[4]Varies with dose[5]56.9 (AUC0-24h for 5 mg dose)[6]
Elimination Half-Life (t½) (hours) ~14.4[7]8.4 (parent), 28 (metabolite)[2]~27[3][6]
Oral Bioavailability (%) ~33[1]~40[8]Not explicitly stated
Protein Binding (%) 60-70[7][9]97-99[2]83-87[3]
Metabolism Minimal (~5%)[9]Extensive (CYP3A4, CYP2D6)[2]Extensively metabolized
Primary Excretion Route Feces (~80%)[9]Urine and Feces (~40% each)[2]Urine and Feces[3]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats (Oral Gavage)

This protocol outlines a typical single-dose pharmacokinetic study in rats to determine the plasma concentration-time profile of a piperidine-based drug candidate.

1. Animal Preparation:

  • Male Sprague-Dawley rats (200-250 g) are used for the study.

  • Animals are acclimatized for at least one week before the experiment.

  • For serial blood sampling, jugular vein cannulation may be performed a day prior to dosing.

2. Dosing:

  • The test compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

  • A single oral dose is administered to the rats via gavage using a ball-tipped feeding needle. The volume is typically 10 mL/kg.

3. Blood Sampling:

  • Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein cannula or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).

4. Sample Processing and Analysis:

  • Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

  • The concentration of the test compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ are calculated from the plasma concentration-time data using non-compartmental analysis software.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides an early assessment of a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.

1. Reagent Preparation:

  • Liver Microsomes: Pooled human or rat liver microsomes are thawed on ice.

  • NADPH Regenerating System: A solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a buffer is prepared.

  • Test Compound: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

2. Incubation:

  • The test compound is added to a reaction mixture containing liver microsomes and buffer in a 96-well plate.

  • The reaction is initiated by adding the NADPH regenerating system. A control incubation without the NADPH system is also run to assess non-enzymatic degradation.

  • The plate is incubated at 37°C with gentle shaking.

3. Time Points and Reaction Termination:

  • Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

4. Sample Analysis:

  • The samples are centrifuged to precipitate the proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

5. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time, and the slope of the linear portion of the curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizations

G cluster_0 Pre-Study cluster_1 Dosing cluster_2 Sampling cluster_3 Sample Processing cluster_4 Analysis Animal Acclimatization Animal Acclimatization Dose Calculation Dose Calculation Animal Acclimatization->Dose Calculation Formulation Preparation Formulation Preparation Formulation Preparation->Dose Calculation Oral Gavage Oral Gavage Dose Calculation->Oral Gavage Blood Collection (Serial) Blood Collection (Serial) Oral Gavage->Blood Collection (Serial) Plasma Separation Plasma Separation Blood Collection (Serial)->Plasma Separation Storage at -80°C Storage at -80°C Plasma Separation->Storage at -80°C LC-MS/MS Analysis LC-MS/MS Analysis Storage at -80°C->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling

Caption: Workflow for an in vivo pharmacokinetic study.

G Histamine Histamine H1 Receptor H1 Receptor Histamine->H1 Receptor Gq/11 Protein Gq/11 Protein H1 Receptor->Gq/11 Protein Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) PIP2 PIP2 Phospholipase C (PLC)->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Cellular Response (Allergy) Cellular Response (Allergy) Ca2+ Release->Cellular Response (Allergy) PKC Activation->Cellular Response (Allergy) Antihistamine Antihistamine Antihistamine->H1 Receptor

Caption: Simplified H1 receptor signaling pathway.

G cluster_0 Pharmacokinetic Profile cluster_1 Decision Favorable PK Favorable PK Advance Candidate Advance Candidate Favorable PK->Advance Candidate Poor PK Poor PK Optimize/Terminate Optimize/Terminate Poor PK->Optimize/Terminate Initial Candidate Pool Initial Candidate Pool PK Screening PK Screening Initial Candidate Pool->PK Screening PK Screening->Favorable PK Good Absorption Optimal Half-life PK Screening->Poor PK Low Bioavailability Rapid Clearance

Caption: Drug candidate selection based on pharmacokinetics.

References

A comparative study of different protecting groups for piperazine-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection and application of protecting groups are fundamental to the successful synthesis of complex molecules derived from piperazine-2-carboxylic acid. This guide provides a comparative overview of common protecting groups for the two secondary amines and the carboxylic acid functionality of this versatile scaffold. The information presented is supported by experimental data from various sources to facilitate the selection of an optimal protection strategy based on stability, ease of introduction and removal, and orthogonality.

Orthogonal Protection Strategies: A Key to Selective Functionalization

Piperazine-2-carboxylic acid possesses three functional groups that often require protection to achieve selective modification at a desired position. Orthogonal protection, a strategy that allows for the selective removal of one protecting group in the presence of others, is therefore crucial.[1][2] Common orthogonal combinations include the acid-labile tert-butoxycarbonyl (Boc) group paired with the hydrogenolysis-labile benzyl (Bn) or benzyloxycarbonyl (Cbz) groups.[1][3] Another widely used orthogonal pair is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group with the acid-labile Boc group.[2][]

Protecting Groups for the Piperazine Nitrogens

The two secondary amines of the piperazine ring exhibit similar reactivity, necessitating careful control during protection to achieve mono- or di-protection as desired. For orthogonal protection, a sequential approach is typically employed.

Tert-Butoxycarbonyl (Boc) Group

The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions, including basic and nucleophilic reactions, as well as catalytic hydrogenation.[1] It is readily introduced using di-tert-butyl dicarbonate (Boc)₂O.

Deprotection: The Boc group is cleaved under acidic conditions, commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[1][5]

Carboxybenzyl (Cbz or Z) Group

The Cbz group is another well-established amine protecting group, valued for its stability in both acidic and basic environments.[2][3] This stability makes it an excellent orthogonal partner to the acid-labile Boc group.

Deprotection: The Cbz group is typically removed by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst), a mild method that does not affect most other protecting groups.[2][3]

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is central to solid-phase peptide synthesis and is prized for its lability under mild basic conditions.[2][] This provides orthogonality with acid-labile protecting groups like Boc.

Deprotection: The Fmoc group is cleaved using a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF).[2]

Protecting Groups for the Carboxylic Acid

The carboxylic acid functionality can be masked as an ester to prevent its interference in reactions targeting the amine groups.

Benzyl (Bn) Ester

Benzyl esters are frequently used to protect carboxylic acids and are compatible with a wide range of reaction conditions.

Deprotection: Similar to the Cbz group, benzyl esters are cleaved by catalytic hydrogenolysis.[6] This allows for the simultaneous deprotection of a Cbz-protected amine and a benzyl-protected carboxylic acid.

Tert-Butyl (t-Bu) Ester

The t-butyl ester is another common protecting group for carboxylic acids, offering stability under basic and nucleophilic conditions.

Deprotection: The t-butyl ester is cleaved under acidic conditions, often with TFA, which can lead to the simultaneous deprotection of a Boc-protected amine.[7][8]

Comparative Data for Protecting Group Manipulations

The following tables summarize experimental data for the introduction and removal of various protecting groups on piperazine-2-carboxylic acid and related structures.

Protecting GroupReagents and Conditions for IntroductionSolventTimeTemperatureYield
Boc (Boc)₂O, TriethylamineMethanol20 min (dropwise)Room Temp.92%
Cbz Benzyl Chloroformate, aq. NaOHDichloromethane3 h0 °C to Room Temp.High
Fmoc Fmoc-Cl or Fmoc-OSu, BaseDichloromethane/aq. NaHCO₃---
Benzyl Ester Benzyl Alcohol, p-Toluenesulfonic acidToluene24 hReflux67%
t-Butyl Ester (Boc)₂O (excess), DMAP (cat.), t-BuOHDichloromethane---
Protecting GroupReagents and Conditions for DeprotectionSolventTimeTemperatureYield
Boc Trifluoroacetic Acid (TFA)Dichloromethane30 min - 2 hRoom Temp.High
Cbz H₂, 10% Pd/CMethanol/Ethanol-Room Temp.High
Fmoc 20% PiperidineN,N-Dimethylformamide30 - 60 minRoom Temp.High
Benzyl Ester H₂, Pd/CMethanol5 hRoom Temp.99%
t-Butyl Ester Trifluoroacetic Acid (TFA)Dichloromethane5 hRoom Temp.High

Experimental Protocols

Protocol 1: N-Boc Protection of Piperazine-2-Carboxylic Acid
  • To a slurry of piperazine-2-carboxylic acid dihydrochloride (91.2 mmol) in methanol (100 ml), add triethylamine (273 mmol).

  • Add a solution of di-tert-butyl dicarbonate (229 mmol) in methanol (100 ml) dropwise over 20 minutes.

  • Stir the reaction mixture at room temperature.

  • Upon completion, concentrate the mixture and purify the product.

Protocol 2: N-Cbz Protection of Piperazine
  • Dissolve piperazine (5.0 eq) in dichloromethane or a biphasic system with aqueous sodium carbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.0 eq).

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • After completion, perform an aqueous work-up to isolate the N-Cbz-piperazine.[2]

Protocol 3: Deprotection of N-Boc Group with TFA
  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous dichloromethane (approx. 0.1-0.2 M).[5]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (5-10 equiv.).[5]

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in water and basify with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

Protocol 4: Deprotection of N-Cbz Group by Hydrogenolysis
  • Dissolve the N-Cbz protected piperazine derivative in a suitable solvent such as methanol or ethanol.[2]

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).[2]

  • Stir the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon) at room temperature until the reaction is complete.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product.[2]

Protocol 5: Deprotection of N-Fmoc Group with Piperidine
  • Dissolve the N-Fmoc protected piperazine derivative in anhydrous N,N-dimethylformamide (DMF).[2]

  • Add piperidine to create a 20% (v/v) solution.[2]

  • Stir the reaction at room temperature for 30-60 minutes.

  • Upon completion, remove the solvent and excess piperidine under high vacuum.[2]

Visualizing Orthogonal Protection Strategies

The following diagrams illustrate the logical workflows for the orthogonal protection and deprotection of piperazine-2-carboxylic acid.

Orthogonal_Protection_Boc_Bn P2CA Piperazine-2-carboxylic Acid Boc_P2CA N-Boc-Piperazine-2-carboxylic Acid P2CA->Boc_P2CA (Boc)2O Boc_Bn_P2CA N-Boc, N'-Bn-Piperazine-2-carboxylic Acid Boc_P2CA->Boc_Bn_P2CA BnBr, Base Boc_Bn_P2CA->Boc_P2CA H2, Pd/C Bn_P2CA N'-Bn-Piperazine-2-carboxylic Acid Boc_Bn_P2CA->Bn_P2CA TFA P2CA_deprotected Piperazine-2-carboxylic Acid Bn_P2CA->P2CA_deprotected H2, Pd/C

Caption: Orthogonal strategy with Boc and Benzyl protecting groups.

Orthogonal_Protection_Fmoc_Boc P2CA Piperazine-2-carboxylic Acid Boc_P2CA N-Boc-Piperazine-2-carboxylic Acid P2CA->Boc_P2CA (Boc)2O Fmoc_Boc_P2CA N-Fmoc, N'-Boc-Piperazine-2-carboxylic Acid Boc_P2CA->Fmoc_Boc_P2CA Fmoc-Cl, Base Fmoc_Boc_P2CA->Boc_P2CA Piperidine Fmoc_P2CA N-Fmoc-Piperazine-2-carboxylic Acid Fmoc_Boc_P2CA->Fmoc_P2CA TFA P2CA_deprotected Piperazine-2-carboxylic Acid Fmoc_P2CA->P2CA_deprotected Piperidine

Caption: Orthogonal strategy with Fmoc and Boc protecting groups.

Carboxylic_Acid_Protection cluster_amine_protection Amine Protection cluster_acid_protection Carboxylic Acid Protection cluster_selective_deprotection Selective Deprotection P2CA Piperazine-2-carboxylic Acid Protected_Amine_P2CA N,N'-Protected Piperazine-2-carboxylic Acid P2CA->Protected_Amine_P2CA e.g., (Boc)2O, Cbz-Cl Fully_Protected Fully Protected Piperazine Derivative Protected_Amine_P2CA->Fully_Protected e.g., BnOH/Acid or t-BuOH/DCC Deprotected_Acid Deprotected Carboxylic Acid Fully_Protected->Deprotected_Acid e.g., H2, Pd/C for Bn ester Deprotected_Amine Deprotected Amine(s) Fully_Protected->Deprotected_Amine e.g., TFA for Boc

Caption: General workflow for the protection of piperazine-2-carboxylic acid.

References

Unveiling the Promise of 1-Benzylpiperidine Derivatives as Dual Inhibitors of AChE and SERT for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in Alzheimer's disease (AD) therapy is emerging with the development of multi-target-directed ligands. Among these, 1-benzylpiperidine derivatives are showing significant promise as dual inhibitors of acetylcholinesterase (AChE) and the serotonin transporter (SERT). This unique dual-action approach aims to simultaneously address both the cognitive decline and the neuropsychiatric symptoms, such as depression and anxiety, that are prevalent in AD patients.

Enhancing cholinergic neurotransmission through the inhibition of AChE is a well-established strategy for symptomatic treatment of AD.[1] However, the majority of AD patients also suffer from debilitating neuropsychiatric symptoms, which are often treated with selective serotonin reuptake inhibitors (SSRIs) that block SERT.[2] The development of single molecules that can effectively modulate both of these targets offers the potential for a more holistic treatment approach with an improved side-effect profile compared to polypharmacy.[3][4]

This guide provides a comparative analysis of the dual inhibitory potential of various 1-benzylpiperidine derivatives against AChE and SERT, supported by experimental data and detailed methodologies.

Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of a series of 1-benzylpiperidine and 1-benzoylpiperidine derivatives against human acetylcholinesterase (hAChE) and human serotonin transporter (hSERT). The data is presented as the half-maximal inhibitory concentration (IC50) for hAChE and the inhibitor constant (Ki) for hSERT, providing a clear comparison of the potency and selectivity of these compounds.

Table 1: Inhibitory Activity of 1,2,3,4-Tetrahydroisoquinoline Functionalized 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives

CompoundhAChE IC50 (µM)hSERT Ki (µM)
7 35.3 ± 2.1> 100
8 41.2 ± 3.5> 100
9 28.4 ± 1.8> 100
10 33.1 ± 2.9> 100
12 > 2003.2 ± 0.4
13 > 2002.8 ± 0.3
14 > 2001.5 ± 0.2
15 > 2004.1 ± 0.5
16 > 2002.1 ± 0.3

Data sourced from a 2025 study on dual-target inhibitors for Alzheimer's Disease.[2][5][6]

Table 2: Inhibitory Activity of Phenylacetate and 2-Naphthoate Derivatives of 1-Benzylpiperidine

CompoundhAChE IC50 (µM)hSERT Ki (µM)
18 15.7 ± 1.2> 100
19 8.9 ± 0.7> 100
20 25.4 ± 2.08.5 ± 0.9
21 55.2 ± 4.81.2 ± 0.1
22 > 2003.7 ± 0.4

Data sourced from a 2025 study on dual-target inhibitors for Alzheimer's Disease.[2][5][6]

The results presented in the tables highlight the challenge in designing ligands with balanced, high-affinity for both AChE and SERT.[5][6] Compounds 7-10 demonstrated moderate inhibitory activity against AChE but had low affinity for SERT.[2][5] Conversely, compounds 12-16 showed micromolar affinity for SERT but negligible activity against AChE.[2][5] Interestingly, compound 19 emerged as a potent AChE inhibitor but lacked significant SERT affinity.[2][5][6] In contrast, compound 21 displayed a promising dual profile with good activity against SERT and moderate activity against butyrylcholinesterase (BuChE), a related enzyme to AChE.[2][5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity of the compounds against AChE was determined using a modified Ellman's method.[7]

Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel)

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Test compounds

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)

Procedure:

  • Preparation of Solutions: All reagents were prepared in the 0.1 M sodium phosphate buffer (pH 8.0). Stock solutions of the test compounds were prepared in DMSO, ensuring the final DMSO concentration in the assay did not exceed 1%.[8]

  • Assay Protocol (96-well plate format):

    • Add 25 µL of 0.1 M sodium phosphate buffer (pH 8.0) to each well.

    • Add 50 µL of the test compound solution at various concentrations.

    • Add 25 µL of AChE solution and incubate for 15 minutes at room temperature.

    • To initiate the reaction, add 50 µL of DTNB solution followed by 50 µL of ATCI solution.[9]

  • Measurement: The absorbance is measured immediately at 412 nm using a microplate reader, with readings taken every minute for 10-15 minutes to monitor the reaction kinetics.[9]

  • Data Analysis: The rate of reaction is calculated from the slope of the absorbance versus time plot. The percentage of inhibition for each concentration of the test compound is calculated using the formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100.[9] The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]

Serotonin Transporter (SERT) Inhibition Assay

The affinity of the compounds for the serotonin transporter was evaluated using a radioligand binding assay.

Materials and Reagents:

  • Human placental choriocarcinoma JAR cells (endogenously expressing SERT)[10]

  • [³H]5-HT (radioligand)

  • Citalopram (reference compound)

  • Test compounds

  • Krebs-Ringer-HEPES (KRH) buffer

  • 0.7% DMSO in KRH buffer

Procedure:

  • Cell Culture: JAR cells are cultured to confluence in 96-well plates.[10]

  • Binding Assay:

    • The cell medium is aspirated, and the cells are washed with KRH buffer.

    • The assay is initiated by adding 25 µL of diluted [³H]5-HT, 25 µL of the test compound dilutions (in 0.7% DMSO/KRH buffer), and 25 µL of 0.7% DMSO/KRH for total binding (TB) or 25 µL of a high concentration of citalopram for non-specific binding (NSB).[10]

    • The plates are incubated for a specified time (e.g., 60 minutes) at 37°C.[10]

  • Termination and Measurement: The reaction is terminated by washing the cells with ice-cold KRH buffer. The radioactivity retained by the cells is then measured using a scintillation counter.[10]

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The Ki values for the test compounds are determined by competitive binding analysis using appropriate software.

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental designs, the following diagrams have been generated.

Cholinergic_Pathway ACh Acetylcholine (ACh) SynapticCleft Synaptic Cleft AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR ACh Receptor ACh->AChR Binds to PreSynaptic Presynaptic Neuron PreSynaptic->ACh Release PostSynaptic Postsynaptic Neuron AChR->PostSynaptic Signal Transduction Inhibitor 1-Benzylpiperidine Derivative Inhibitor->AChE Inhibits

Caption: Cholinergic signaling pathway and the inhibitory action of 1-benzylpiperidine derivatives on AChE.

Serotonergic_Pathway Serotonin Serotonin (5-HT) SynapticCleft Synaptic Cleft SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake SerotoninR 5-HT Receptor Serotonin->SerotoninR Binds to PreSynaptic Presynaptic Neuron PreSynaptic->Serotonin Release PostSynaptic Postsynaptic Neuron SERT->PreSynaptic SerotoninR->PostSynaptic Signal Transduction Inhibitor 1-Benzylpiperidine Derivative Inhibitor->SERT Inhibits

Caption: Serotonergic signaling pathway and the inhibitory action of 1-benzylpiperidine derivatives on SERT.

Experimental_Workflow cluster_AChE AChE Inhibition Assay cluster_SERT SERT Inhibition Assay A1 Prepare Reagents (AChE, ATCI, DTNB) A2 Add Reagents & Test Compound to 96-well plate A1->A2 A3 Incubate A2->A3 A4 Measure Absorbance at 412 nm A3->A4 A5 Calculate % Inhibition & IC50 A4->A5 S1 Culture JAR Cells S2 Add [3H]5-HT & Test Compound S1->S2 S3 Incubate S2->S3 S4 Wash & Measure Radioactivity S3->S4 S5 Calculate Ki S4->S5

Caption: Workflow for AChE and SERT inhibition assays.

Conclusion

The evaluation of 1-benzylpiperidine derivatives as dual inhibitors of AChE and SERT represents a promising avenue in the quest for more effective Alzheimer's disease therapeutics. The data presented here demonstrates that while achieving potent and balanced dual activity is a significant challenge, certain structural modifications can favor affinity for one target over the other, and in some cases, yield compounds with a desirable dual-target profile.[2][5] Further optimization of these lead compounds, guided by a deeper understanding of the structure-activity relationships, holds the potential to deliver novel drug candidates that can address both the cognitive and neuropsychiatric dimensions of Alzheimer's disease.[2][5][6]

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Benzylpiperidine-2-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 1-Benzylpiperidine-2-carboxylic acid, a compound utilized in various research applications. The following protocols are based on best practices derived from safety data sheets of structurally similar compounds, in the absence of a specific safety data sheet for this compound itself.

Essential Safety and Disposal Procedures

The primary route for the disposal of this compound is through a licensed and approved waste disposal company. This ensures that the compound is managed in an environmentally responsible manner and in accordance with all applicable regulations.

Pre-Disposal and Handling

Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on data for analogous compounds, this substance should be considered as causing skin, eye, and respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or chemical goggles
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
Protective Clothing Lab coat or other protective clothing to prevent skin contact
Step-by-Step Disposal Protocol
  • Containerization:

    • Ensure the this compound waste is stored in a clearly labeled, sealed, and appropriate container. The container should be compatible with the chemical and prevent any leaks.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Waste Characterization:

  • Engage a Licensed Waste Disposal Service:

    • Contact a certified chemical waste disposal company to arrange for pickup and disposal. Provide them with all available information about the compound.

    • Follow all instructions provided by the disposal company regarding packaging and labeling.

  • Documentation:

    • Maintain a detailed record of the disposal process, including the name of the disposal company, the date of pickup, and the quantity of waste disposed of.

Key Hazard Information for Analogous Compounds

The following table summarizes the hazard classifications for 1-Benzylpiperidine-4-carboxylic acid, a closely related compound, which can serve as a conservative guide for handling this compound.

Hazard ClassGHS-US ClassificationPrecautionary Statement (Disposal)
Skin Irritation Category 2[1]P362+P364: Take off contaminated clothing and wash it before reuse.[1]
Eye Irritation Category 2A[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific target organ toxicity — single exposure (respiratory tract irritation) Category 3[1]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
Disposal -P501: Dispose of contents/container to an approved waste disposal plant.[1][2][3][4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal assess_hazards Assess Hazards (Based on analogous compounds: Skin/Eye/Respiratory Irritant) start->assess_hazards select_ppe Select and Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) assess_hazards->select_ppe containerize Securely Containerize and Label Waste select_ppe->containerize contact_disposal Contact Licensed Chemical Waste Disposal Company containerize->contact_disposal provide_info Provide All Available Chemical Information contact_disposal->provide_info follow_instructions Follow Disposal Company's Packaging and Labeling Instructions provide_info->follow_instructions schedule_pickup Schedule Waste Pickup follow_instructions->schedule_pickup document Document Disposal Process (Date, Company, Quantity) schedule_pickup->document end End: Proper Disposal Complete document->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Benzylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of 1-Benzylpiperidine-2-carboxylic acid (CAS No. 21319-53-9). The following procedures are based on available safety data sheets for the compound and structurally related chemicals, including other piperidine and carboxylic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before commencing any work and to conduct a thorough, site-specific risk assessment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses when there is a significant risk of splashing or dust generation.[1]
Skin Protection A chemical-resistant lab coat must be worn and fully buttoned.[1] Chemical-resistant gloves (e.g., nitrile or butyl rubber) are mandatory.[2][3] Gloves should be inspected before use and changed immediately if contaminated.[1][4] Fully enclosed shoes made of a chemical-resistant material are required.[1]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[1] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][4][5]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Designated Area: All manipulations of the compound should be conducted in a designated area, such as a chemical fume hood.[1]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.[1]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible.[5]

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and labeled waste containers, before handling the chemical.[1]

2. Handling the Compound:

  • Avoid the formation of dust and aerosols.[6]

  • Use non-sparking tools and explosion-proof equipment if the compound is handled in a manner that could generate dust clouds.[5]

  • Avoid contact with skin, eyes, and clothing.[4][6]

  • Do not eat, drink, or smoke in the laboratory area.[1]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated place away from sources of ignition.[4][5]

  • Keep the container tightly closed.[4][5]

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[1]

  • Unused Compound: Dispose of the original container with any remaining compound as hazardous chemical waste.[1]

  • Disposal Method: Waste material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[7] Do not empty into drains.[6][7] All disposal must be in accordance with applicable federal, state, and local environmental regulations.[7]

Emergency Procedures

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation occurs.[6][8]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[6][8]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Accidental Release Measures:

  • Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Avoid breathing dust and contact with the substance. Wear appropriate personal protective equipment.[6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4][6]

  • Methods for Cleaning Up: Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.[9]

Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep Preparation handling Handling emergency Emergency Procedures handling->emergency In case of spill, exposure, or fire storage Storage disposal Disposal risk_assessment Conduct Risk Assessment gather_materials Gather Materials & PPE risk_assessment->gather_materials Proceed if safe verify_hood Verify Fume Hood Operation gather_materials->verify_hood don_ppe Don PPE verify_hood->don_ppe weigh_transfer Weigh and Transfer in Hood don_ppe->weigh_transfer conduct_experiment Conduct Experiment weigh_transfer->conduct_experiment doff_ppe Doff PPE conduct_experiment->doff_ppe segregate_waste Segregate Contaminated Waste conduct_experiment->segregate_waste doff_ppe->storage dispose_container Dispose of Empty/Unused Container segregate_waste->dispose_container

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzylpiperidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Benzylpiperidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.